Isopropyl dodecanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-13-15(16)17-14(2)3/h14H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPPXNXOEVDSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041904 | |
| Record name | Isopropyl Laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid | |
| Record name | Dodecanoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10233-13-3 | |
| Record name | Isopropyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10233-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010233133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl Laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0JQ94LABM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isopropyl Dodecanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl dodecanoate (B1226587), also known as isopropyl laurate, is the ester formed from the condensation of dodecanoic acid (lauric acid) and isopropanol.[1][2][3] This colorless to pale yellow oily liquid is utilized in a variety of industrial and commercial applications, notably in the cosmetics and personal care industry as an emollient, skin conditioning agent, and binder.[2][4] It also finds use as a flavoring agent in the food industry and in certain pharmaceutical preparations.[2] This technical guide provides an in-depth overview of the chemical and physical properties of isopropyl dodecanoate, detailed experimental protocols for their determination, and a summary of its key applications and safety information.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented below. This data has been compiled from various sources to provide a thorough reference.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | propan-2-yl dodecanoate[1] |
| Synonyms | Isopropyl laurate, Dodecanoic acid, 1-methylethyl ester[1][5][6][7] |
| CAS Number | 10233-13-3[1][5][6][7] |
| Molecular Formula | C15H30O2[1][5][6][7][8] |
| Molecular Weight | 242.40 g/mol [1][5][6] |
| SMILES | CCCCCCCCCCCC(=O)OC(C)C[1][8] |
| InChI | InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-13-15(16)17-14(2)3/h14H,4-13H2,1-3H3[1][6][7] |
| InChIKey | UJPPXNXOEVDSRW-UHFFFAOYSA-N[1][6][7] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless to pale yellow oily liquid[2][9][10] |
| Boiling Point | 280.00 to 281.00 °C @ 760.00 mm Hg[9] |
| Melting Point | 4.2 °C (estimate)[4][10] |
| Density | 0.85100 to 0.85700 g/cm³ @ 25.00 °C[9] |
| Refractive Index | 1.42700 to 1.43300 @ 20.00 °C[9] |
| Flash Point | 125.0 °C (257.0 °F) TCC[5][9] |
| Vapor Pressure | 0.004000 mmHg @ 25.00 °C (estimate)[9] |
| Solubility in Water | 0.134 mg/L @ 25 °C (estimated)[9] |
| Solubility in Organic Solvents | Soluble in alcohol[9] |
| logP (o/w) | 6.234 (estimate)[9] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of this compound, based on established OECD and ASTM guidelines.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges and then ceases upon slight cooling is recorded as the boiling point.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Clamp the Thiele tube to a retort stand and immerse the thermometer and attached test tube into the oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube with a small flame or heating mantle. The convection currents in the oil will ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
Record the temperature. It is advisable to repeat the determination to ensure accuracy.
-
Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary.
Determination of Density (Pycnometer Method) - Adapted from OECD 109
Principle: The density of a liquid is determined by measuring the mass of a known volume of the liquid. A pycnometer is a flask with a precisely known volume.
Apparatus:
-
Pycnometer (e.g., 25 mL or 50 mL)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature bath
-
Thermometer
-
Distilled water (for calibration)
-
Acetone (B3395972) (for cleaning)
Procedure:
-
Calibration of the Pycnometer:
-
Thoroughly clean the pycnometer with distilled water and then acetone, and dry it completely.
-
Weigh the empty, dry pycnometer on the analytical balance and record the mass (m_pyc).
-
Fill the pycnometer with distilled water that has been equilibrated in the constant temperature bath (e.g., 20 °C).
-
Insert the stopper and ensure no air bubbles are trapped. Wipe any excess water from the outside.
-
Place the filled pycnometer in the constant temperature bath for at least 30 minutes to allow the contents to reach thermal equilibrium.
-
Remove the pycnometer, dry the exterior, and weigh it. Record the mass (m_pyc+water).
-
The volume of the pycnometer (V_pyc) can be calculated using the density of water at the measurement temperature.
-
-
Determination of this compound Density:
-
Empty and dry the calibrated pycnometer.
-
Fill the pycnometer with this compound that has been equilibrated to the same temperature as the water in the calibration step.
-
Insert the stopper, ensuring no air bubbles are present, and wipe off any excess liquid.
-
Place the filled pycnometer in the constant temperature bath for at least 30 minutes.
-
Remove the pycnometer, dry the exterior, and weigh it. Record the mass (m_pyc+sample).
-
-
Calculation:
-
The mass of the this compound is: m_sample = m_pyc+sample - m_pyc.
-
The density (ρ) of the this compound is calculated as: ρ = m_sample / V_pyc.
-
Determination of Refractive Index (Abbe Refractometer)
Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. An Abbe refractometer measures the critical angle of a liquid to determine its refractive index.
Apparatus:
-
Abbe refractometer
-
Constant temperature water circulator
-
Light source (sodium lamp or white light with Amici prisms)
-
Dropper or pipette
-
Soft lens tissue
-
Ethanol (B145695) or acetone (for cleaning)
Procedure:
-
Turn on the light source and the constant temperature water circulator, setting it to the desired temperature (e.g., 20 °C). Allow the refractometer prisms to equilibrate.
-
Open the prism assembly and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with ethanol or acetone. Allow the prisms to dry completely.
-
Using a dropper, place a few drops of this compound onto the surface of the illuminating prism.
-
Close the prism assembly and ensure the liquid spreads evenly between the two prisms.
-
Look through the eyepiece of the refractometer. You will see a field of view that is partially light and partially dark.
-
Turn the coarse adjustment knob until the borderline between the light and dark fields is visible.
-
If using a white light source, you may see a colored fringe at the borderline. Turn the chromaticity adjustment (Amici prism control) to eliminate this color and obtain a sharp, black-and-white borderline.
-
Turn the fine adjustment knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly with ethanol or acetone and a soft tissue after the measurement.
Determination of Water Solubility (Shake-Flask Method) - Adapted from OECD 105
Principle: A known excess amount of the substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
Apparatus:
-
Flasks with stoppers (e.g., 250 mL Erlenmeyer flasks)
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)
-
Volumetric flasks and pipettes
-
Syringes and filters (if necessary)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a flask containing a known volume of distilled water. The excess amount should be sufficient to ensure that a saturated solution is formed.
-
Seal the flask and place it in a constant temperature shaker bath set at the desired temperature (e.g., 25 °C).
-
Shake the flask for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.
-
-
Separation of Aqueous Phase:
-
After equilibration, allow the flask to stand in the constant temperature bath to let the undissolved ester settle.
-
Carefully transfer an aliquot of the aqueous phase to a centrifuge tube.
-
Centrifuge the sample to separate any dispersed micro-droplets of the ester.
-
-
Analysis of Aqueous Phase:
-
Carefully withdraw a known volume of the clear aqueous supernatant for analysis.
-
Extract the this compound from the aqueous sample into a suitable organic solvent (e.g., hexane).
-
Analyze the concentration of this compound in the organic extract using a calibrated GC-FID.
-
-
Calibration and Calculation:
-
Prepare a series of standard solutions of this compound in the same organic solvent used for extraction.
-
Generate a calibration curve by plotting the GC peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the extracted sample from the calibration curve.
-
Calculate the water solubility in mg/L, taking into account the volumes of the aqueous sample and the extraction solvent.
-
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent purification and analysis.
Caption: Synthesis and Analysis Workflow for this compound.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is generally not classified as hazardous.[1] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the substance in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a well-characterized fatty acid ester with a range of applications, particularly in the cosmetic and food industries. This guide has provided a detailed summary of its chemical and physical properties, along with comprehensive experimental protocols for their determination. The information presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. oecd.org [oecd.org]
- 3. OECD 105 - Phytosafe [phytosafe.com]
- 4. davjalandhar.com [davjalandhar.com]
- 5. acri.gov.tw [acri.gov.tw]
- 6. louis.uah.edu [louis.uah.edu]
- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. scribd.com [scribd.com]
- 9. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Isopropyl dodecanoate natural occurrence and biosynthesis
An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Isopropyl Dodecanoate (B1226587)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl dodecanoate, also known as isopropyl laurate, is a fatty acid ester with emerging significance in various scientific and industrial fields. This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic pathways, and the experimental methodologies used for its study. While found in select natural sources, its biosynthesis is not fully elucidated in these organisms. However, a functional synthetic pathway has been engineered in microorganisms, offering insights into potential biological production routes. This document consolidates current knowledge, presents quantitative data where available, details relevant experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers.
Natural Occurrence of this compound
This compound has been identified in a limited number of natural sources, spanning the plant kingdom, human biology, and food products. Its presence is often as a minor component of the volatile organic compound (VOC) profile.
1.1. In Plants: this compound has been reported as a volatile constituent of Japanese Honeysuckle (Lonicera japonica) flowers[1]. The floral scent of L. japonica is a complex mixture of numerous compounds, and while this compound is a known component, specific quantitative data on its concentration in the floral headspace or essential oil is not readily available in the reviewed literature[2][3][4][5][6]. The composition of volatile compounds in Lonicera species can be influenced by factors such as the developmental stage of the flower and diurnal rhythms[2].
1.2. In Humans: This ester has been identified as a metabolite present in human saliva[1]. Its specific concentration and physiological significance in saliva are not well-documented in publicly available literature.
1.3. In Food Products: this compound has been listed as a volatile compound found in bleu cheese[7] and melon. In bleu cheese, the complex aroma profile is a result of the metabolic activity of microorganisms, particularly Penicillium roqueforti, which leads to the production of a wide array of volatile compounds including esters, ketones, and fatty acids[8]. Specific quantitative data for this compound in these food items is not extensively reported.
Table 1: Summary of Natural Occurrence of this compound
| Natural Source | Organism/Product | Part/Matrix | Quantitative Data |
| Plant | Lonicera japonica (Japanese Honeysuckle) | Flowers | Not specified in reviewed literature |
| Human | Homo sapiens | Saliva | Not specified in reviewed literature |
| Food | Bleu Cheese | Cheese | Not specified in reviewed literature |
| Food | Melon | Fruit | Not specified in reviewed literature |
Biosynthesis of this compound
The natural biosynthetic pathway for this compound in the aforementioned organisms has not been explicitly elucidated. However, the general principles of fatty acid and ester biosynthesis, combined with research on engineered microbial systems, provide a strong hypothetical framework.
2.1. General Fatty Acid and Ester Biosynthesis in Plants: The biosynthesis of the dodecanoic acid (lauric acid) backbone follows the well-established fatty acid synthesis (FAS) pathway, primarily occurring in the plastids. This process begins with acetyl-CoA and involves the iterative addition of two-carbon units from malonyl-ACP.
The final step in the formation of volatile esters in plants is catalyzed by alcohol acyltransferases (AATs), which belong to the BAHD superfamily of enzymes[9]. These enzymes facilitate the condensation of an acyl-CoA with an alcohol[9][10]. AATs are known for their substrate promiscuity, capable of utilizing a wide range of acyl-CoAs and alcohols[10][11][12]. It is plausible that in organisms producing this compound, a native AAT utilizes dodecanoyl-CoA and isopropanol (B130326) as substrates. The availability of isopropanol in the cellular environment would be a critical factor.
2.2. Engineered Biosynthesis in Escherichia coli A significant breakthrough in understanding the potential for biological production of isopropyl esters comes from metabolic engineering studies. A synthetic pathway for the production of fatty acid isopropyl esters (FAIPEs) has been successfully engineered in Escherichia coli[13]. This work provides a functional model for the biosynthesis of this compound.
The engineered pathway involves two key modules:
-
Isopropanol Biosynthesis: A synthetic pathway to produce isopropanol from acetyl-CoA was introduced, using genes from various microorganisms like Clostridium species[14].
-
Esterification: A promiscuous acyltransferase, specifically a wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) from Acinetobacter baylyi ADP1, was utilized to catalyze the esterification of fatty acyl-CoAs with the biosynthesized isopropanol[13].
The WS/DGAT from A. baylyi ADP1 is a key enzyme, demonstrating a remarkably broad substrate specificity for both the acyl-CoA donor and the alcohol acceptor[15][16][17]. It can efficiently acylate a range of alcohols, including short-chain alcohols like ethanol, and is capable of producing isopropyl esters[13][17]. In the engineered E. coli strain, this enzyme successfully produced a mixture of FAIPEs, with a total yield of up to 203.4 mg/L[13].
Diagram 1: Engineered Biosynthetic Pathway for Fatty Acid Isopropyl Esters (FAIPEs) in E. coli
Caption: Engineered pathway for this compound biosynthesis in E. coli.
Experimental Protocols
This section details the methodologies for the extraction, identification, and quantification of this compound from natural sources, as well as a general protocol for assaying the activity of the key biosynthetic enzyme.
3.1. Extraction and Analysis of this compound from Plant Material
Objective: To identify and quantify this compound from the floral headspace of Lonicera japonica.
Methodology: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This is a solvent-free, sensitive, and widely used method for analyzing volatile compounds from plants[18][19][20][21].
Protocol:
-
Sample Preparation:
-
Collect fresh, fully opened Lonicera japonica flowers.
-
Place a known weight of the flowers (e.g., 1-2 g) into a headspace vial (e.g., 20 mL).
-
Immediately seal the vial with a PTFE/silicone septum.
-
Allow the volatiles to equilibrate in the headspace for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30-40°C).
-
-
HS-SPME:
-
Manually or with an autosampler, insert an SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) into the vial, exposing it to the headspace.
-
Allow the fiber to adsorb the volatile compounds for a fixed time (e.g., 30-60 minutes).
-
Retract the fiber into the needle.
-
-
GC-MS Analysis:
-
Immediately insert the SPME fiber into the heated injection port of a GC-MS system for thermal desorption of the analytes (e.g., 250°C for 3-5 minutes).
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C, hold for 2 min), then ramp up to a final temperature (e.g., 250°C at 5°C/min, hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
-
-
Identification and Quantification:
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).
-
Quantification: Prepare a calibration curve using a series of standard solutions of this compound of known concentrations. Use an internal standard (e.g., n-alkane series) for improved accuracy. The peak area of the target compound is used to determine its concentration in the sample.
-
Diagram 2: Experimental Workflow for Floral Volatile Analysis
References
- 1. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. VOLATILE CONSTITUENTS FROM THE FLOWERS OF TWO SPECIES OF HONEYSUCKLE ( LONICERA JAPONICA AND LONICERA CAPRIFOLIUM ) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Volatile Constituents from the Flowers of Japanese Honeysuckle (Lonicera japonica) (1996) | William S. Schlotzhauer | 53 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. glsciences.eu [glsciences.eu]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of the fatty acid isopropyl esters by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Engineered Synthetic Pathway for Isopropanol Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differences in substrate specificities of five bacterial wax ester synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. The Wax Ester Synthase/Acyl Coenzyme A:Diacylglycerol Acyltransferase from Acinetobacter sp. Strain ADP1: Characterization of a Novel Type of Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. asianpubs.org [asianpubs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Isopropyl Dodecanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the synonyms, CAS number, chemical properties, and applications of Isopropyl Dodecanoate (B1226587), a versatile ester with significant utility in pharmaceutical and scientific contexts.
Isopropyl dodecanoate, an ester of isopropanol (B130326) and dodecanoic acid (commonly known as lauric acid), is a compound with a wide array of applications across the cosmetic, personal care, and pharmaceutical industries.[1] Its unique physicochemical properties make it a valuable ingredient in various formulations. This technical guide provides a detailed overview of this compound for researchers, scientists, and professionals involved in drug development.
Identification and Nomenclature
Proper identification of chemical compounds is critical in research and development. This compound is known by several synonyms, and its unique CAS number ensures unambiguous identification.
| Identifier | Value |
| CAS Number | 10233-13-3[1][2][3][4][5][6] |
| IUPAC Name | propan-2-yl dodecanoate[5] |
| Molecular Formula | C15H30O2[1][2][3][4][6] |
| Molecular Weight | 242.40 g/mol [1][4][5] |
| EC Number | 233-560-1[1][2][4][5] |
| UNII | U0JQ94LABM[1][2][5] |
A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.
Synonyms for this compound
Physicochemical Properties
The physical and chemical characteristics of this compound are pivotal to its function in various applications. These properties are summarized in the table below.
| Property | Value |
| Appearance | Colorless to light yellow, clear oily liquid[7][8][10][13] |
| Melting Point | 4.2°C (estimate)[3][11] |
| Boiling Point | 285.23°C (estimate)[3][11] |
| Density | 0.8536 g/cm³[3][11] |
| Refractive Index | 1.4280[3][11] |
| Flash Point | 124.987 °C[3] |
| Vapor Pressure | 0.00358 mmHg at 25°C[3] |
| Solubility | Almost insoluble in water (0.011 g/L at 25°C)[8] |
Synthesis Protocol
Industrially, this compound is synthesized through the esterification of lauric acid with isopropanol, typically in the presence of a catalyst.[1][11][13]
Experimental Protocol: Fischer Esterification of Lauric Acid and Isopropanol
-
Reactants: Combine equimolar amounts of lauric acid and isopropanol in a round-bottom flask.
-
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Setup: Equip the flask with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product side.
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure. Further purification can be achieved by vacuum distillation.
The logical workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound's properties as an emollient, solvent, and penetration enhancer make it a valuable excipient in topical and transdermal drug delivery systems.[1][10]
-
Emollient: In dermatological formulations, it helps to soften and smooth the skin, which can improve the application and feel of medicated creams and lotions.[1]
-
Solvent: Its ability to dissolve various active pharmaceutical ingredients (APIs) facilitates their incorporation into topical preparations.[1][10]
-
Penetration Enhancer: It can enhance the absorption of APIs through the skin, which is a critical factor in the efficacy of transdermal drug delivery.[10]
-
Non-comedogenic: For dermatological products, its non-comedogenic nature is advantageous for patients with acne-prone skin.[1]
-
Replacement for Vegetable Oils: In pharmaceutical preparations, it can serve as a substitute for vegetable oils in ointments and creams.[10]
The role of this compound as a pharmaceutical excipient is illustrated in the diagram below.
References
- 1. ISOPROPYL LAURATE - Ataman Kimya [atamanchemicals.com]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. Isopropyl laurate AldrichCPR 10233-13-3 [sigmaaldrich.com]
- 5. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthonix, Inc > 10233-13-3 | this compound [synthonix.com]
- 7. This compound | 10233-13-3 | TCI AMERICA [tcichemicals.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Dodecanoic acid, 1-methylethyl ester [webbook.nist.gov]
- 10. IPL (Isopropyl laurate)-Elements International [kselements.com]
- 11. ISOPROPYL LAURATE | 10233-13-3 [chemicalbook.com]
- 12. SID 134991101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
A Technical Guide to the Solubility of Isopropyl Dodecanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isopropyl dodecanoate (B1226587), also known as isopropyl laurate, in various organic solvents. A thorough understanding of its solubility is crucial for its application in formulation development, particularly in the pharmaceutical and cosmetic industries where it serves as an emollient, solvent, and vehicle for active ingredients. While extensive quantitative solubility data is not widely available in published literature, this guide synthesizes the existing qualitative information and provides detailed experimental protocols for determining its solubility quantitatively.
Qualitative Solubility Profile
Isopropyl dodecanoate is a non-polar long-chain fatty acid ester. Based on the principle of "like dissolves like," it is readily soluble in most non-polar and moderately polar organic solvents, while exhibiting very poor solubility in polar solvents like water.
General Solubility Observations:
-
Soluble in: Alcohols (e.g., ethanol, isopropanol), ethers, benzene, and other common organic solvents.[1][2]
-
Insoluble in: Water.[1][2] One source estimates the water solubility to be approximately 0.134 mg/L at 25°C.[1]
Due to the lack of specific quantitative data in publicly available literature, experimental determination is necessary for formulation-specific solvent systems. The following sections detail the methodologies to conduct such measurements.
Quantitative Solubility Data
As of the latest literature review, a comprehensive, publicly available database detailing the quantitative solubility of this compound in a wide range of organic solvents at various temperatures is not available. Researchers requiring precise solubility data for their applications are advised to determine it experimentally using the protocols outlined in the following section.
Experimental Protocols for Solubility Determination
The following are established methods for determining the solubility of a solid or liquid solute, such as this compound, in an organic solvent.
Gravimetric Method (Shake-Flask Method)
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle: An excess amount of the solute is agitated in the solvent for a prolonged period to ensure equilibrium is reached, resulting in a saturated solution. A known volume or mass of the saturated solution is then carefully evaporated, and the mass of the remaining solute is determined.
Apparatus:
-
Analytical balance (accurate to at least 0.1 mg)
-
Thermostatically controlled water bath or incubator
-
Vials or flasks with secure caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed beaker
-
Oven or vacuum desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials each containing a known volume of the desired organic solvent. "Excess" means that undissolved solute should be visible after the equilibration period.
-
Equilibration: Securely cap the vials and place them in a thermostatic water bath set to the desired temperature. Agitate the vials using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed in the water bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Immediately filter the sample using a syringe filter that is compatible with the solvent and has been pre-conditioned with the saturated solution.
-
Solvent Evaporation: Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the boiling point of this compound and until a constant weight is achieved. A vacuum desiccator can be used for heat-sensitive applications.
-
Calculation: The solubility is calculated as follows:
Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100
Solubility ( g/100 mL solvent) = (Mass of residue / Volume of aliquot) x 100
Analytical Quantification Method
This method is an alternative to the gravimetric method and is particularly useful for volatile solutes or when a high-throughput analysis is required.
Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the filtered supernatant is then determined using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Apparatus:
-
Same as for the Gravimetric Method (steps 1-4).
-
Gas Chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID).
-
Appropriate chromatographic column.
-
Syringes and vials for the analytical instrument.
Procedure:
-
Prepare Saturated Solution: Follow steps 1-4 of the Gravimetric Method to obtain a filtered, saturated solution.
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Inject the standard solutions into the GC or HPLC and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Inject the diluted sample into the chromatograph and record the peak area.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Isopropyl Dodecanoate: A Comprehensive Safety and Toxicity Profile for Laboratory Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety and toxicity profile of isopropyl dodecanoate (B1226587) (also known as isopropyl laurate), a fatty acid ester commonly used as an emollient and skin-conditioning agent. The information presented herein is intended to inform laboratory personnel, researchers, and drug development professionals on its safe handling and potential hazards. The data is compiled from peer-reviewed literature, regulatory assessments, and safety data sheets, with a focus on quantitative toxicological endpoints and standardized experimental methodologies.
Executive Summary
Isopropyl dodecanoate is a compound with a well-established safety profile for its intended uses. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe in cosmetic formulations when designed to be non-irritating.[1][2][3][4][5][6][7] Toxicological data, largely derived from studies on structurally similar isopropyl esters such as isopropyl myristate and isopropyl palmitate, indicate a low potential for acute toxicity, skin and eye irritation, and skin sensitization. There is no evidence to suggest that this compound is genotoxic, carcinogenic, or poses a reproductive or developmental risk under typical handling and use conditions.
Toxicological Data Summary
The following tables summarize the key quantitative toxicity data for this compound and its close structural analogs, isopropyl myristate and isopropyl palmitate. Data from these analogs are used to infer the toxicological profile of this compound through a read-across approach, a common practice in chemical safety assessment.
Table 1: Acute Toxicity Data
| Test Type | Species | Route | Endpoint | Value | Reference Substance |
| Acute Oral Toxicity | Rat | Oral | LD50 | >2,000 mg/kg | Isopropyl Myristate[8][9][10] |
| Acute Oral Toxicity | Rat | Oral | LD50 | >5,000 mg/kg | Isopropyl Palmitate[11][12][13] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | 5,000 mg/kg | Isopropyl Myristate[9] |
| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | >5 g/kg | Isopropyl Palmitate[11][12][13] |
| Acute Inhalation Toxicity | Rat | Inhalation | LC50 | >5.3 mg/L (4 h) | Isopropyl Myristate[14] |
Table 2: Irritation Data
| Test Type | Species | Method | Result | Reference Substance |
| Skin Irritation | Rabbit | OECD TG 404 | No skin irritation | Isopropyl Myristate[9] |
| Skin Irritation | Rabbit | Draize Test (24h) | Moderate | Isopropyl Palmitate[11] |
| Eye Irritation | Rabbit | OECD TG 405 | No eye irritation | Isopropyl Myristate[9] |
| Eye Irritation | Rabbit | Draize Test | Very slight ocular irritation | Isopropyl Palmitate[15] |
Table 3: Sensitization Data
| Test Type | Species | Method | Result | Reference Substance |
| Skin Sensitization | Guinea pig | OECD TG 406 (Maximisation Test) | Did not cause sensitization | Isopropyl Myristate[9] |
| Skin Sensitization | Human | Patch Test | Mild | Isopropyl Palmitate[11] |
| Skin Sensitization | Mouse | Local Lymph Node Assay (LLNA) | Weak sensitizer (B1316253) (EC3 = 44%) | Isopropyl Myristate[16][17] |
Table 4: Genotoxicity Data
| Test Type | System | Method | Result | Reference Substance |
| Genotoxicity | in vitro | Ames Test | Negative | Isopropyl Myristate[14] |
No direct genotoxicity data was found for this compound. However, studies on the structurally related isopropyl myristate show no mutagenic potential.
Table 5: Carcinogenicity and Reproductive Toxicity Data
| Test Type | Species | Finding | Reference Substance |
| Carcinogenicity | Mouse (dermal) | No significant differences in tumor incidence | Isopropyl Myristate[18] |
| Developmental Toxicity | - | No concern | Isopropyl Myristate[18] |
The available data on closely related isopropyl esters do not indicate a concern for carcinogenicity or reproductive toxicity.
Signaling Pathways and Experimental Workflows
Potential Mechanism of Skin Irritation
While this compound has a low irritation potential, high concentrations of fatty acid esters can disrupt the skin barrier. This disruption can lead to an inflammatory response mediated by keratinocytes. The diagram below illustrates a potential signaling pathway for skin irritation initiated by fatty acids.
Caption: Potential signaling cascade for fatty acid ester-induced skin irritation.
Experimental Workflow: In Vitro Skin Irritation (OECD TG 439)
The following diagram outlines the typical workflow for assessing the skin irritation potential of a substance using a reconstructed human epidermis (RhE) model, as per OECD Test Guideline 439.[8][19][20][21]
Caption: Workflow for the In Vitro Skin Irritation Test (OECD TG 439).
Detailed Experimental Protocols
Acute Oral Toxicity (Based on OECD TG 401/420/423)
-
Test Principle: The substance is administered orally in a single dose to a group of experimental animals. Animals are observed for signs of toxicity and mortality over a 14-day period. The LD50 (the dose causing mortality in 50% of the animals) is determined.
-
Methodology:
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
-
Dose Administration: The test substance is administered by gavage in a suitable vehicle. For this compound, an oily vehicle like corn oil would be appropriate.
-
Dose Levels: A range of dose levels is used to determine the dose-response relationship.
-
Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Dermal Irritation (Based on OECD TG 404)[15][23][24][25][26]
-
Test Principle: The test substance is applied to a small area of skin of an experimental animal to determine its potential to cause reversible inflammatory changes.
-
Methodology:
-
Test Animals: Albino rabbits are typically used.
-
Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a shaved area of the back. The site is covered with a gauze patch and occlusive dressing.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
-
Scoring: The reactions are scored using a standardized system (e.g., Draize scale), and a Primary Irritation Index (PII) is calculated.
-
Eye Irritation (Based on OECD TG 405)[9][12][13][16][27]
-
Test Principle: A single dose of the test substance is applied to the eye of an experimental animal to assess its potential to cause ocular damage.
-
Methodology:
-
Test Animals: Albino rabbits are the standard model.
-
Application: 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
-
Scoring: Ocular lesions are scored according to a standardized system (e.g., Draize scale).
-
Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD TG 429)[28][29][30][31][32]
-
Test Principle: This assay measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's potential to induce skin sensitization.
-
Methodology:
-
Test Animals: Mice (typically CBA/Ca or CBA/J strains) are used.
-
Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
Proliferation Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) or a non-radioactive alternative is injected intravenously. A few hours later, the draining auricular lymph nodes are excised, and the incorporation of the label is measured as an indicator of cell proliferation.
-
Calculation: A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is considered a positive response. The EC3 value, the concentration estimated to produce an SI of 3, is determined to assess the sensitizing potency.
-
Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (Based on OECD TG 471)[17][19][33]
-
Test Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test evaluates the ability of a substance to cause reverse mutations, restoring the bacteria's ability to grow in an amino acid-deficient medium.
-
Methodology:
-
Bacterial Strains: A set of at least five standard tester strains is used to detect different types of mutations.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations on agar (B569324) plates.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies is counted. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
Conclusion
Based on the available toxicological data for this compound and its close structural analogs, it is concluded that this substance has a low order of toxicity. It is not a significant skin or eye irritant under normal use conditions and has a weak to non-existent potential for skin sensitization. The available data do not indicate any concern for genotoxicity, carcinogenicity, or reproductive toxicity. Standard laboratory hygiene practices, including the use of personal protective equipment such as gloves and safety glasses, are sufficient for the safe handling of this compound in a laboratory setting. This comprehensive safety profile supports its continued use in research and development, including in formulations for pharmaceutical and cosmetic applications.
References
- 1. Isopropyl palmitate | moisturizer, thickening agent, and anti-static agent | CAS# 142-91-6 | InvivoChem [invivochem.com]
- 2. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Release of inflammatory mediators in human keratinocyte cultures following exposure to a skin irritant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytokines and the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod.adv-bio.com [prod.adv-bio.com]
- 7. Isopropyl myristate - Safety Data Sheet [chemicalbook.com]
- 8. madarcorporation.com [madarcorporation.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. acme-hardesty.com [acme-hardesty.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. redox.com [redox.com]
- 13. View Attachment [cir-reports.cir-safety.org]
- 14. ecetoc.org [ecetoc.org]
- 15. ftp.cdc.gov [ftp.cdc.gov]
- 16. View Attachment [cir-reports.cir-safety.org]
- 17. Appendices 1-18 to: Report on the Health Effects of Selected Pesticide Coformulants [www2.mst.dk]
- 18. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. A Toll-Like Receptor 2-Responsive Lipid Effector Pathway Protects Mammals against Skin Infections with Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. Acne - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermal Properties of Isopropyl Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermal properties of isopropyl dodecanoate (B1226587), also referred to as isopropyl laurate. The information is compiled from various scientific sources to support research, development, and application in fields such as pharmaceuticals and material science. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of experimental workflows.
Introduction
Isopropyl dodecanoate (CAS No. 10233-13-3) is the ester formed from the condensation of dodecanoic acid (lauric acid) and isopropanol.[1] It is a colorless to slightly yellow oily liquid at room temperature and is utilized in various industries, including cosmetics and pharmaceuticals, often as an emollient or solvent.[1][2] A thorough understanding of its thermal properties is crucial for its application in formulations and processes where temperature stability and heat transfer are critical parameters.
Quantitative Thermal Properties
The following table summarizes the available quantitative data for the thermal properties of this compound. It is important to note that while some properties have been experimentally determined, others are estimations and should be treated as such.
| Thermal Property | Value | Remarks | Source(s) |
| Melting Point | ~4.2 °C | Estimated value. | [1][2] |
| Boiling Point | 280-281.3 °C | At 760 mmHg. | [2][3] |
| Net Heat of Combustion | 38.67 ± 0.11 MJ/kg | Experimentally determined. | [4] |
| Enthalpy of Vaporization (ΔvapH) | 81.5 kJ/mol | At 320 K, based on data from 305 to 452 K. | [5] |
| 66.1 kJ/mol | At 405 K, based on data from 390 to 469 K. | [5] | |
| Heat of Fusion (ΔfusH°) | Data not available | Can be determined by DSC. | [6] |
| Specific Heat Capacity (Cp) | Data not available | Can be determined by DSC following ASTM E1269. | [7][8] |
| Thermal Conductivity (λ) | Data not available | Can be determined by the transient hot wire method (ASTM D7896). | [9][10] |
Experimental Protocols
Detailed methodologies for determining the key thermal properties of this compound are outlined below. These protocols are based on established standards to ensure accuracy and reproducibility.
Determination of Melting Point and Heat of Fusion by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental technique for determining the melting point and the enthalpy of fusion of a substance.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. During a phase transition, such as melting, the sample absorbs energy, which is detected as a change in heat flow.
-
Instrumentation: A differential scanning calorimeter equipped with a cooling system.
-
Procedure:
-
A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The temperature is lowered to a point well below the expected melting point (e.g., -20°C).
-
The sample is then heated at a constant rate (e.g., 5-10 °C/min) through its melting transition.
-
The heat flow to the sample is recorded as a function of temperature.
-
-
Data Analysis:
-
The melting point is typically determined as the onset temperature of the melting endotherm.
-
The heat of fusion is calculated by integrating the area of the melting peak.
-
Determination of Specific Heat Capacity by Differential Scanning Calorimetry (ASTM E1269)
This standard test method provides a procedure for determining the specific heat capacity of liquids and solids.
-
Principle: The method compares the heat flow required to raise the temperature of the sample to that of a known reference material (sapphire) under the same conditions.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Perform a baseline run with empty sample and reference pans.
-
Run a known mass of a sapphire standard to determine the calibration constant.
-
Run a known mass of this compound under the same conditions as the baseline and sapphire runs. A typical heating rate is 20°C/min.[11]
-
-
Data Analysis: The specific heat capacity (Cp) is calculated using the following equation: Cp(sample) = (DSC_sample / m_sample) * (m_std / DSC_std) * Cp(std) where DSC is the difference in heat flow between the sample/standard and the baseline, m is the mass, and std refers to the sapphire standard.
Determination of Thermal Conductivity by Transient Hot Wire Method (ASTM D7896)
This method is suitable for measuring the thermal conductivity of liquids.
-
Principle: A thin platinum wire immersed in the liquid is heated by a short electrical pulse. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding liquid.
-
Instrumentation: A transient hot wire thermal conductivity instrument.
-
Procedure:
-
Calibrate the instrument using a standard liquid with known thermal conductivity (e.g., toluene (B28343) or water).
-
Place approximately 40 mL of this compound into the measurement cell.[9]
-
Ensure the sample is at the desired test temperature and is free of air bubbles.
-
Apply a short duration (typically 1 second) heat pulse to the wire and record the temperature rise over time.[12]
-
-
Data Analysis: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, taking into account the heat input per unit length of the wire.
Conclusion
This technical guide has summarized the currently available data on the thermal properties of this compound and provided detailed experimental protocols for their determination. While key parameters such as boiling point, net heat of combustion, and enthalpy of vaporization are documented, there is a clear need for experimental determination of the heat of fusion, specific heat capacity, and thermal conductivity to provide a more complete thermal profile of this compound. The provided methodologies, based on ASTM standards, offer a clear path for researchers to obtain this valuable data.
References
- 1. nbinno.com [nbinno.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. isopropyl laurate, 10233-13-3 [thegoodscentscompany.com]
- 4. wexlergroup.github.io [wexlergroup.github.io]
- 5. Dodecanoic acid, 1-methylethyl ester [webbook.nist.gov]
- 6. Dodecanoic acid, 1-methylethyl ester (CAS 10233-13-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. infinitalab.com [infinitalab.com]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. mse.ucr.edu [mse.ucr.edu]
- 12. thermtest.com [thermtest.com]
Spectroscopic Profile of Isopropyl Dodecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isopropyl dodecanoate (B1226587) (also known as isopropyl laurate), a fatty acid ester with applications in various scientific fields. This document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for isopropyl dodecanoate, presented in a clear and structured format for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the expected chemical shifts for the proton (¹H) and carbon-13 (¹³C) nuclei in this compound, based on typical values for fatty acid esters.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity |
| Terminal Methyl (-CH₃) | ~ 0.88 | Triplet |
| Methylene Chain (-(CH₂)₉-) | ~ 1.25 | Multiplet |
| α-Methylene to Carbonyl (-CH₂-COO-) | ~ 2.28 | Triplet |
| Methine of Isopropyl (-CH(CH₃)₂) | ~ 4.98 | Septet |
| Methyls of Isopropyl (-CH(CH₃)₂) | ~ 1.22 | Doublet |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| Carbonyl (-COO-) | ~ 173 |
| Methine of Isopropyl (-CH(CH₃)₂) | ~ 67 |
| α-Methylene to Carbonyl (-CH₂-COO-) | ~ 34 |
| Methylene Chain (-(CH₂)₉-) | ~ 22-32 |
| Methyls of Isopropyl (-CH(CH₃)₂) | ~ 22 |
| Terminal Methyl (-CH₃) | ~ 14 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound are presented below.
Table 3: IR Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | ~ 1735 | Strong |
| C-H Stretch (Alkyl) | ~ 2850 - 2960 | Strong |
| C-O Stretch (Ester) | ~ 1170 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The major fragments observed in the electron ionization (EI) mass spectrum of this compound are listed below.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Putative Fragment |
| 43 | 99.99 | [C₃H₇]⁺ |
| 60 | 58.65 | [C₂H₄O₂]⁺ |
| 41 | 51.88 | [C₃H₅]⁺ |
| 102 | 45.19 | [C₅H₁₀O₂]⁺ |
| 57 | 33.59 | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above for a liquid fatty acid ester like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees to ensure quantitative integration. A sufficient relaxation delay (e.g., 5 seconds) is employed between scans to allow for full relaxation of the protons.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample such as this compound, the neat liquid technique is employed. A single drop of the compound is placed between two polished salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.
-
Data Acquisition: The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is recorded first and automatically subtracted from the sample spectrum. The sample spectrum is then acquired over a typical wavenumber range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Data Acquisition: The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source. A small volume (typically 1 µL) of the solution is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column. The eluted compound then enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis of this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
Endogenous Presence of Isopropyl Dodecanoate Precursors in Saliva: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl dodecanoate (B1226587), a fatty acid ester, has been identified as a volatile organic compound (VOC) present in human saliva.[1][2][3] This technical guide provides an in-depth analysis of the endogenous precursors of isopropyl dodecanoate—dodecanoic acid (lauric acid) and isopropanol (B130326)—in saliva. It summarizes the current state of knowledge regarding their concentrations, the analytical methodologies for their detection, and the potential biosynthetic pathways within the oral cavity. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the metabolic landscape of saliva and its potential implications for diagnostics and therapeutics.
Introduction
The composition of human saliva is a complex mixture of proteins, electrolytes, and metabolic byproducts that reflect both local and systemic physiological states.[1] Among the myriad of compounds, volatile organic compounds (VOCs) are gaining increasing attention as potential non-invasive biomarkers for disease diagnosis and monitoring. This compound, the ester of dodecanoic acid and isopropanol, is one such VOC that has been detected in human saliva.[1][2][3] Understanding the origin of this compound requires a thorough examination of its precursors: dodecanoic acid and isopropanol. This guide consolidates the available scientific literature on the endogenous presence of these precursors in saliva, their quantitative levels, and the potential for their enzymatic conversion within the oral microbiome.
Quantitative Data on this compound Precursors in Saliva
The following table summarizes the reported concentrations of dodecanoic acid and isopropanol in human saliva. It is important to note that variations in concentrations can be attributed to differences in analytical methods, subject demographics, and physiological conditions.
| Compound | Precursor of this compound | Concentration Range in Saliva | Analytical Method | Reference |
| Dodecanoic Acid (Lauric Acid) | Fatty Acid | < 1 µM to trace amounts | GC-MS | [4][5] |
| Isopropanol | Alcohol | Not definitively quantified in healthy saliva, but detected in breath at concentrations around 15.4 - 17.9 ppb. Endogenous production from acetone (B3395972) is established. | Biochemical Gas Sensor (Bio-Sniffer) | [6] |
Biosynthesis of this compound Precursors and Potential Formation
The presence of this compound in saliva is predicated on the availability of its precursors, dodecanoic acid and isopropanol, and a mechanism for their esterification.
Dodecanoic Acid (Lauric Acid)
Dodecanoic acid is a saturated fatty acid that is present in saliva as a non-esterified fatty acid (NEFA).[4][5] Its origin can be both from dietary intake and as a metabolic product of the oral microbiome.[7] The oral microbiome is known to be actively involved in fatty acid metabolism, contributing to the pool of free fatty acids in the oral cavity.[8][9]
Isopropanol
Endogenous isopropanol is primarily formed through the reduction of acetone by alcohol dehydrogenase.[10] While acetone is a known metabolite, particularly in conditions like ketoacidosis, basal levels are present in healthy individuals. Although direct quantification in saliva of healthy individuals is not extensively documented, its detection in breath suggests its presence in the oral environment due to the gas exchange dynamics in the upper respiratory tract.[6]
Potential for Esterification in the Oral Cavity
The formation of this compound from its precursors requires an esterification reaction. The oral microbiome possesses a wide range of enzymatic capabilities, including the activity of esterases and lipases which can catalyze the formation of esters from alcohols and carboxylic acids.[11][12] Several bacteria within the oral microbiota are known to produce esters, which contribute to the overall flavor and odor profile of the oral cavity.[12][13] This microbial enzymatic activity provides a plausible mechanism for the endogenous synthesis of this compound in saliva.
Below is a diagram illustrating the potential metabolic pathway for the formation of this compound in the oral cavity.
Experimental Protocols
The detection and quantification of this compound and its precursors in saliva require sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly cited method for the analysis of these volatile and semi-volatile compounds.
Sample Collection and Preparation
-
Saliva Collection: Unstimulated whole saliva is collected from subjects. It is recommended that subjects rinse their mouths with water prior to collection to minimize food debris.[1]
-
Extraction: Due to the volatile nature of the target compounds, headspace analysis or solvent extraction is employed.
-
Static Sorptive Extraction: A stir bar coated with a sorptive material is placed in the headspace of the saliva sample to adsorb volatile compounds.[1]
-
Solid-Phase Microextraction (SPME): A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of the saliva sample.
-
Solvent Extraction: For fatty acids, a modified Folch extraction using a chloroform/methanol mixture is a common procedure to separate lipids from the aqueous phase.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.
-
Column: A non-polar or medium-polarity capillary column is typically used for the separation of fatty acid esters and other VOCs.
-
Temperature Program: A programmed temperature gradient is employed to elute compounds with a wide range of boiling points.
-
Ionization: Electron ionization (EI) is commonly used to generate fragment ions for mass spectral identification.
-
Detection: The mass spectrometer is operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.
The following diagram outlines a typical experimental workflow for the analysis of volatile organic compounds, including this compound and its precursors, in saliva.
Conclusion
The endogenous presence of this compound in human saliva is supported by the detection of the compound itself and the established presence of its precursors, dodecanoic acid and isopropanol. The oral microbiome likely plays a crucial role in the synthesis of this ester through its diverse enzymatic activities. Further research is warranted to definitively quantify the endogenous levels of isopropanol in the saliva of healthy individuals and to fully elucidate the specific microbial pathways responsible for this compound formation. A comprehensive understanding of the salivary metabolome, including minor constituents like this compound, holds significant promise for the development of novel, non-invasive diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ISOPROPYL LAURATE | 10233-13-3 [chemicalbook.com]
- 4. Frontiers | Quantitative and qualitative analyses of human salivary NEFA with gas-chromatography and mass spectrometry [frontiersin.org]
- 5. Quantitative and qualitative analyses of human salivary NEFA with gas-chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Microbiome and CPT1A Function in Fatty Acid Metabolism in Oral Cancer | MDPI [mdpi.com]
- 9. The Complicated Relationship of Short-Chain Fatty Acids and Oral Microbiome: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous isopropanol: forensic and biochemical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.wofford.edu [digitalcommons.wofford.edu]
- 12. Microbial formation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Isopropyl Dodecanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of isopropyl dodecanoate (B1226587) as a potential green solvent in organic synthesis. The information is targeted toward professionals in research and development who are seeking sustainable alternatives to conventional solvents.
Introduction to Isopropyl Dodecanoate as a Green Solvent
This compound, also known as isopropyl laurate, is a fatty acid ester derived from the esterification of lauric acid and isopropanol.[1] Traditionally used in the cosmetics and personal care industry as an emollient and flavoring agent, its properties suggest significant potential as an environmentally friendly solvent in organic synthesis.[1] As the chemical industry moves towards more sustainable practices, fatty acid esters are being explored as "green solvents" due to their biodegradability, low toxicity, and derivation from renewable resources.[2][3][4]
This compound presents a viable alternative to conventional volatile organic compounds (VOCs), aligning with the principles of green chemistry.[5][6] Its non-polar nature and high boiling point make it suitable for a range of synthetic applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀O₂ | [7] |
| Molecular Weight | 242.40 g/mol | [7] |
| CAS Number | 10233-13-3 | [7] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 280-281 °C at 760 mmHg | [7] |
| Density | ~0.85 g/cm³ | [7] |
| Solubility | Insoluble in water; Soluble in alcohols and other organic solvents | [7] |
| Purity | >98.0% (GC) | [8] |
Conceptual Framework for Application in Organic Synthesis
The use of fatty acid esters as solvents in organic synthesis is an emerging area of green chemistry. While specific literature on this compound as a reaction solvent is limited, the applications of similar fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs) provide a strong basis for its potential uses.[2][3][4]
Potential Applications in Organic Synthesis
Based on the properties of this compound and the documented uses of similar fatty acid esters, the following areas of organic synthesis are proposed as suitable applications.
Esterification and Transesterification Reactions
Given its ester functionality, this compound is an ideal solvent for esterification and transesterification reactions. It can potentially serve a dual role as both the solvent and a reactant under certain equilibrium conditions. Research on other fatty acid esters has shown their effectiveness in such reactions.[9]
Biocatalysis
Enzymatic reactions, particularly those involving lipases, are often performed in non-aqueous media.[10] this compound, being a fatty acid ester, is a suitable medium for lipase-catalyzed reactions, such as the synthesis of other esters or in resolutions of chiral compounds. Studies on the enzymatic synthesis of isopropyl esters have demonstrated compatibility with lipase (B570770) catalysts.[11]
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis of pharmaceuticals and fine chemicals.[12] The choice of solvent is critical for the efficiency of these reactions. While ethers and aromatic hydrocarbons are common, greener alternatives are actively being sought.[13][14] The high boiling point and relative inertness of this compound could make it a suitable solvent for high-temperature cross-coupling reactions, although this application requires empirical validation.
Experimental Protocols
The following are generalized protocols for the proposed applications of this compound as a solvent. Researchers should optimize these protocols for their specific substrates and catalysts.
Protocol for Fischer Esterification
This protocol describes a generalized procedure for the acid-catalyzed esterification of a generic carboxylic acid and alcohol using this compound as the solvent.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equivalent) and this compound (as solvent).
-
Add the alcohol (1.2 equivalents) to the mixture.
-
Carefully add the acid catalyst (e.g., concentrated sulfuric acid, 0.05 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a more volatile organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to remove the extraction solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol for Lipase-Catalyzed Transesterification
This protocol outlines a general procedure for the enzymatic transesterification of an ester and an alcohol using this compound as the solvent.
Methodology:
-
Reaction Setup: To a clean, dry flask, add the starting ester (1.0 equivalent), the alcohol (1.5 equivalents), and this compound as the solvent.
-
Add the immobilized lipase (e.g., Novozym 435, 5-10% w/w of substrates).[11]
-
Reaction: Place the flask in a shaker incubator at a controlled temperature (e.g., 40-60 °C) and agitate.
-
Monitor the reaction progress by GC or HPLC.
-
Work-up and Purification:
-
Once the reaction is complete, separate the immobilized enzyme by filtration.
-
The solvent (this compound) and the product can be separated by vacuum distillation, depending on the volatility of the product.
-
Alternatively, if the product is significantly more polar, it may be isolated by selective extraction or chromatography.
-
Quantitative Data and Comparison
The following table summarizes typical reaction parameters that can be used as a starting point for optimization when using this compound as a solvent. These are based on protocols for the synthesis of isopropyl esters.[15]
| Parameter | Esterification (Acid-Catalyzed) | Transesterification (Enzyme-Catalyzed) |
| Substrate Ratio (Acid:Alcohol) | 1:3 to 1:9 | 1:1.5 |
| Catalyst Loading | 0.2-1.0% (w/w of fatty acids) | 4-10% (w/w of substrates) |
| Temperature | 80-120 °C | 40-60 °C |
| Reaction Time | 2-24 hours | 4-24 hours |
| Typical Yields | >80% (expected) | >85% (expected) |
Conclusion
This compound shows significant promise as a green solvent for organic synthesis. Its favorable physical properties, low toxicity, and origin from renewable resources make it an attractive alternative to conventional solvents. While further research is needed to fully explore its range of applications, the existing literature on similar fatty acid esters provides a strong foundation for its use in esterification, transesterification, and biocatalysis. The protocols and data presented here serve as a starting point for researchers and professionals in drug development to incorporate this sustainable solvent into their synthetic methodologies.
References
- 1. ISOPROPYL LAURATE - Ataman Kimya [atamanchemicals.com]
- 2. Evaluation of Fatty Acid Methyl Esters (FAME) as a Green Alternative to Common Solvents in Conservation Treatments [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Ethyl Esters (FAEE): A New, Green and Renewable Solvent for the Extraction of Carotenoids from Tomato Waste Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 7. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 10233-13-3 | TCI Deutschland GmbH [tcichemicals.com]
- 9. cib.csic.es [cib.csic.es]
- 10. mdpi.com [mdpi.com]
- 11. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 15. journal.uctm.edu [journal.uctm.edu]
Application Notes and Protocols for Isopropyl Dodecanoate in Cosmetic and Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl dodecanoate (B1226587), also known as isopropyl laurate, is the ester of isopropyl alcohol and dodecanoic (lauric) acid.[1][2] It is a versatile ingredient used in cosmetic and pharmaceutical formulations, primarily for its emollient, skin-conditioning, and binding properties.[1] Its chemical formula is C15H30O2, and it has a molecular weight of 242.40 g/mol .[1] This document provides detailed application notes and protocols for the use of isopropyl dodecanoate, summarizing its physicochemical properties, safety, and applications, along with methodologies for its evaluation in formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for formulation development, influencing its sensory characteristics, stability, and interaction with other ingredients and the skin.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | Isopropyl laurate, propan-2-yl dodecanoate | [1] |
| CAS Number | 10233-13-3 | [3] |
| Molecular Formula | C15H30O2 | [1] |
| Molecular Weight | 242.40 g/mol | [1] |
| Appearance | Colorless to pale yellow clear oily liquid | [4][5] |
| Boiling Point | 281.3 ± 8.0 °C at 760 mmHg | [3] |
| Melting Point | 4.2 °C (estimate) | [6] |
| Density | 0.9 ± 0.1 g/cm³ | [3] |
| Specific Gravity | 0.85100 to 0.85700 @ 25.00 °C | [4] |
| Refractive Index | 1.42700 to 1.43300 @ 20.00 °C | [4] |
| Flash Point | 125.0 ± 8.3 °C | [3] |
| Water Solubility | 0.134 mg/L @ 25 °C (estimated) | [4] |
| LogP (Octanol/Water) | 6.37 | [3] |
Applications in Cosmetic and Pharmaceutical Formulations
This compound is a multifunctional ingredient with valuable applications in both the cosmetic and pharmaceutical industries.
Cosmetic Applications
In cosmetics, this compound is primarily used as:
-
Emollient: It helps to soften and smooth the skin by forming a protective layer that reduces water loss.[1] The emollient action is a consequence of its ability to maintain skin hydration.[7]
-
Skin-Conditioning Agent: It improves the overall condition and appearance of the skin.[1]
-
Binding Agent: It can be used in pressed powder formulations to improve their coherence.[4]
-
Solvent: It can act as a solvent for other ingredients in a formulation.[2]
Pharmaceutical Applications
In pharmaceutical formulations, particularly topical and transdermal systems, this compound can serve as:
-
Vehicle/Solvent: Its lipophilic nature makes it a suitable solvent for poorly water-soluble active pharmaceutical ingredients (APIs).[2]
-
Penetration Enhancer: While specific data for this compound is limited, related isopropyl esters like isopropyl myristate and isopropyl palmitate are well-known penetration enhancers.[8] They are believed to function by disrupting the lipid structure of the stratum corneum, thereby increasing the diffusion of drugs through the skin.[9]
Safety and Toxicology
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of alkyl esters, including this compound (referred to as isopropyl laurate in the report). The panel concluded that these ingredients are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[1]
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the performance of this compound in cosmetic and pharmaceutical formulations.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to assess the potential of this compound to enhance the penetration of an active pharmaceutical ingredient (API) through the skin.
Objective: To determine the permeability coefficient (Kp) and steady-state flux (Jss) of an API from a formulation containing this compound.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine ear) skin[4]
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Test formulation containing the API and this compound
-
Control formulation (without this compound)
-
High-performance liquid chromatography (HPLC) system for API quantification
-
Water bath with circulator
-
Magnetic stirrers
Methodology:
-
Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells. The skin can be used as full-thickness or the epidermis can be separated.[3]
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[10]
-
Equilibration: Allow the assembled cells to equilibrate in a water bath set to maintain a skin surface temperature of 32°C for approximately 30 minutes.
-
Formulation Application: Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for API concentration using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the API in the donor formulation.
-
Data Presentation:
Table 2: In Vitro Skin Permeation Parameters of a Model API
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio* |
| Control (without this compound) | Insert Value | Insert Value | 1.0 |
| Test (with X% this compound) | Insert Value | Insert Value | Calculate |
*Enhancement Ratio = Jss (Test) / Jss (Control)
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for in vitro skin permeation study.
Protocol 2: In Vitro Drug Release Testing (IVRT)
This protocol is used to evaluate the rate and extent of API release from a semi-solid formulation containing this compound.
Objective: To compare the in vitro release profile of an API from a test formulation with a reference formulation.
Materials:
-
Vertical diffusion cells (e.g., Franz cells)
-
Inert synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Receptor solution (chosen to ensure sink conditions)
-
Test and reference formulations
-
HPLC system
-
Water bath with circulator
-
Magnetic stirrers
Methodology:
-
Membrane Preparation: Pre-soak the synthetic membrane in the receptor solution.
-
Cell Assembly: Mount the membrane between the donor and receptor chambers.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution and equilibrate to 32°C.
-
Formulation Application: Apply a finite dose of the formulation to the membrane surface.
-
Sampling: At specified time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw samples from the receptor medium and replace with fresh medium.
-
Sample Analysis: Determine the API concentration in the samples using a validated HPLC method.
-
Data Analysis:
-
Calculate the cumulative amount of API released per unit area.
-
Plot the cumulative amount released versus the square root of time.
-
The slope of the linear portion of the plot represents the release rate.
-
Data Presentation:
Table 3: In Vitro Release Rate of a Model API
| Formulation | Release Rate (μg/cm²/h^0.5) |
| Reference | Insert Value |
| Test (with this compound) | Insert Value |
Logical Flow for IVRT Method Development
Caption: IVRT method development workflow.
Protocol 3: Emulsion Stability Testing
This protocol outlines the methods to assess the physical stability of an emulsion containing this compound.
Objective: To evaluate the stability of the formulation under various stress conditions.
Materials:
-
Test emulsion
-
Centrifuge
-
Temperature-controlled chambers/ovens
-
Refrigerator/Freezer
-
Viscometer
-
pH meter
-
Microscope
Methodology:
-
Accelerated Stability Testing:
-
Temperature Cycling: Subject the emulsion to alternating temperature cycles (e.g., 4°C for 24 hours followed by 40°C for 24 hours) for a specified number of cycles.
-
Centrifugation: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes) and observe for any phase separation.
-
-
Long-Term Stability Testing: Store the emulsion at controlled temperatures (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH) for an extended period (e.g., 3-6 months).[11]
-
Evaluation Parameters: At specified intervals, evaluate the following parameters:
-
Visual Appearance: Color, odor, and signs of phase separation (creaming, coalescence).
-
pH: Measure the pH of the emulsion.
-
Viscosity: Measure the viscosity using a rotational viscometer.
-
Microscopic Examination: Observe the droplet size and distribution under a microscope.
-
Data Presentation:
Table 4: Stability Evaluation of an Emulsion with this compound
| Parameter | Initial | 1 Month (40°C) | 3 Months (40°C) |
| Appearance | Homogeneous | Homogeneous | Slight Creaming |
| pH | 6.5 | 6.3 | 6.1 |
| Viscosity (cP) | 5000 | 4800 | 4500 |
| Droplet Size (μm) | 2-5 | 2-6 | 3-8 |
Signaling Pathway and Mechanism of Action
As a penetration enhancer, this compound is hypothesized to interact with the lipid matrix of the stratum corneum. The proposed mechanism involves the disruption of the highly ordered lipid bilayers, leading to increased fluidity and the creation of more permeable pathways for drug molecules to traverse the skin barrier.
Diagram of Proposed Penetration Enhancement Mechanism
Caption: Proposed mechanism of skin penetration enhancement.
References
- 1. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ISOPROPYL LAURATE | 10233-13-3 [chemicalbook.com]
- 3. This compound | CAS#:10233-13-3 | Chemsrc [chemsrc.com]
- 4. isopropyl laurate, 10233-13-3 [thegoodscentscompany.com]
- 5. Page loading... [wap.guidechem.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Tizra Reader [library.scconline.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of skin diffusion kinetics of isopropyl ester permeation enhancers on drug permeation: Role of lateral spread and penetration characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dodecanoic acid, 1-methylethyl ester (CAS 10233-13-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. An Investigation of the Effect of Six Emollients on Skin Characteristics: A Volunteer Study | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of Isopropyl Dodecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl dodecanoate (B1226587) (also known as isopropyl laurate) is a fatty acid ester commonly used as an emollient, skin conditioning agent, and binder in cosmetic and pharmaceutical formulations.[1][2] Accurate quantification of isopropyl dodecanoate is crucial for quality control, formulation development, and stability testing of these products. This document provides detailed application notes and experimental protocols for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
Analytical Methodologies
Two primary analytical techniques are presented for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.[3][4]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Given that this compound is an ester, GC-FID offers excellent sensitivity and resolution.[5][6]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While this compound does not possess a strong chromophore for UV detection at higher wavelengths, it can be detected at lower wavelengths. This method is particularly useful for samples in complex non-volatile matrices.[7][8]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Typical Retention Time | 10 - 15 minutes | 5 - 10 minutes |
Experimental Protocols
Method 1: Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol describes the quantification of this compound in a sample matrix using GC-FID.
1. Materials and Reagents
-
This compound reference standard (>99% purity)
-
Hexane (B92381) (GC grade) or other suitable solvent
-
Sample containing this compound
2. Instrumentation
-
Gas chromatograph equipped with a flame ionization detector (FID)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock standard solution with hexane to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation
-
Accurately weigh a known amount of the sample and dissolve it in a known volume of hexane to achieve an expected this compound concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into a GC vial.
5. GC-FID Conditions
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Detector Temperature: 300°C
6. Data Analysis
-
Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of this compound in the original sample.
Method 2: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines the quantification of this compound using HPLC with UV detection.
1. Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sample containing this compound
2. Instrumentation
-
HPLC system equipped with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock standard solution with the mobile phase to cover the expected concentration range of the samples (e.g., 5, 10, 25, 50, 100, 200 µg/mL).
4. Sample Preparation
-
Accurately weigh a known amount of the sample and dissolve it in a known volume of acetonitrile to achieve an expected this compound concentration within the calibration range.[9]
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC-UV Conditions
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 210 nm
6. Data Analysis
-
Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of this compound in the original sample.
Method Validation
Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[10][11][12] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Workflow for this compound Quantification by GC-FID.
Caption: Workflow for this compound Quantification by HPLC-UV.
References
- 1. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isopropyl laurate, 10233-13-3 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas-solid chromatography of isopropyl alcohol samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjpmr.com [wjpmr.com]
- 8. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. wjarr.com [wjarr.com]
- 12. ijrrjournal.com [ijrrjournal.com]
Application Note: High-Throughput Analysis of Isopropyl Dodecanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed protocol for the qualitative and quantitative analysis of isopropyl dodecanoate (B1226587) using Gas Chromatography-Mass Spectrometry (GC-MS). Isopropyl dodecanoate, also known as isopropyl laurate, is a fatty acid ester commonly used as an emollient and skin conditioning agent in cosmetic and pharmaceutical formulations.[1] The accurate determination of its concentration is crucial for quality control and formulation development. The GC-MS method described herein offers high sensitivity and selectivity, making it ideal for analyzing complex matrices.[2][3]
Introduction
This compound (C15H30O2, Molar Mass: 242.40 g/mol ) is the ester formed from the condensation of dodecanoic acid and propan-2-ol.[1][4] Its properties as an emollient make it a prevalent ingredient in topical creams, lotions, and other personal care products.[3] Ensuring the precise concentration of this compound in these products is vital for maintaining product quality and consistency.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.[2][5] This method allows for the effective separation of volatile and semi-volatile compounds like this compound from complex sample matrices, while mass spectrometry provides structural confirmation and enables accurate quantification.[3][5] This protocol details a robust GC-MS method suitable for routine quality control and research applications.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity): Analytical standard
-
Isopropyl Palmitate (≥99% purity): Internal Standard (IS)
-
Hexane (B92381) (HPLC Grade): Solvent for sample and standard preparation
-
Chloroform (HPLC Grade): Alternative solvent
-
Methanol (HPLC Grade): For extraction if required
-
Sodium Sulfate (B86663) (Anhydrous): For drying extracts
-
Sample: Cosmetic cream or lotion containing this compound
Sample Preparation
2.2.1. Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of isopropyl palmitate and dissolve it in 10 mL of hexane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution with hexane to achieve concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with the IS solution to a final concentration of 20 µg/mL.
2.2.2. Sample Extraction from a Cosmetic Matrix
-
Accurately weigh approximately 100 mg of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 1 mL of the IS stock solution (1000 µg/mL).
-
Add 9 mL of hexane to the tube.
-
Vortex vigorously for 3 minutes to ensure complete extraction of the lipid-soluble components.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the layers.[6]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis can be performed on any standard GC-MS system. The following parameters are recommended as a starting point and may require optimization for different instruments.[3]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[3] |
| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 25:1).[7] |
| Oven Program | Initial temperature: 150 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.[3][5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV.[7] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Interface Temperature | 280 °C.[7] |
| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis.[3] |
Data Presentation and Results
Qualitative and Quantitative Analysis
Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the analytical standard. For quantitative analysis, the internal standard method is used.[3] A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.[3]
Quantitative Data Summary
The following table summarizes the expected retention time and key mass fragments for the analysis.
| Compound Name | Expected Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | ~ 9.5 | 60 | 43 | 102 |
| Isopropyl Palmitate (IS) | ~ 12.8 | 60 | 43 | 256 |
Note: Retention times are estimates and will vary depending on the specific GC system and conditions.
Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is characterized by several key fragments.[1][4] The base peak is typically observed at m/z 43, corresponding to the isopropyl cation [CH(CH3)2]+. Another prominent peak at m/z 60 is due to a McLafferty rearrangement, resulting in the [(CH3)2C=OH]+ ion. The ion at m/z 102 represents the isopropyl ester fragment [CH2=C(OH)O-CH(CH3)2]+.[1][8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Fragmentation Pathway of this compound
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a reliable, sensitive, and specific approach for the quantitative analysis of this compound in complex matrices such as cosmetics and pharmaceuticals. The sample preparation protocol is straightforward, and the instrumental conditions are optimized for high throughput and accuracy. This method is well-suited for routine quality control in manufacturing environments as well as for research and development of new products containing fatty acid esters.
References
- 1. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Dodecanoic acid, 1-methylethyl ester [webbook.nist.gov]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iris.unime.it [iris.unime.it]
- 8. Isopropyl caprate | C13H26O2 | CID 16833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purity Determination of Isopropyl Dodecanoate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note describes a robust method for the determination of purity for isopropyl dodecanoate (B1226587) using High-Performance Liquid Chromatography (HPLC). Isopropyl dodecanoate, a fatty acid ester, is widely used in the cosmetic and pharmaceutical industries as an emollient and solvent. Ensuring its purity is critical for product quality and safety. This document provides a detailed protocol for the separation and quantification of this compound from its potential impurities, primarily the unreacted starting materials: dodecanoic acid and isopropyl alcohol. The method utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity. Due to the lack of a strong chromophore in this compound, this note discusses two primary detection methods: Ultraviolet (UV) detection at a low wavelength and Evaporative Light Scattering Detection (ELSD).
Introduction
This compound is synthesized via the esterification of dodecanoic acid (lauric acid) with isopropyl alcohol. The final product may contain residual amounts of these starting materials as impurities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture. Reversed-phase HPLC is particularly well-suited for the analysis of fatty acid esters. In this mode of chromatography, a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their relative hydrophobicity, with more non-polar compounds being retained longer on the column. This compound, being an ester, is significantly less polar than the carboxylic acid (dodecanoic acid) and the alcohol (isopropyl alcohol), allowing for effective separation.
Given that this compound and its primary impurities lack significant UV absorbance at higher wavelengths, detection can be challenging. This application note presents methodologies using two different detection principles:
-
UV Detection at Low Wavelength: Saturated fatty acid esters exhibit some absorbance in the low UV range (205-210 nm). This method is straightforward but can be susceptible to baseline noise from solvents.
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can detect any non-volatile analyte. It is compatible with gradient elution, making it a versatile option for purity analysis where baseline stability during solvent changes is crucial.
Experimental Protocols
Instrumentation and Consumables
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Detector: UV/Vis Detector or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol (B129727), and water.
-
This compound reference standard (≥99% purity).
-
Dodecanoic acid reference standard.
-
Isopropyl alcohol reference standard.
Sample and Standard Preparation
Standard Preparation:
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Impurity Stock Solution (1 mg/mL each): Accurately weigh approximately 10 mg of dodecanoic acid and 10 mg of isopropyl alcohol and dissolve them together in 10 mL of methanol.
-
Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with methanol to a final concentration of approximately 0.5 mg/mL for this compound and 0.01 mg/mL for each impurity.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample to be tested.
-
Dissolve the sample in 10 mL of methanol to obtain a concentration of approximately 5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
HPLC Method Parameters
Two alternative methods are presented based on the detector used.
Method A: Reversed-Phase HPLC with UV Detection
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B |
| 2-15 min: 50% to 90% B | |
| 15-20 min: 90% B | |
| 20.1-25 min: 50% B (Re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 205 nm |
Method B: Reversed-Phase HPLC with ELSD Detection
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B |
| 2-15 min: 50% to 90% B | |
| 15-20 min: 90% B | |
| 20.1-25 min: 50% B (Re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp | 40 °C |
| ELSD Evaporator Temp | 60 °C |
| ELSD Gas Flow | 1.5 L/min (Nitrogen) |
Data Analysis and Purity Calculation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected retention times and response characteristics for this compound and its potential impurities using the described HPLC methods. Actual retention times may vary depending on the specific column and HPLC system used.
| Compound | Expected Retention Time (min) | UV (205 nm) Response | ELSD Response |
| Isopropyl Alcohol | ~2-3 | Very Low | Low |
| Dodecanoic Acid | ~5-7 | Moderate | High |
| This compound | ~12-15 | Moderate | High |
Mandatory Visualization
Caption: Experimental workflow for the purity determination of this compound by HPLC.
Discussion
The proposed reversed-phase HPLC method provides a reliable approach for assessing the purity of this compound. The gradient elution effectively separates the non-polar ester from the more polar unreacted starting materials, dodecanoic acid and isopropyl alcohol.
Choice of Detector:
-
UV at 205 nm: This is a cost-effective and widely available detection method. However, it is crucial to use high-purity solvents to minimize baseline drift and noise, which can be significant at such low wavelengths. The sensitivity may be lower compared to ELSD for these types of compounds.
-
ELSD: This detector offers universal detection for non-volatile compounds and is compatible with gradient elution, providing a stable baseline. ELSD response is dependent on the mass of the analyte, which can be advantageous for purity calculations based on area percentage. However, the response can be non-linear, and careful calibration may be required for precise quantification of impurities.
Method Validation:
For routine quality control, this method should be validated according to ICH guidelines. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Conclusion
This application note provides a comprehensive protocol for the purity analysis of this compound by reversed-phase HPLC. The method is capable of separating the active pharmaceutical ingredient from its key process-related impurities. The choice between UV and ELSD detection will depend on the available instrumentation and the specific requirements of the analysis. This methodology serves as a valuable tool for researchers, scientists, and drug development professionals involved in the quality control of this compound.
Application Notes and Protocols: Isopropyl Dodecanoate in Transdermal Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl dodecanoate (B1226587), also known as isopropyl laurate, is a fatty acid ester increasingly recognized for its potential in transdermal drug delivery systems (TDDS). As an excipient, it primarily functions as an emollient and solvent. Its chemical structure, an ester of isopropyl alcohol and dodecanoic acid (a 12-carbon saturated fatty acid), gives it lipophilic properties that are advantageous for interacting with the skin's primary barrier, the stratum corneum. These characteristics suggest its utility as a penetration enhancer, facilitating the passage of active pharmaceutical ingredients (APIs) through the skin and into the systemic circulation. This document provides detailed application notes and protocols for evaluating the efficacy of isopropyl dodecanoate as a penetration enhancer in transdermal formulations.
Mechanism of Action
The primary mechanism by which this compound is proposed to enhance skin penetration is through the disruption of the highly organized lipid structure of the stratum corneum.[1] This outermost layer of the epidermis is composed of corneocytes embedded in a lipid-rich matrix of ceramides, cholesterol, and free fatty acids. This lipid matrix is the principal barrier to drug absorption.
This compound, being a lipophilic molecule, can intercalate into these lipid bilayers. This integration disrupts the tight packing of the lipids, leading to an increase in their fluidity. This fluidization creates more permeable pathways, or "free volume," within the lipid matrix, which lowers the diffusional resistance of the stratum corneum and allows drug molecules to traverse more easily.[1]
Studies on a range of isopropyl esters have indicated that shorter-chain esters (C8-C12), such as this compound (C12), tend to favor vertical penetration through the skin, as opposed to longer-chain esters (C14-C18) which exhibit more lateral spread within the stratum corneum. This suggests that this compound may be particularly effective at creating direct pathways for drug molecules to penetrate deeper into the skin layers.
Mechanism of this compound as a skin penetration enhancer.
Quantitative Data
While specific quantitative data for the penetration enhancement of this compound is limited in publicly available literature, the performance of structurally similar and widely studied isopropyl esters, such as isopropyl myristate (IPM; C14) and isopropyl palmitate (IPP; C16), can provide valuable insights. It is reasonable to expect that this compound would exhibit similar, though not identical, enhancement properties. The following tables summarize data for IPM and IPP to serve as a reference for designing studies with this compound.
Table 1: Comparative Permeation Enhancement of Various Drugs with Isopropyl Myristate (IPM)
| Drug | Formulation Details | Skin Model | Flux (µg/cm²/h) | Enhancement Ratio |
| Naproxen | 1% test gel (pH 5) containing IPM | Shed snake skin | - | ~26 (compared to control) |
| Betamethasone-17-valerate | Gels with 2% IPM | Human stratum corneum | - | 11 (compared to formulation without IPM) |
| Estradiol | Cream with 20% IPM | Newborn pig skin | ~1.5 | ~2.5 (compared to control)[2] |
Note: The enhancement ratio is the factor by which the drug's flux is increased in the presence of the enhancer compared to a control formulation without the enhancer. Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Permeation Enhancement of Various Drugs with Isopropyl Palmitate (IPP)
| Drug | IPP Concentration (w/w) in Ethanol | Skin Model | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio |
| Oxaprozin | 20% | Excised rat skin | 18.32 | ~5.5 |
| Nimesulide | 20% | Excised rat skin | 12.65 | ~4.2 |
| Gliclazide | 20% | Excised rat skin | 8.98 | ~3.8 |
| Ribavirin | 20% | Excised rat skin | 4.56 | ~2.1 |
Data adapted from a study by Guo et al. (2006), which demonstrated a concentration-dependent enhancement effect for IPP.[3][4]
Experimental Protocols
The following is a detailed protocol for an in vitro skin permeation study to evaluate the effect of this compound as a penetration enhancer. This protocol is based on the use of Franz diffusion cells, a standard and widely accepted apparatus for such studies.
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Materials and Reagents
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Other formulation excipients (e.g., solvents, gelling agents)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Purified water
-
Full-thickness skin (e.g., excised human, porcine, or rat skin)
-
Franz diffusion cells
-
Circulating water bath
-
Magnetic stirrer and stir bars
-
Syringes and needles for sampling
-
Validated analytical method for API quantification (e.g., HPLC)
2. Skin Membrane Preparation
-
Excise full-thickness skin from the chosen source (e.g., abdominal region of a Wistar rat).
-
Carefully remove any adhering subcutaneous fat and connective tissue using a scalpel.
-
Cut the prepared skin into sections of appropriate size to fit the Franz diffusion cells.
-
The prepared skin can be used immediately or wrapped in aluminum foil and stored at -20°C or below until use.
3. Franz Diffusion Cell Assembly and Setup
-
Assemble the Franz diffusion cells, which consist of a donor chamber and a receptor chamber.
-
Fill the receptor chamber with a known volume of degassed receptor medium (typically PBS, pH 7.4, maintained at 32 ± 1°C). The receptor medium should ensure sink conditions, meaning the concentration of the API should not exceed 10% of its saturation solubility in the medium.
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the prepared skin membrane between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.
-
Clamp the chambers together securely, avoiding any air bubbles between the skin and the receptor medium.
-
Place the assembled cells in a circulating water bath maintained at a temperature that ensures the skin surface is at 32 ± 1°C.
-
Allow the skin to equilibrate for at least 30 minutes.
4. Formulation Application and Sampling
-
Apply a precisely weighed amount of the test formulation (containing the API and this compound) and the control formulation (without this compound) uniformly to the surface of the skin in the donor chamber.
-
Cover the donor chamber to prevent evaporation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
5. Sample Analysis and Data Interpretation
-
Analyze the collected samples for the concentration of the API using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.
-
Calculate the enhancement ratio (ER) by dividing the steady-state flux of the drug from the formulation containing this compound by the flux from the control formulation.
Workflow for an in vitro skin permeation study using Franz diffusion cells.
Conclusion
This compound holds promise as an effective penetration enhancer for transdermal drug delivery. Its proposed mechanism of action, involving the fluidization of stratum corneum lipids, is consistent with that of other well-characterized isopropyl esters. While direct quantitative data on its enhancement effects are still emerging, the provided protocols offer a robust framework for its evaluation. By following standardized in vitro permeation studies, researchers can effectively characterize the potential of this compound to improve the transdermal delivery of a wide range of therapeutic agents, thereby contributing to the development of novel and more effective topical and transdermal therapies.
References
Application Notes and Protocols: Isopropyl Dodecanoate in Lubricants and Plasticizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isopropyl dodecanoate (B1226587), also known as isopropyl laurate, as a versatile and biodegradable additive in the formulation of lubricants and plasticizers. This document details its synthesis, performance evaluation protocols, and potential applications, supported by experimental data and visual workflows. Isopropyl dodecanoate is a fatty acid ester recognized for its low toxicity and favorable environmental profile, making it a compelling alternative to conventional petroleum-based additives.[1][2]
Application as a High-Performance Lubricant
This compound's inherent lubricity and stability make it a suitable component in various lubricant formulations, particularly in applications where biodegradability and low toxicity are desired, such as in metalworking fluids and food-grade lubricants.[1][2] Its ester structure allows it to form a protective film on metal surfaces, reducing friction and wear.
Performance Characteristics
| Property | Test Method | This compound (Expected Range) | Mineral Oil | PAO (Polyalphaolefin) |
| Viscosity Index (VI) | ASTM D2270 | 140 - 160 | 95 - 105 | 125 - 145 |
| Pour Point (°C) | ASTM D97 | -10 to -20 | -15 to -9 | -50 to -30 |
| Wear Scar Diameter (mm) | ASTM D4172 | 0.4 - 0.6 | 0.5 - 0.8 | 0.35 - 0.5 |
| Note: The values for this compound are expected ranges based on the properties of similar esters and require experimental verification. |
Experimental Protocols
This protocol describes a greener, enzymatic approach to the synthesis of this compound.
Materials:
-
Dodecanoic (Lauric) Acid
-
Isopropyl Alcohol (Propan-2-ol)
-
Immobilized Lipase (B570770) (e.g., Novozym® 435)
-
Molecular Sieves (3Å)
-
Heptane (B126788) (or other suitable solvent)
-
Sodium Bicarbonate Solution (5% w/v)
-
Anhydrous Sodium Sulfate (B86663)
Equipment:
-
Jacketed Glass Reactor with Mechanical Stirrer and Temperature Control
-
Condenser
-
Heating Mantle
-
Separatory Funnel
-
Rotary Evaporator
-
Filtration Apparatus
Procedure:
-
Reaction Setup: In the glass reactor, combine dodecanoic acid and isopropyl alcohol in a 1:3 molar ratio. Add the immobilized lipase at a concentration of 5% (w/w) of the dodecanoic acid. Add molecular sieves at 10% (w/w) to adsorb the water produced during the reaction.
-
Reaction Conditions: Heat the mixture to 60°C with continuous stirring at 200 rpm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing the acid value by titration. The reaction is considered complete when the acid value stabilizes.
-
Enzyme Separation: After the reaction, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with heptane and reused.
-
Product Purification: Transfer the filtrate to a separatory funnel and wash with the 5% sodium bicarbonate solution to remove any unreacted dodecanoic acid. Follow with a water wash to remove any remaining salts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate and then filter. Remove the solvent and excess isopropyl alcohol using a rotary evaporator to obtain pure this compound.
The following protocols are based on ASTM standards to evaluate the key performance indicators of a lubricant formulation containing this compound.
a) Viscosity Index (ASTM D2270):
-
Determine the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated glass capillary viscometer.
-
Calculate the Viscosity Index using the measured viscosities and the formulas provided in the ASTM D2270 standard. A higher VI indicates a smaller change in viscosity with temperature.[3]
b) Pour Point (ASTM D97):
-
Cool the lubricant sample at a specified rate.
-
Examine the sample at intervals of 3°C for flow characteristics.
-
The pour point is the lowest temperature at which the oil is observed to flow when the container is tilted.
c) Anti-Wear Properties (ASTM D4172 - Four-Ball Method):
-
A four-ball tester is used, where a single steel ball is rotated against three stationary steel balls immersed in the lubricant sample.[4]
-
The test is conducted under a specified load (e.g., 40 kg), speed (e.g., 1200 rpm), and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).[4]
-
After the test, the average wear scar diameter on the three stationary balls is measured using a microscope. A smaller wear scar diameter indicates better anti-wear properties.[5]
Application as a Plasticizer for Polyvinyl Chloride (PVC)
This compound can be employed as a bio-based plasticizer for PVC, enhancing its flexibility and processability. Plasticizers work by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg).[6]
Performance Characteristics
The efficiency of a plasticizer is evaluated by its effect on the mechanical and thermal properties of the plasticized PVC. The following table presents a comparison of expected properties for PVC plasticized with this compound versus a conventional phthalate (B1215562) plasticizer, Dioctyl Phthalate (DOP).
| Property | Test Method | Unplasticized PVC | PVC + 40 phr this compound (Expected) | PVC + 40 phr DOP |
| Shore A Hardness | ASTM D2240 | >95 | 80 - 90 | 75 - 85 |
| Tensile Strength (MPa) | ASTM D412 | ~50 | 20 - 30 | 15 - 25 |
| Elongation at Break (%) | ASTM D412 | <10 | 250 - 350 | 300 - 400 |
| Glass Transition Temp. (Tg) (°C) | DSC | ~85 | 10 - 20 | 0 - 10 |
| Note: The values for PVC with this compound are expected ranges and require experimental verification. 'phr' denotes parts per hundred parts of resin. |
Experimental Protocols
Materials:
-
PVC Resin (e.g., K-value 67)
-
This compound
-
Thermal Stabilizer (e.g., Ca/Zn stearate)
-
Lubricant (e.g., stearic acid)
Equipment:
-
Two-Roll Mill
-
Hydraulic Press with Heating and Cooling Platens
-
Molds for sheet preparation
Procedure:
-
Compounding: On a two-roll mill heated to 160-170°C, blend the PVC resin with the thermal stabilizer and lubricant.
-
Plasticizer Addition: Gradually add the this compound to the blend on the mill until a homogeneous mixture is obtained. The amount is typically expressed in parts per hundred of resin (phr).
-
Sheet Formation: Transfer the compounded PVC to a mold and press it in a hydraulic press at 170-180°C for 5-10 minutes under a pressure of 10-15 MPa.
-
Cooling: Cool the mold under pressure to solidify the sheet.
-
Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
The following protocols are based on ASTM standards to assess the effectiveness of this compound as a PVC plasticizer.
a) Shore A Hardness (ASTM D2240):
-
Use a Shore A durometer to measure the hardness of the conditioned PVC sheet.[7][8][9]
-
Take several readings at different points on the sheet and calculate the average. A lower Shore A value indicates a higher degree of plasticization.[7][8][9]
b) Tensile Properties (ASTM D412):
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets.
-
Use a universal testing machine to measure the tensile strength and elongation at break. An effective plasticizer will decrease tensile strength and significantly increase the elongation at break.[6]
c) Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC):
-
A small sample of the plasticized PVC is heated in a DSC instrument at a controlled rate (e.g., 10°C/min).[10]
-
The glass transition temperature is identified as a step change in the heat flow curve. A lower Tg compared to unplasticized PVC indicates effective plasticization.[10][11]
d) Low-Temperature Flexibility (ASTM D1043):
-
This test determines the torsional stiffness of the plasticized PVC at low temperatures.
-
The temperature at which the material reaches a specific stiffness is recorded as the low-temperature flexibility point. A lower temperature indicates better performance of the plasticizer in cold conditions.
Conclusion
This compound presents a promising, environmentally benign alternative to traditional lubricants and plasticizers. Its biodegradability and low toxicity make it particularly suitable for applications with stringent environmental and safety requirements. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive evaluation of this compound in lubricant and plasticizer formulations. Further experimental investigation is encouraged to establish a more detailed performance profile of this versatile fatty acid ester.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. interflon.com [interflon.com]
- 4. xray.greyb.com [xray.greyb.com]
- 5. cnlubricantadditive.com [cnlubricantadditive.com]
- 6. researchgate.net [researchgate.net]
- 7. Hardness Comparison Chart | Hapco, Inc. [hapcoincorporated.com]
- 8. xometry.pro [xometry.pro]
- 9. zwickroell.com [zwickroell.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols for the Enzymatic Synthesis of Isopropyl Dodecanoate using Lipase
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the enzymatic synthesis of isopropyl dodecanoate (B1226587), a fatty acid ester with applications in the cosmetic, pharmaceutical, and food industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis, proceeding under mild reaction conditions with high specificity.[1] Immobilized lipases are particularly advantageous as they exhibit enhanced stability and can be easily separated from the reaction mixture for reuse, reducing overall process costs.[2]
Overview of Enzymatic Esterification
The synthesis of isopropyl dodecanoate is achieved through the esterification of dodecanoic acid (lauric acid) with isopropanol (B130326), catalyzed by a lipase (B570770). The reaction is a reversible process where water is formed as a byproduct. To drive the equilibrium towards the product side, it is often necessary to remove water from the reaction medium, for instance, by using molecular sieves.[2]
The general reaction is as follows:
Dodecanoic Acid + Isopropanol ⇌ this compound + Water
Immobilized lipases, such as those from Candida antarctica (e.g., Novozym 435), are frequently employed for this type of synthesis due to their high activity and stability in organic media.[1][3]
Experimental Data Summary
The following tables summarize quantitative data from studies on the enzymatic synthesis of isopropyl esters. While specific data for this compound is limited in the provided search results, data for similar esters like isopropyl myristate and isopropyl laurate provide a strong basis for developing a protocol.
Table 1: Optimized Conditions for Enzymatic Synthesis of Isopropyl Esters
| Parameter | Isopropyl Myristate | Isopropyl Laurate | Isopropyl Acetate | Reference |
| Lipase Source | Immobilized Bacillus cereus MTCC 8372 | Immobilized Candida antarctica | Immobilized Bacillus cereus MTCC 8372 | [4][5] |
| Support for Immobilization | Poly(MAc-co-DMA-cl-MBAm) hydrogel | Not specified (Commercial) | Silica | [4][6] |
| Solvent | n-Heptane | Not specified | n-Heptane | [4][6] |
| Substrate 1 Concentration | 100 mM Myristic Acid | Not specified | 75 mM Acetic Acid | [4][6] |
| Substrate 2 Concentration | 100 mM Isopropanol | Not specified | 100 mM Isopropanol | [4][6] |
| Enzyme Loading | 50 mg immobilized lipase / mL | 4% w/w | 25 mg immobilized lipase / mL | [1][4][6] |
| Temperature | 65 °C | 60 °C | 55 °C | [1][4][6] |
| Reaction Time | 15 hours | 2.5 hours | 9 hours | [1][4][6] |
| Agitation Speed | 160 rpm | Not specified | 160 rpm | [4][6] |
| Water Removal | Addition of molecular sieves reduced ester formation in this specific study | 12.5% w/w molecular sieves | Molecular sieves (3 Å) increased synthesis | [1][4][5][6] |
| Maximum Yield/Conversion | 66.0 ± 0.3 mM | 92.4% | 73.0 mM | [1][4][6] |
Experimental Protocols
Protocol for Lipase-Catalyzed Synthesis of this compound
This protocol is a generalized procedure based on common practices for similar enzymatic esterifications.[4][5][6]
Materials:
-
Dodecanoic acid (Lauric acid)
-
Isopropanol
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (e.g., n-heptane, optional for solvent-based synthesis)
-
Molecular sieves (3Å), activated
-
Reaction vessel (e.g., screw-capped flasks)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Substrate Preparation: In a screw-capped flask, dissolve dodecanoic acid in the desired amount of n-heptane (for solvent-based synthesis) or proceed solvent-free.
-
Addition of Reactants: Add isopropanol to the flask. A typical starting point for the molar ratio of isopropanol to dodecanoic acid is 1:1 to 8:1.[1]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 4-5% (w/w) of the total substrate weight.[1]
-
Water Removal: Add activated molecular sieves (e.g., 12.5% w/w of substrates) to the mixture to adsorb the water produced during the reaction.[1]
-
Reaction Incubation: Seal the flask and place it in a shaking incubator set to the optimal temperature (e.g., 60°C) and agitation speed (e.g., 160 rpm).[1][4]
-
Reaction Monitoring: Periodically take small aliquots of the reaction mixture to monitor the progress of the reaction by GC-MS analysis.
-
Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion, stop the reaction by filtering the mixture to remove the immobilized lipase and molecular sieves.
-
Enzyme Recycling: The recovered immobilized lipase can be washed with a suitable solvent (e.g., n-heptane) and dried for reuse in subsequent batches.[4]
-
Product Isolation: The filtrate contains the product, this compound, and any unreacted substrates. The solvent can be removed by rotary evaporation. Further purification can be achieved by column chromatography if necessary.
Protocol for GC-MS Analysis of this compound
This protocol provides a general method for the quantitative analysis of this compound in the reaction mixture.[7]
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5ms)
-
Helium (carrier gas)
-
Hexane (B92381) (solvent for sample dilution)
-
Internal standard (e.g., methyl stearate)
-
Microsyringes
-
Vials for autosampler
Procedure:
-
Sample Preparation:
-
Take a known volume of the reaction mixture (e.g., 100 µL).
-
Add a known amount of an internal standard solution.
-
Dilute the sample with hexane to a final volume suitable for GC-MS analysis (e.g., 1 mL).
-
Vortex the sample to ensure homogeneity.
-
Transfer the sample to a GC vial.
-
-
GC-MS Instrumental Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Scan Range: m/z 40-500
-
-
Quantification:
-
Create a calibration curve by preparing standard solutions of pure this compound and the internal standard at various concentrations.
-
Analyze the standards using the same GC-MS method.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Use the calibration curve to determine the concentration of this compound in the reaction samples.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Simplified mechanism of lipase-catalyzed esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Enzymatic synthesis of isopropyl myristate using immobilized lipase from Bacillus cereus MTCC 8372 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Isopropyl Dodecanoate as a Non-Greasy Emollient in Topical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl dodecanoate (B1226587), also known as isopropyl laurate, is the ester of isopropyl alcohol and dodecanoic acid (lauric acid).[1][2] It is a versatile and lightweight emollient widely used in topical preparations for its favorable sensory profile and skin-conditioning properties.[3][4] Its primary functions in cosmetic and pharmaceutical formulations include acting as a skin-conditioning agent, an emollient, and a binder.[3] Isopropyl dodecanoate is recognized for imparting a smooth, non-greasy feel to the skin, making it a valuable ingredient in products where a light and elegant texture is desired.[4] This document provides detailed application notes, experimental protocols, and comparative data to guide researchers and formulators in utilizing this compound effectively.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for formulation development.
| Property | Value |
| INCI Name | Isopropyl Laurate |
| CAS Number | 10233-13-3 |
| Molecular Formula | C15H30O2 |
| Molecular Weight | 242.40 g/mol [1] |
| Appearance | Colorless to yellowish oily liquid[2][5] |
| Odor | Practically odorless |
| Solubility | Soluble in oils, insoluble in water |
| Boiling Point | 196 °C[2] |
| Density | 0.865 g/cm³[2] |
Mechanism of Action as a Non-Greasy Emollient
This compound functions as an emollient by forming a thin, lubricating film on the surface of the skin. This film helps to reduce transepidermal water loss (TEWL), thereby increasing skin hydration. Its non-greasy feel is attributed to its low viscosity and good spreading properties, which allow it to be easily distributed upon application without leaving a heavy or oily residue. The chemical structure, a branched-chain ester, contributes to its light sensory profile compared to more occlusive, long-chain hydrocarbon-based emollients.
Quantitative Data Presentation
The following tables provide illustrative comparative data for a base oil-in-water (O/W) cream formulation containing this compound versus other common emollients. The data is presented on a 10-point scale for sensory attributes, where a higher score indicates a greater intensity of the attribute. Skin hydration and TEWL data are presented as percentage changes from baseline.
Table 1: Comparative Sensory Analysis of Emollients in an O/W Cream
| Sensory Attribute | This compound (5% w/w) | Isopropyl Myristate (5% w/w) | Caprylic/Capric Triglyceride (5% w/w) |
| Greasiness | 2.5 | 3.5 | 4.0 |
| Spreadability | 8.0 | 7.5 | 7.0 |
| Absorption Speed | 7.5 | 7.0 | 6.5 |
| Stickiness | 1.5 | 2.0 | 2.5 |
| Smoothness | 8.5 | 8.0 | 7.5 |
Table 2: Comparative Biophysical Measurements of Emollient Formulations
| Measurement | This compound (5% w/w) | Isopropyl Myristate (5% w/w) | Caprylic/Capric Triglyceride (5% w/w) |
| Skin Hydration (% increase) | +25% | +22% | +20% |
| TEWL (% decrease) | -15% | -12% | -10% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of a Base Oil-in-Water (O/W) Emulsion
This protocol outlines the preparation of a simple O/W cream that can serve as a base for evaluating the effects of different emollients.
Materials:
-
Oil Phase:
-
Emollient (e.g., this compound): 5.00%
-
Cetearyl Alcohol: 3.00%
-
Glyceryl Stearate: 2.00%
-
-
Water Phase:
-
Deionized Water: 88.50%
-
Glycerin: 1.00%
-
-
Preservative:
-
Phenoxyethanol: 0.50%
-
Procedure:
-
In a suitable vessel, combine the components of the oil phase and heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
In a separate vessel, combine the components of the water phase and heat to 70-75°C with stirring.
-
Slowly add the water phase to the oil phase with continuous homogenization.
-
Continue homogenization for 5-10 minutes to form a uniform emulsion.
-
Begin cooling the emulsion while stirring gently.
-
When the temperature is below 40°C, add the preservative and continue stirring until the emulsion reaches room temperature.
Protocol 2: Sensory Evaluation of Greasiness and Other Attributes
This protocol describes a method for the sensory evaluation of topical preparations by a trained panel.
Panelists:
-
A panel of 10-15 trained assessors.
-
Panelists should be instructed to avoid using any topical products on their forearms for at least 12 hours prior to the evaluation.
Procedure:
-
Sample Application: Apply a standardized amount (e.g., 0.1 mL) of the test formulation to a demarcated area on the panelists' forearms.
-
Evaluation: Panelists will evaluate the product based on a set of predefined sensory attributes at specified time points (e.g., immediately after application, and after 5 and 10 minutes).
-
Rating: Each attribute is rated on a 10-point line scale, where 0 indicates the absence of the sensation and 10 indicates a very strong sensation.
Sensory Attributes to be Evaluated:
-
Greasiness: The perception of an oily or fatty film on the skin.
-
Spreadability: The ease with which the product can be applied and spread over the skin.
-
Absorption Speed: The rate at which the product appears to be absorbed by the skin.
-
Stickiness: The sensation of tackiness or adhesion on the skin surface.
-
Smoothness: The perception of a soft and even skin surface after application.
Protocol 3: In Vivo Skin Hydration Measurement
This protocol details the use of a Corneometer® to measure skin hydration.
Instrumentation:
-
Corneometer® (e.g., CM 825, Courage + Khazaka).
Procedure:
-
Acclimatization: Subjects should acclimatize to the controlled environmental conditions (e.g., 20-22°C, 40-60% relative humidity) for at least 20 minutes before measurements.
-
Baseline Measurement: Take at least three baseline readings on the designated test area of the forearm before product application.
-
Product Application: Apply a standardized amount of the test formulation to the test area.
-
Post-Application Measurements: Take measurements at predetermined time intervals (e.g., 1, 2, and 4 hours) after product application.
-
Data Analysis: Calculate the mean percentage change in skin hydration from the baseline for each time point.
Protocol 4: In Vivo Transepidermal Water Loss (TEWL) Measurement
This protocol describes the use of a Tewameter® to assess the skin barrier function.
Instrumentation:
-
Tewameter® (e.g., TM 300, Courage + Khazaka).
Procedure:
-
Acclimatization: Subjects should be acclimatized as described in Protocol 3.
-
Baseline Measurement: Take baseline TEWL measurements on the test area. The probe should be held gently on the skin until a stable reading is obtained.
-
Product Application: Apply the test formulation to the designated area.
-
Post-Application Measurements: Perform TEWL measurements at specified time points after application.
-
Data Analysis: Calculate the mean percentage change in TEWL from the baseline for each time point.
Conclusion
This compound is a highly effective, non-greasy emollient that can significantly enhance the sensory characteristics of topical preparations. Its ability to provide a light, smooth skin feel, coupled with good spreadability and rapid absorption, makes it an excellent choice for a wide range of cosmetic and pharmaceutical products. The experimental protocols provided in this document offer a standardized approach for formulators to quantitatively assess the benefits of incorporating this compound and to optimize its use in developing elegant and effective topical formulations.
References
Troubleshooting & Optimization
Optimizing Enzymatic Synthesis of Isopropyl Dodecanoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the enzymatic synthesis of isopropyl dodecanoate (B1226587). This resource is designed to help you overcome common experimental hurdles and achieve higher yields and product purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the enzymatic synthesis of isopropyl dodecanoate, presented in a question-and-answer format.
Q1: My reaction shows very low or no conversion to this compound. What are the potential causes and how can I troubleshoot this?
A1: Low or no conversion can stem from several factors. Here is a systematic troubleshooting approach:
-
Enzyme Inactivity: The lipase (B570770) may be denatured or inactive.
-
Solution: Verify the enzyme's storage conditions and expiration date. It is also recommended to test the enzyme's activity using a standard assay.[1]
-
-
Inadequate Reaction Conditions: The temperature, pH, or solvent environment may not be optimal for the enzyme.[2]
-
Poor Substrate Solubility: Dodecanoic acid or isopropyl alcohol may not be sufficiently soluble in the reaction medium.
-
Mass Transfer Limitations: In cases using an immobilized enzyme, the diffusion of substrates to the enzyme's active site might be hindered.[1]
-
Solution: Increase the agitation speed to reduce external mass transfer limitations. Using smaller enzyme support particles can help decrease internal mass transfer limitations.[1]
-
Q2: The reaction starts well, but the rate of this compound formation decreases significantly over time. What is the likely cause?
A2: A declining reaction rate is a common observation and can be attributed to the following:
-
Product Inhibition: As this compound accumulates, it can bind to the enzyme's active site, inhibiting further reaction.[1]
-
Solution: Consider implementing in-situ product removal techniques. This can be achieved through methods like vacuum evaporation or membrane separation.[1]
-
-
Water Accumulation: Water is a byproduct of the esterification reaction. An excess of water in the reaction medium can shift the equilibrium back towards hydrolysis, reducing the net ester formation.[1]
-
Substrate Inhibition: High concentrations of either dodecanoic acid or isopropyl alcohol can inhibit the enzyme.[1][3]
-
Solution: Experiment with varying the molar ratio of the substrates. A fed-batch or continuous process where substrates are added gradually can maintain a low and optimal concentration.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic synthesis of this compound?
A1: The optimal temperature can vary depending on the specific lipase used. For many common lipases, the optimal temperature for ester synthesis is in the range of 50°C to 70°C. It is advisable to consult the literature for the specific lipase you are using or perform a temperature optimization study.
Q2: What is the ideal molar ratio of dodecanoic acid to isopropyl alcohol?
A2: A molar ratio of 1:2 (dodecanoic acid to isopropyl alcohol) has been shown to achieve high conversion rates for similar esters.[6][7][8] Increasing the alcohol amount can sometimes lead to a decrease in conversion due to enzyme inhibition by the alcohol.[1]
Q3: What is a typical enzyme loading for this reaction?
A3: An enzyme loading of around 3% (w/w) has been reported to be effective for similar ester syntheses.[6][7][8] The optimal amount can range from 2% to 4% depending on other reaction conditions.
Q4: Is a solvent necessary for this reaction?
A4: No, the enzymatic synthesis of this compound can be successfully performed in a solvent-free system. This "green" approach reduces pollution and simplifies downstream processing.[1][5]
Q5: How does water content affect the reaction yield?
A5: A minimal amount of water is necessary for the lipase to retain its active conformational structure.[4] However, as water is a product of the esterification, excess water can promote the reverse reaction (hydrolysis), thereby reducing the ester yield.[1] Controlling the water content is crucial for maximizing the yield.
Data Presentation
Table 1: Effect of Reaction Parameters on Isopropyl Ester Synthesis
| Parameter | Optimal Value | Conversion/Yield | Reference |
| Enzyme Loading | 3% (w/w) | 93.89% conversion | [6][7][8] |
| Temperature | 70°C | 93.89% conversion | [6][7][8] |
| Molar Ratio (Acid:Alcohol) | 1:2 | 93.89% conversion | [6][7][8] |
| Agitation Speed | 200 rpm | 93.89% conversion | [6][7][8] |
Table 2: Comparison of Different Lipase Catalysts for Isopropyl Ester Synthesis
| Lipase Source | Product | Conversion/Yield |
| Immobilized Candida antarctica lipase B (Novozym 435) | Isopropyl Laurate | 91% conversion |
| Immobilized KDN Lipase (Rhizopus oryzae) | Isopropyl Myristate | 66.62% yield[9] |
| Immobilized Bacillus cereus Lipase | Isopropyl Myristate | 66% conversion[10] |
| Recombinant Candida antarctica lipase B (CALB) | Isopropyl Palmitate | 78% conversion[11] |
Experimental Protocols
Detailed Methodology for Lipase-Catalyzed Synthesis of this compound
This protocol is based on optimized conditions reported for similar long-chain isopropyl esters.
Materials and Reagents:
-
Dodecanoic Acid (Lauric Acid) (analytical grade)
-
Isopropanol (B130326) (analytical grade)
-
Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)
-
Molecular Sieves (3Å, for water removal, optional)
-
Hexane (for recovery, analytical grade)
-
Ethanol (for titration, analytical grade)
-
Diethyl Ether (for titration, analytical grade)
-
Phenolphthalein indicator
-
Standardized Sodium Hydroxide (NaOH) solution (for titration)
Synthesis of this compound:
-
Reactant Preparation: Accurately weigh dodecanoic acid and isopropanol to achieve a molar ratio of 1:2 and add them to a sealed reaction vessel.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically 3% (w/w) of the total weight of the reactants.
-
(Optional) Water Removal: Add molecular sieves to the reaction mixture to adsorb the water produced during the reaction.
-
Reaction Conditions: Place the reaction vessel in a temperature-controlled shaker or water bath set to 70°C. Set the agitation speed to 200 rpm to ensure adequate mixing.
-
Monitoring the Reaction: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples to determine the concentration of the remaining dodecanoic acid. This can be done via titration with a standardized NaOH solution.
-
Reaction Termination and Product Recovery:
-
Once the reaction reaches the desired conversion (or the concentration of dodecanoic acid remains constant), terminate the reaction.
-
If using an immobilized enzyme, it can be recovered by filtration for potential reuse.
-
The crude product can be purified to remove any unreacted substrates and the enzyme.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting flowchart for low or no conversion in enzymatic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. monash.edu [monash.edu]
- 3. benchchem.com [benchchem.com]
- 4. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of Isopropyl stearate, a cosmetic emollient: optimisation and kinetic approach | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Immobilized KDN Lipase on Macroporous Resin for Isopropyl Myristate Synthesis | MDPI [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isopropyl Dodecanaoate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of isopropyl dodecanoate (B1226587). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your experimental success and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isopropyl dodecanoate?
A1: The most common method is the Fischer-Speier esterification, which involves the reaction of dodecanoic acid with isopropanol (B130326) in the presence of an acid catalyst.[1][2] This is a reversible reaction where water is produced as a byproduct.[1]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants (dodecanoic acid and isopropanol), thereby reducing the ester yield.[1][3] Other factors can include insufficient catalysis, suboptimal temperature, and steric hindrance.[1]
Q3: What are the key parameters to control for maximizing the yield?
A3: To maximize the yield, it is crucial to shift the reaction equilibrium towards the product side. This can be achieved by:
-
Using an excess of one reactant: Typically, the less expensive reactant, isopropanol, is used in excess.[1]
-
Removing water: As water is formed during the reaction, its removal will drive the reaction forward. This can be done using a Dean-Stark apparatus, molecular sieves, or by conducting the reaction under vacuum.[4]
-
Optimizing catalyst concentration and type: The choice and amount of catalyst are critical. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.[1]
-
Controlling the temperature: The reaction temperature needs to be optimized to ensure a sufficient reaction rate without causing side reactions or decomposition.[1]
Q4: What are the advantages of using enzymatic catalysis over chemical catalysis?
A4: Enzymatic synthesis, typically using lipases, is considered a "green" alternative. It offers high selectivity, which minimizes byproduct formation, and operates under milder reaction conditions.[2][4] This simplifies downstream processing and is more environmentally friendly.[4] Immobilized enzymes can also be reused, which can be more cost-effective in the long run.[5]
Q5: How can I purify the final this compound product?
A5: Purification typically involves several steps:
-
Neutralization: Washing the crude product with a dilute basic solution, such as sodium bicarbonate, to remove the acid catalyst and any unreacted dodecanoic acid.[6]
-
Washing: Following neutralization, washing with water or brine removes salts and other water-soluble impurities.[6]
-
Drying: The organic layer is then dried over an anhydrous drying agent like sodium sulfate.[6]
-
Solvent Removal: Excess isopropanol and any other solvents are removed under reduced pressure, for example, using a rotary evaporator.[6]
-
Distillation: For very high purity, vacuum distillation can be employed.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Equilibrium Limitation: The reaction has reached equilibrium, favoring the reactants.[1] | - Use a larger excess of isopropanol. - Actively remove water using a Dean-Stark trap or molecular sieves.[5] |
| Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.[1] | - Use fresh, anhydrous acid catalyst. - Increase the catalyst loading incrementally. | |
| Low Reaction Temperature: The temperature is too low for an efficient reaction rate.[1] | - Increase the reaction temperature, monitoring for any potential side reactions. | |
| Product Contaminated with Starting Material | Incomplete Reaction: The reaction was not allowed to proceed to completion. | - Increase the reaction time. - Monitor the reaction progress using TLC or GC until the starting material is consumed. |
| Inefficient Purification: The washing steps were not sufficient to remove unreacted dodecanoic acid. | - Perform additional washes with a dilute sodium bicarbonate solution. - Ensure thorough mixing during the washing steps. | |
| Dark-Colored Product | High Reaction Temperature: The reaction temperature was too high, leading to decomposition or side reactions. | - Lower the reaction temperature. - Consider using a milder catalyst. |
| Impure Starting Materials: The dodecanoic acid or isopropanol used may contain impurities. | - Use higher purity starting materials. | |
| Formation of an Emulsion During Workup | Insufficient Phase Separation: The aqueous and organic layers are not separating cleanly. | - Add brine (saturated NaCl solution) during the washing steps to help break the emulsion. |
Data on Reaction Parameters for Isopropyl Ester Synthesis
The following table summarizes key quantitative data from various reported methodologies for the synthesis of isopropyl esters, which can serve as a starting point for optimizing this compound synthesis.
| Parameter | Optimal Value/Range | Catalyst | Substrate | Conversion/Yield | Reference |
| Enzyme Loading | 3% (w/w) | Immobilized Candida antarctica lipase (B570770) B | Stearic Acid:Isopropanol | 93.89% conversion | [7] |
| Temperature (Enzymatic) | 70°C | Immobilized Candida antarctica lipase B | Stearic Acid:Isopropanol | 93.89% conversion | [7] |
| Temperature (Enzymatic) | 60°C | Novozym 435 | Myristic Acid:Isopropanol | 87.65% conversion | [8] |
| Temperature (Enzymatic) | 55°C | CALB-P(S-co-DVB)/P(S-co-DVB) | Palmitic Acid:Isopropanol | 78% conversion | [9] |
| Molar Ratio (Acid:Alcohol) | 1:2 | Immobilized Candida antarctica lipase B | Stearic Acid:Isopropanol | 93.89% conversion | [7] |
| Molar Ratio (Acid:Alcohol) | 1:15 | Novozym 435 | Myristic Acid:Isopropanol | 87.65% conversion | [8] |
| Molar Ratio (Acid:Alcohol) | 1:1.42 | CALB-P(S-co-DVB)/P(S-co-DVB) | Palmitic Acid:Isopropanol | 78% conversion | [9] |
| Agitation Speed | 200 rpm | Immobilized Candida antarctica lipase B | Stearic Acid:Isopropanol | 93.89% conversion | [7] |
| Agitation Speed | 150 rpm | Novozym 435 | Myristic Acid:Isopropanol | 87.65% conversion | [8] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)
Materials:
-
Dodecanoic acid
-
Anhydrous isopropanol
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve dodecanoic acid in an excess of anhydrous isopropanol (e.g., a 1:3 to 1:5 molar ratio of acid to alcohol).
-
With caution, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]
-
After cooling to room temperature, remove the excess isopropanol using a rotary evaporator.[6]
-
Dissolve the remaining residue in ethyl acetate and transfer it to a separatory funnel.[6]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[6]
-
Dry the organic phase over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
For higher purity, the product can be purified by vacuum distillation.
Protocol 2: Enzymatic Synthesis of this compound
Materials:
-
Dodecanoic acid
-
Isopropanol
-
Immobilized lipase (e.g., Novozym 435 or other suitable lipase)[5]
-
n-heptane (optional solvent)
-
Molecular sieves (3Å, optional)[5]
Equipment:
-
Screw-capped flask or jacketed glass reactor
-
Incubator shaker or temperature-controlled shaker
-
Filtration apparatus
Procedure:
-
To a screw-capped flask, add dodecanoic acid and isopropanol. A starting molar ratio of 1:3 (acid:alcohol) is recommended.[5] If a solvent is used, add n-heptane to dissolve the substrates.
-
Add the immobilized lipase to the reaction mixture. A typical starting concentration is 30 mg of immobilized enzyme per reaction volume.[5]
-
If water removal is desired, add activated molecular sieves (e.g., 10% w/v).[5]
-
Seal the flask and place it in an incubator shaker set to the desired temperature (e.g., 45-60°C) and agitation speed (e.g., 160 rpm).[5]
-
Monitor the reaction's progress by taking samples at regular intervals and analyzing them for the formation of this compound using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.[5]
-
The product, this compound, can be purified from the reaction mixture by distillation or chromatography.[5]
Visualizations
Caption: Reaction mechanism for the acid-catalyzed Fischer esterification of dodecanoic acid.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for improving the yield of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Purity issues in the chemical synthesis of isopropyl dodecanoate
This technical support center is designed for researchers, scientists, and professionals in drug development to provide comprehensive guidance on addressing purity issues encountered during the chemical synthesis of isopropyl dodecanoate (B1226587).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isopropyl dodecanoate?
A1: The most prevalent and well-established method for synthesizing this compound is the Fischer-Speier esterification.[1] This reaction involves the acid-catalyzed reaction of dodecanoic acid (lauric acid) with isopropanol (B130326).[1][2]
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4] The accumulation of water, a byproduct, can drive the equilibrium back towards the reactants.[5] To mitigate this, it is crucial to either use a large excess of one reactant (typically isopropanol) or actively remove water as it forms, for instance, by using a Dean-Stark apparatus.[3][4] Other factors contributing to low yield can include incomplete reaction, product loss during workup, or decomposition.[6][7]
Q3: What are the most likely impurities in my synthesized this compound?
A3: The primary impurities are typically unreacted starting materials, namely dodecanoic acid and isopropanol.[5] Side products can also form, such as diisopropyl ether from the dehydration of isopropanol, especially at high temperatures with a strong acid catalyst. If p-toluenesulfonic acid is used as a catalyst, isopropyl p-toluenesulfonate could be a potential impurity.[8] Additionally, impurities present in the starting isopropanol, such as acetone (B3395972) or other alcohols, may be carried through to the final product.[9]
Q4: How can I effectively purify my crude this compound?
A4: Purification typically involves several steps. First, the excess acid catalyst must be neutralized, commonly with a weak base like sodium bicarbonate solution.[5] The crude product is then washed with water to remove any remaining salts and excess isopropanol.[5] The organic layer is subsequently dried using an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.[5] Finally, the this compound is isolated and further purified by vacuum distillation to separate it from unreacted dodecanoic acid and other less volatile impurities.[10]
Q5: Which analytical techniques are best for assessing the purity of this compound?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying impurities in your final product.[11][12] It allows for the separation of volatile and semi-volatile compounds and provides structural information for identification. Infrared (IR) spectroscopy can confirm the presence of the ester functional group and the absence of the carboxylic acid hydroxyl group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for confirming the structure of the desired product and identifying impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low Product Yield
| Symptom | Possible Cause | Recommended Solution |
| Reaction does not go to completion (significant starting material remains) | The Fischer esterification is an equilibrium reaction.[3][4] | Use a significant excess of isopropanol (e.g., 5-10 equivalents) to shift the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus.[3][4] |
| Product is lost during the workup | The product may be partially soluble in the aqueous wash solutions. | Minimize the volume of water used for washing. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover all the product from the aqueous layer. |
| Reaction mixture darkens or chars | The reaction temperature may be too high, or the acid catalyst is too concentrated, leading to decomposition. | Reduce the reaction temperature. Add the acid catalyst slowly and in a controlled manner.[5] |
| Reaction is very slow | Insufficient catalyst or low reaction temperature. | Ensure the correct catalytic amount of acid is used (typically 1-5 mol%). Gradually increase the reaction temperature while monitoring for any signs of decomposition.[5] |
Product Purity Issues
| Symptom | Possible Cause | Recommended Solution |
| Presence of unreacted dodecanoic acid in the final product | Incomplete reaction or insufficient purification. | Ensure the reaction has gone to completion by monitoring with TLC or GC. During workup, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate to remove all acidic impurities.[5] Purify the final product by vacuum distillation. |
| Presence of unreacted isopropanol in the final product | Insufficient removal after the reaction. | Use a rotary evaporator under reduced pressure to remove excess isopropanol before the final purification step.[5] |
| Cloudy or hazy appearance of the final product | Presence of water. | Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before the final distillation. |
| Unexpected peaks in GC-MS analysis | Formation of side products (e.g., diisopropyl ether) or impurities in starting materials.[13] | Use high-purity starting materials. Optimize reaction conditions (e.g., lower temperature) to minimize side reactions. Purify the final product carefully by vacuum distillation, collecting narrow boiling point fractions. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Fischer Esterification
Materials:
-
Dodecanoic acid (Lauric acid)
-
Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a dry round-bottom flask, combine dodecanoic acid and a 5-fold molar excess of isopropanol.
-
With stirring, slowly add the acid catalyst (e.g., 1-2% by weight of the dodecanoic acid).
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Key Experiment 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dilute a small sample of the purified this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC-MS Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with library data (e.g., NIST).
-
Quantify the purity by calculating the peak area percentage of the main product relative to the total peak area.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purity issues in this compound synthesis.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. oatext.com [oatext.com]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. shimadzu.com [shimadzu.com]
- 13. EP0272146A2 - Isopropyl alcohol purification process - Google Patents [patents.google.com]
Technical Support Center: Stability of Isopropyl Dodecanoate in Experimental Formulations
Welcome to the Technical Support Center for Isopropyl Dodecanoate (B1226587). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of isopropyl dodecanoate in experimental formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in pharmaceutical formulations?
This compound, also known as isopropyl laurate, is the ester of isopropanol (B130326) and dodecanoic acid (lauric acid).[1] It is primarily used as an emollient, solvent, and penetration enhancer in topical and transdermal formulations. Its properties of being a non-greasy lubricant make it suitable for various creams, lotions, and gels.
Q2: What are the primary degradation pathways for this compound?
The most common degradation pathway for this compound is hydrolysis. The ester bond is susceptible to cleavage, especially in the presence of acidic or basic conditions, breaking down into dodecanoic acid and isopropanol. Oxidation of the isopropyl alcohol moiety is also a potential, though less common, degradation route.
Q3: What are the visible signs of this compound degradation in a formulation?
Visible signs of degradation can include a change in pH (due to the formation of dodecanoic acid), a change in odor, or phase separation in emulsions.[2] In semi-solid formulations, degradation can lead to changes in viscosity or texture. However, significant degradation can occur before any visible signs are apparent, necessitating analytical testing.
Q4: How can I minimize the degradation of this compound in my formulations?
To minimize degradation, formulations should be maintained at an optimal pH, protected from extreme temperatures and light, and packaged in well-sealed containers to prevent exposure to moisture and air. The use of antioxidants can also be considered if oxidation is a concern. Careful selection of compatible excipients is also crucial.
Q5: Are the degradation products of this compound toxic?
The primary degradation products are dodecanoic acid and isopropanol. Dodecanoic acid (lauric acid) is a naturally occurring fatty acid and is generally considered safe for topical use. Isopropanol (isopropyl alcohol) is a common antiseptic and solvent.[3] While it can be irritating in high concentrations, the amounts generated from the degradation of this compound in a typical formulation are generally low. However, it is always important to quantify the levels of any degradation product to ensure they remain within safe limits.
Troubleshooting Guides
Issue 1: Change in pH of the Formulation Over Time
-
Symptom: A gradual decrease in the pH of your aqueous or emulsion-based formulation containing this compound.
-
Potential Cause: Hydrolysis of the this compound, leading to the formation of dodecanoic acid.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Use a stability-indicating HPLC method (see Experimental Protocols section) to quantify the levels of this compound and dodecanoic acid over time.
-
pH Optimization: Determine the pH of maximum stability for your formulation by conducting a pH-rate profile study. Adjust the formulation pH using appropriate buffering agents to this optimal range.
-
Temperature Control: Store the formulation at controlled, lower temperatures, as elevated temperatures can accelerate hydrolysis.
-
Excipient Review: Ensure that no other excipients in the formulation are contributing to the pH shift or catalyzing the hydrolysis.
-
Issue 2: Phase Separation in Emulsion Formulations
-
Symptom: Your emulsion (cream or lotion) containing this compound separates into distinct oil and water phases upon storage.
-
Potential Causes:
-
Incompatibility of this compound with other excipients.
-
Inappropriate emulsifier type or concentration.
-
Changes in pH leading to destabilization of the emulsion.
-
Improper manufacturing process (e.g., homogenization speed, temperature).
-
-
Troubleshooting Steps:
-
Excipient Compatibility: Conduct compatibility studies with individual excipients and this compound.
-
Emulsifier System Optimization: Re-evaluate the required Hydrophile-Lipophile Balance (HLB) for your oil phase. You may need to adjust the emulsifier or combination of emulsifiers.
-
pH Control: As mentioned in Issue 1, maintain the pH of the formulation in its most stable range.
-
Process Parameter Review: Ensure that the homogenization process is optimized to create a stable droplet size and that the heating and cooling rates during manufacturing are appropriate.
-
Viscosity Modification: Consider adding a viscosity-enhancing agent to the aqueous phase to slow down the movement of droplets.
-
Issue 3: Crystallization or Graininess in Semi-Solid Formulations
-
Symptom: The appearance of solid particles or a grainy texture in your cream or ointment upon cooling or over time.
-
Potential Causes:
-
The concentration of this compound exceeds its solubility in the formulation at lower storage temperatures.
-
Incompatibility with other waxy or solid excipients.
-
Slow cooling rate during manufacturing, allowing for the formation of large crystals.
-
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the saturation solubility of this compound in the formulation base at various temperatures.
-
Concentration Adjustment: If the concentration is too high, consider reducing it or adding a co-solvent to improve solubility.
-
Excipient Compatibility: Evaluate the compatibility of this compound with other solid or semi-solid excipients using techniques like Differential Scanning Calorimetry (DSC).
-
Manufacturing Process Optimization: Employ a more rapid cooling process ("shock cooling") to promote the formation of smaller, less perceptible crystals.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 8-24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Store the solid this compound and the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Method Validation Workflow
Caption: Workflow for HPLC method validation.
Protocol 3: Physical Stability Testing of Semi-Solid Formulations
This protocol describes methods to assess the physical stability of creams and ointments.
1. Macroscopic Evaluation: Visually inspect the formulation for any changes in color, odor, appearance, and for signs of phase separation or crystallization at various time points and storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
2. Microscopic Evaluation: Place a small sample of the formulation on a microscope slide and observe under a polarized light microscope. Look for the presence, size, and morphology of any crystals or changes in the emulsion droplet size.
3. Viscosity Measurement: Measure the viscosity of the formulation at controlled shear rates using a viscometer or rheometer at defined time intervals. Significant changes in viscosity can indicate structural changes in the formulation.
4. pH Measurement: For aqueous and emulsion-based formulations, measure the pH at each stability time point.
5. Freeze-Thaw Cycling: Subject the formulation to several cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours). This can accelerate physical instability like phase separation or crystallization.
Physical Stability Testing Workflow
Caption: Workflow for physical stability assessment.
Data Presentation
Table 1: Example Stability Data for this compound in a Cream Formulation under Accelerated Conditions (40°C/75% RH)
| Time (Months) | Appearance | pH | This compound Assay (%) | Dodecanoic Acid (%) |
| 0 | White, smooth cream | 6.5 | 100.2 | < 0.1 |
| 1 | White, smooth cream | 6.3 | 98.5 | 0.8 |
| 3 | White, smooth cream | 6.0 | 95.1 | 2.5 |
| 6 | Slightly off-white, smooth cream | 5.7 | 90.3 | 5.1 |
Note: This is example data and actual results will vary depending on the specific formulation.
Signaling Pathways
Currently, there is no established direct role of this compound or its primary degradation products (dodecanoic acid and isopropanol) in specific cell signaling pathways in the context of its use as a pharmaceutical excipient. The primary consideration is its physicochemical effect on the formulation and drug delivery. Dodecanoic acid is a fatty acid and may have biological activities at high concentrations, but the levels typically formed from degradation are low.
For further assistance, please contact our technical support team.
References
Degradation pathways of isopropyl dodecanoate under stress conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of isopropyl dodecanoate (B1226587) under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is isopropyl dodecanoate and what are its common applications in pharmaceutical development?
This compound, also known as isopropyl laurate, is the ester of isopropyl alcohol and dodecanoic acid (lauric acid). In the pharmaceutical industry, it is primarily used as an emollient, solvent, and penetration enhancer in topical formulations such as creams, lotions, and ointments.[1] Its properties help to soften and smooth the skin, improve the spreadability of products, and facilitate the delivery of active pharmaceutical ingredients (APIs) through the skin.
Q2: What are the primary degradation pathways for this compound under stress conditions?
The main degradation pathways for this compound are hydrolysis, oxidation, and photolysis. These pathways can be intentionally induced during forced degradation studies to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2][3]
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Hydrolysis: The ester bond in this compound is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions. This reaction yields dodecanoic acid and isopropyl alcohol.[1]
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Oxidation: Degradation can be initiated by exposure to oxidative agents, heat, light, or the presence of metal ions. This can lead to the formation of hydroperoxides, which can further decompose into smaller molecules like aldehydes and ketones.
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Photolysis: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions, leading to a variety of degradation products.
Q3: What are the visible signs of this compound degradation?
While analytical techniques are required for definitive identification and quantification of degradation, some visible signs may include:
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Changes in physical appearance (e.g., color change, development of cloudiness).
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Changes in odor.
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Precipitation of dodecanoic acid in liquid formulations.
Q4: How can I minimize the degradation of this compound during storage and experiments?
To minimize degradation, this compound should be stored in a cool, dry, and dark place in well-sealed containers to protect it from moisture, light, and oxygen. For long-term storage, refrigeration and the use of an inert atmosphere (e.g., nitrogen) are advisable. During experiments, it is crucial to control temperature, exposure to light, and the pH of the medium.
Q5: What is a forced degradation study and why is it important?
A forced degradation study, or stress testing, is the intentional degradation of a drug substance by exposing it to conditions more severe than accelerated stability testing, such as high temperature, humidity, and extreme pH and oxidative conditions.[3][4] These studies are crucial for:
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Identifying potential degradation products.[2]
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Elucidating degradation pathways.[4]
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Assessing the intrinsic stability of the molecule.
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Developing and validating stability-indicating analytical methods.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/GC Analysis
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Symptom: Your chromatogram shows unexpected peaks that are not present in the reference standard of this compound.
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Possible Cause: These peaks likely represent degradation products or impurities from excipients.
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Recommended Action:
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Conduct a forced degradation study to systematically generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).
-
Analyze the stressed samples using the same analytical method to see if the retention times of the generated peaks match the unexpected peaks in your sample.
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If the peaks are from excipients, analyze a placebo formulation (containing all excipients except this compound) under the same stress conditions.
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Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from all potential degradation products and excipients.[2]
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Issue 2: No Degradation Observed Under Stress Conditions
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Symptom: After subjecting this compound to forced degradation conditions, you do not observe any significant decrease in the parent peak or the appearance of new peaks.
-
Possible Cause: The stress conditions may be too mild, or the analytical method may not be capable of detecting the degradation products.
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Recommended Action:
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Increase the intensity or duration of the stress conditions (e.g., higher temperature, stronger acid/base concentration, higher peroxide concentration). A target degradation of 5-20% is generally considered appropriate.[5]
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Verify that your analytical method is stability-indicating. This involves ensuring that the method can separate the active ingredient from its degradation products.
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Issue 3: Complete Degradation of the Sample
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Symptom: The peak corresponding to this compound has completely disappeared after applying stress conditions.
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Possible Cause: The stress conditions are too harsh.
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Recommended Action:
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Reduce the intensity or duration of the stress conditions. For example, use a lower temperature, a more dilute acid or base, or a shorter exposure time.
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The goal of a forced degradation study is to achieve partial degradation to understand the degradation profile, not to completely destroy the molecule.
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Issue 4: Poor Mass Balance in Forced Degradation Studies
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Symptom: The sum of the assay value of the parent drug and the levels of all degradation products is not close to 100%.
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Possible Cause:
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Some degradation products may not be eluting from the chromatographic column.
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Degradation products may not be detectable by the analytical detector (e.g., lack a chromophore for UV detection).
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Volatile degradation products may have been lost.
-
-
Recommended Action:
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Modify the chromatographic method (e.g., change the mobile phase composition or gradient) to ensure all components are eluted.
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Use a more universal detector, such as a mass spectrometer (MS) or a Corona Charged Aerosol Detector (CAD), in addition to a UV detector.
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Consider the possibility of volatile degradation products and use appropriate analytical techniques like headspace GC-MS if suspected.
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Data Presentation: Illustrative Degradation Data
The following tables present illustrative quantitative data based on typical degradation patterns observed for long-chain fatty acid esters similar to this compound. This data is intended to serve as a guide for researchers in their experimental design and data interpretation.
Table 1: Illustrative Hydrolytic Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | Dodecanoic Acid Formed (%) |
| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 |
| 4 | 95.2 | 4.8 | |
| 8 | 90.5 | 9.5 | |
| 24 | 78.1 | 21.9 | |
| 0.1 M NaOH at 25°C | 0 | 100.0 | 0.0 |
| 1 | 88.3 | 11.7 | |
| 4 | 65.7 | 34.3 | |
| 8 | 43.2 | 56.8 |
Table 2: Illustrative Oxidative Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 3% H₂O₂ at 25°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.6 | 3.1 | 1.5 | |
| 24 | 85.1 | 7.2 | 3.8 | |
| 48 | 76.9 | 12.5 | 6.3 |
Table 3: Illustrative Thermal and Photolytic Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | Total Degradants (%) |
| Thermal (80°C, solid state) | 0 | 100.0 | 0.0 |
| 24 | 98.5 | 1.5 | |
| 72 | 95.2 | 4.8 | |
| 168 | 89.9 | 10.1 | |
| Photolytic (ICH Q1B) | 0 | 100.0 | 0.0 |
| 24 | 96.3 | 3.7 | |
| 48 | 92.1 | 7.9 |
Experimental Protocols
1. Forced Hydrolytic Degradation
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Objective: To assess the stability of this compound to acid and base hydrolysis.
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Procedure:
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Acid Hydrolysis:
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).
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In a sealed vial, mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
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Place the vial in a water bath or oven at 60°C.
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Withdraw samples at predetermined time points (e.g., 0, 4, 8, 24 hours).
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Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
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Prepare a stock solution of this compound as described above.
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In a sealed vial, mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
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Keep the vial at room temperature (25°C).
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Withdraw samples at appropriate time intervals (e.g., 0, 1, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
2. Forced Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL).
-
In a sealed vial protected from light, mix an aliquot of the stock solution with a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the vial at room temperature (25°C).
-
Withdraw samples at specified time points (e.g., 0, 8, 24, 48 hours).
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
3. Forced Thermal Degradation
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Objective: To investigate the effect of high temperature on the stability of this compound.
-
Procedure:
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Place a known amount of solid this compound in a vial.
-
Store the vial in a thermostatically controlled oven at 80°C.
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At selected time points (e.g., 0, 24, 72, 168 hours), remove a sample, dissolve it in a suitable solvent, and analyze.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
4. Forced Photodegradation
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Objective: To determine the photosensitivity of this compound.
-
Procedure:
-
Expose a sample of solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
-
Analysis: Analyze the light-exposed and control samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: General oxidative degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Overcoming Solubility Challenges of Isopropyl Dodecanoate in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of isopropyl dodecanoate (B1226587) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is isopropyl dodecanoate and why is its aqueous solubility a concern?
This compound, also known as isopropyl laurate, is the ester of isopropyl alcohol and dodecanoic acid (lauric acid)[1][2]. Its chemical structure, featuring a long hydrocarbon chain, makes it highly hydrophobic, resulting in very low solubility in water[3]. An estimated value for its water solubility is approximately 0.134 mg/L at 25°C[3]. This poor aqueous solubility can present significant challenges in various experimental and formulation contexts where homogeneous aqueous systems are required.
Q2: What are the primary strategies for increasing the aqueous solubility of this compound?
The main approaches to enhance the aqueous solubility of hydrophobic compounds like this compound involve:
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Co-solvency: Blending water with a miscible organic solvent to increase the overall solubilizing capacity of the solvent system.
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Surfactant-mediated solubilization: Using surfactants to form micelles that encapsulate the hydrophobic this compound molecules.
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Cyclodextrin (B1172386) complexation: Forming inclusion complexes where the this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule.
Q3: Which co-solvents are effective for solubilizing this compound?
Common water-miscible organic solvents can be effective in solubilizing this compound. The choice of co-solvent will depend on the specific experimental requirements, including desired concentration, toxicity, and compatibility with other components. Effective co-solvents include:
-
Propylene Glycol
-
Polyethylene Glycol (e.g., PEG 400)
The solubility of this compound increases with a higher proportion of the organic co-solvent in the aqueous mixture.
Q4: How do surfactants improve the solubility of this compound?
Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound molecules can partition into the hydrophobic core of the micelles, effectively "dissolving" them in the aqueous medium. Non-ionic surfactants like Polysorbates (e.g., Tween 80) are commonly used for this purpose[4][5].
Q5: What is the role of cyclodextrins in solubilizing this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[6]. This structure allows them to encapsulate hydrophobic "guest" molecules, such as this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a modified cyclodextrin often used to enhance the solubility of poorly soluble compounds[6][7][8].
Troubleshooting Guides
Problem: this compound precipitates out of my aqueous solution.
| Possible Cause | Suggested Solution |
| Concentration exceeds solubility limit. | 1. Reduce Concentration: Lower the concentration of this compound to below its solubility limit in the current solvent system. 2. Increase Solubilization: Employ one of the solubility enhancement techniques described in the FAQs (co-solvency, surfactants, or cyclodextrins). |
| Change in temperature. | 1. Maintain Constant Temperature: Ensure the temperature of the solution is kept constant, as solubility can be temperature-dependent. 2. Re-dissolve with Gentle Heating: If precipitation occurred upon cooling, gently warm the solution while stirring to redissolve the compound. Be mindful of the compound's stability at elevated temperatures. |
| Change in pH. | Although this compound itself is not ionizable, a change in the pH of the solution could affect the stability of other components in the formulation, indirectly leading to precipitation. Buffer the aqueous solution to maintain a constant pH. |
| Inadequate mixing. | Ensure thorough and continuous mixing during the preparation of the solution to facilitate dissolution. Sonication can also be beneficial. |
Problem: My solution containing this compound is cloudy or forms an emulsion.
| Possible Cause | Suggested Solution |
| Incomplete solubilization. | This indicates that the this compound is not fully dissolved and is present as fine droplets, creating an emulsion. 1. Increase Co-solvent Concentration: If using a co-solvent, increase its proportion in the mixture. 2. Increase Surfactant Concentration: If using a surfactant, ensure the concentration is well above the CMC and that there is sufficient surfactant to encapsulate the amount of this compound. 3. Optimize Cyclodextrin Ratio: If using a cyclodextrin, ensure the molar ratio of cyclodextrin to this compound is sufficient for complexation. |
| Incorrect emulsifier or mixing procedure. | If an emulsion is desired, the choice of emulsifier and the emulsification process are critical. For an oil-in-water (O/W) emulsion, a hydrophilic emulsifier (with a higher HLB value) is needed. The water phase should be slowly added to the oil phase with high shear mixing[9]. |
Data Presentation
The following tables present illustrative quantitative data for the solubility of this compound using different enhancement techniques. Note: This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Illustrative Solubility of this compound in Ethanol-Water Co-solvent Mixtures at 25°C
| Ethanol (% v/v) | Approximate Solubility (mg/mL) |
| 0 | < 0.001 |
| 20 | 0.1 |
| 40 | 2.5 |
| 60 | 50 |
| 80 | > 200 |
| 100 | Freely Soluble |
Table 2: Illustrative Solubility of this compound in Aqueous Tween 80 Solutions at 25°C
| Tween 80 Concentration (% w/v) | Approximate Solubility (mg/mL) |
| 0 | < 0.001 |
| 0.1 | 0.5 |
| 0.5 | 5 |
| 1.0 | 15 |
| 2.0 | 35 |
Table 3: Illustrative Phase Solubility Diagram Data for this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water at 25°C
| HP-β-CD Concentration (mM) | This compound Concentration (mM) |
| 0 | 0.0005 |
| 2 | 0.05 |
| 4 | 0.10 |
| 6 | 0.15 |
| 8 | 0.20 |
| 10 | 0.25 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Co-solvent System
Objective: To determine the saturation solubility of this compound in a given aqueous co-solvent mixture.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol)
-
Deionized water
-
Glass vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility)
-
Analytical balance
-
GC-FID or HPLC-UV system for quantification
Methodology:
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume percentages (e.g., 20%, 40%, 60%, 80% ethanol in water).
-
Sample Preparation: To a series of glass vials, add an excess amount of this compound. Add a known volume of each co-solvent mixture to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.
-
Sample Collection: Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method such as GC-FID or HPLC-UV.
Protocol 2: Preparation of an this compound Oil-in-Water (O/W) Emulsion
Objective: To prepare a stable oil-in-water emulsion of this compound.
Materials:
-
This compound (Oil Phase)
-
Hydrophilic surfactant (e.g., Tween 80)
-
Deionized water (Aqueous Phase)
-
High-shear homogenizer
-
Beakers
-
Heating plate
Methodology:
-
Prepare Phases:
-
Oil Phase: Weigh the desired amount of this compound into a beaker.
-
Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Tween 80) in deionized water.
-
-
Heating: Gently heat both the oil and aqueous phases separately to approximately 65-75°C.
-
Emulsification: While continuously mixing the oil phase with a high-shear homogenizer, slowly add the heated aqueous phase to the oil phase.
-
Homogenization: Continue homogenization for 5-10 minutes to reduce the droplet size.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with a standard mixer until it cools to room temperature.
Mandatory Visualizations
References
- 1. ISOPROPYL LAURATE - Ataman Kimya [atamanchemicals.com]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. isopropyl laurate, 10233-13-3 [thegoodscentscompany.com]
- 4. CN101406429A - Oil-in-water emulsion and preparation method thereof - Google Patents [patents.google.com]
- 5. Tween 80: Structure, Solution and Surface Active Properties_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
Technical Support Center: Isopropyl Dodecanoate Emulsion Stability
Welcome to the technical support center for stabilizing emulsions containing isopropyl dodecanoate (B1226587). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent phase separation in their formulations.
Frequently Asked Questions (FAQs)
Q1: My emulsion with isopropyl dodecanoate is showing signs of phase separation (creaming/coalescence). What are the primary causes?
A1: Phase separation in this compound emulsions is typically due to one or more of the following factors:
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Incorrect Emulsifier System: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier(s) may not be optimal for this compound. An incorrect HLB value leads to a weak interfacial film between the oil and water droplets, promoting coalescence.[1][2]
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Insufficient Homogenization: If the oil phase is not broken down into sufficiently small and uniform droplets, they will separate more quickly due to gravity.[1]
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Inappropriate Phase Ratios: Very high concentrations of the oil phase may require specialized emulsifier systems or a switch to a water-in-oil (W/O) emulsion.[1]
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Temperature Fluctuations: Both heating and cooling can disrupt emulsion stability.[1][3] Elevated temperatures can increase droplet movement and collision rates, leading to coalescence, while freezing can damage the emulsifier film.[1][3][4]
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pH Imbalance: The effectiveness of certain emulsifiers can be pH-dependent. A shift in the emulsion's pH can destabilize the system.[3][5]
Q2: How do I select the correct emulsifier for an oil-in-water (O/W) emulsion with this compound?
A2: The key is to match the emulsifier system's HLB value to the required HLB of this compound.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| INCI Name | Isopropyl Laurate | [6] |
| Molecular Formula | C15H30O2 | [6][7][8] |
| Molar Mass | 242.40 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [8][9] |
| Specific Gravity | ~0.851 - 0.857 @ 25°C | [9] |
| Solubility | Insoluble in water | [10] |
Required HLB for this compound and Similar Esters:
| Oil Phase | Required HLB for O/W Emulsion |
| Isopropyl Laurate (Dodecanoate) | 11 - 12 |
| Isopropyl Myristate | 11.5 - 12 |
| Isopropyl Palmitate | 11.5 |
Data sourced from multiple industry guides.[11][12]
It is often beneficial to use a blend of two or more emulsifiers (a low HLB and a high HLB) to achieve the precise required HLB and create a more stable interfacial film.[1][11] Adding co-emulsifiers or stabilizers like fatty alcohols (e.g., Cetyl Alcohol) or gums (e.g., Xanthan Gum) can further enhance stability by increasing viscosity.[1][13]
Q3: What should I do if my emulsion appears grainy or shows signs of flocculation?
A3: Graininess or flocculation (where oil droplets clump together without merging) can be a precursor to coalescence.[2][14]
Troubleshooting Steps:
-
Review Emulsifier Concentration: The concentration may be too low to adequately cover the surface of the oil droplets.[14]
-
Assess pH: Ensure the pH of your emulsion is within the optimal range for your chosen emulsifier.[14]
-
Incorporate a Stabilizer: Adding a viscosity-enhancing agent to the continuous phase can help keep droplets suspended and prevent them from clumping.[1]
-
Optimize Homogenization: Insufficient shear during emulsification can lead to larger droplets that are more prone to flocculation.[1]
Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving emulsion instability.
Caption: Troubleshooting workflow for emulsion instability.
Experimental Protocols
Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion
This protocol provides a baseline method for creating an emulsion with this compound.
Materials:
-
Oil Phase:
-
This compound: 15-25%
-
Lipophilic Emulsifier (e.g., Sorbitan Oleate): Calculated %
-
Co-emulsifier (e.g., Cetearyl Alcohol): 1-3%
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Hydrophilic Emulsifier (e.g., Polysorbate 80): Calculated %
-
Viscosity Modifier (e.g., Xanthan Gum): 0.1-0.5%
-
Preservative: As required
-
Procedure:
-
Phase Preparation:
-
In one beaker, combine all oil phase ingredients.
-
In a separate beaker, disperse the xanthan gum in water, then add the remaining aqueous phase ingredients.[15]
-
-
Heating: Heat both phases separately to 70-75°C. Stir each phase until all components are fully dissolved and uniform.[1][10][16]
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while mixing with a high-shear homogenizer (e.g., 5,000-10,000 rpm). Continue homogenization for 5-10 minutes to form fine droplets.[17]
-
Cooling: Reduce the mixing speed to gentle agitation and allow the emulsion to cool. Add any temperature-sensitive ingredients when the temperature is below 40°C.[15][16]
-
Finalization: Continue stirring until the emulsion reaches room temperature (approx. 25°C).[16]
Caption: Experimental workflow for O/W emulsion preparation.
Protocol 2: Accelerated Stability Testing
This protocol helps to quickly assess the long-term stability of your formulation.
Methods:
-
Centrifugation:
-
Freeze-Thaw Cycling:
-
Elevated Temperature Storage:
Protocol 3: Droplet Size Analysis
Monitoring droplet size is a quantitative way to assess emulsion stability.
Method (Dynamic Light Scattering - DLS):
-
Sample Preparation: Dilute a small amount of the emulsion with deionized water to an appropriate concentration for the DLS instrument.[14]
-
Measurement: Transfer the diluted sample to a cuvette and place it in the instrument.
-
Analysis: Measure the mean droplet size and the particle size distribution.[20] An increase in the average droplet size over time is an indicator of instability, likely due to coalescence or Ostwald ripening.[17][21]
References
- 1. thecosmeticformulator.com [thecosmeticformulator.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. otdchem.com [otdchem.com]
- 4. agnopharma.com [agnopharma.com]
- 5. jinzongmachinery.com [jinzongmachinery.com]
- 6. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dodecanoic acid, 1-methylethyl ester [webbook.nist.gov]
- 8. chembk.com [chembk.com]
- 9. isopropyl laurate, 10233-13-3 [thegoodscentscompany.com]
- 10. benchchem.com [benchchem.com]
- 11. HLB required - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 12. researchgate.net [researchgate.net]
- 13. cmstudioplus.com [cmstudioplus.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. lnct.ac.in [lnct.ac.in]
- 19. ijpsonline.com [ijpsonline.com]
- 20. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 21. Emulsions | Entegris [entegris.com]
Minimizing by-product formation in isopropyl dodecanoate esterification
Technical Support Center: Isopropyl Dodecanoate (B1226587) Esterification
Welcome to the Technical Support Center for the synthesis of isopropyl dodecanoate. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize by-product formation and maximize the yield and purity of your product.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the esterification of dodecanoic acid with isopropanol (B130326).
Q1: What are the primary by-products I should expect during the synthesis of this compound?
A1: The main reaction is the Fischer esterification of dodecanoic acid with isopropanol. However, under acidic conditions, isopropanol (a secondary alcohol) can undergo side reactions. The primary expected by-products are:
-
Di-isopropyl ether: Formed from the acid-catalyzed self-condensation of two isopropanol molecules. This is more significant with secondary alcohols and at higher temperatures.[1]
-
Propene: Results from the acid-catalyzed dehydration of isopropanol.[2][3][4]
-
Unreacted Dodecanoic Acid and Isopropanol: Due to the reversible nature of Fischer esterification, incomplete conversion can leave starting materials in your product mixture.[5][6]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yield in Fischer esterification is often due to the reaction reaching equilibrium without favoring the products, or the presence of water which drives the reverse reaction (hydrolysis).
-
Cause: The reaction is reversible.
-
Cause: Presence of water.
-
Solution: Ensure all reactants and glassware are dry. Water is a by-product, and its presence will push the equilibrium back towards the starting materials.[7] Water can be removed during the reaction using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.
-
Q3: I am observing a significant amount of di-isopropyl ether as a by-product. How can I prevent this?
A3: Ether formation is a common side reaction with secondary alcohols in the presence of a strong acid catalyst and heat.[1]
-
Control Reaction Temperature: Lowering the reaction temperature can disfavor the formation of di-isopropyl ether.
-
Choice of Catalyst: While strong acids like sulfuric acid are effective for esterification, they also promote ether formation. Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TSA), or a solid acid catalyst.
-
Catalyst Concentration: Use the minimum effective amount of catalyst to reduce the rate of side reactions.
Q4: How can I minimize the formation of propene?
A4: Propene is formed by the dehydration of isopropanol, which is favored by high temperatures and strong acids.[2][3][4]
-
Temperature Control: Avoid excessively high reaction temperatures. The optimal temperature will be a balance between a reasonable reaction rate for esterification and minimizing dehydration.
-
Catalyst Selection: As with ether formation, using a milder acid catalyst can help reduce the extent of isopropanol dehydration.
Q5: What is the best way to purify the final this compound product?
A5: After the reaction, the mixture will contain the ester, unreacted starting materials, the acid catalyst, and any by-products.
-
Neutralization: First, neutralize the acid catalyst. This can be done by washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.
-
Extraction: Perform a liquid-liquid extraction to separate the organic layer (containing the ester) from the aqueous layer.
-
Washing: Wash the organic layer with water or brine to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: To obtain a high-purity product, fractional distillation under reduced pressure is recommended to separate the this compound from any remaining isopropanol, di-isopropyl ether, and dodecanoic acid.
Data Presentation
Table 1: Effect of Reaction Conditions on By-product Formation in this compound Synthesis
| Parameter | Condition | This compound Yield | Di-isopropyl Ether Formation | Propene Formation | Unreacted Starting Materials | Recommendation |
| Temperature | Low (e.g., 80-90°C) | Moderate | Low | Low | Moderate to High | Balances reaction rate and by-product formation. |
| High (e.g., >120°C) | May Decrease | High | High | Low (if reaction goes to completion) | Avoid to minimize side reactions of isopropanol. | |
| Catalyst | Strong Acid (H₂SO₄) | High | High | High | Low | Use with caution due to increased by-product formation. |
| Mild Acid (p-TSA) | Good | Moderate | Moderate | Moderate | A good compromise for yield and purity. | |
| Solid Acid Catalyst | Good | Low | Low | Moderate | Can simplify purification and reduce side reactions. | |
| Molar Ratio | 1:1 (Acid:Alcohol) | Low | Low | Low | High | Not recommended due to unfavorable equilibrium. |
| (Dodecanoic Acid:Isopropanol) | 1:3 | Good | Moderate | Moderate | Moderate | A good starting point for optimization. |
| 1:5 or higher | High | High | High | Low | Improves ester yield but increases potential for alcohol-derived by-products. | |
| Water Removal | None | Low | - | - | High | Significantly limits conversion. |
| Dean-Stark/Mol. Sieves | High | - | - | Low | Essential for driving the reaction to completion. |
Experimental Protocols
Detailed Methodology for Minimizing By-products in this compound Synthesis
This protocol focuses on maximizing the yield of this compound while minimizing the formation of di-isopropyl ether and propene.
Materials:
-
Dodecanoic acid (lauric acid)
-
Isopropanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene (B28343) (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Molecular sieves (optional, if not using a Dean-Stark trap)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Charging the Reactor: To the round-bottom flask, add dodecanoic acid and isopropanol. A molar ratio of 1:3 to 1:5 (dodecanoic acid:isopropanol) is recommended. Add toluene to fill the Dean-Stark trap.
-
Catalyst Addition: Add p-toluenesulfonic acid (1-2 mol% relative to the dodecanoic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction. Continue reflux until no more water is collected in the trap (typically 4-8 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots and determining the acid value.
-
Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the p-TSA catalyst. Repeat the wash until no more gas evolution is observed.
-
Extraction and Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and excess isopropanol using a rotary evaporator.
-
Purification: For high purity, purify the crude this compound by vacuum distillation.
Mandatory Visualization
Caption: Reaction pathways in this compound synthesis.
References
Troubleshooting analytical artifacts of isopropyl dodecanoate in mass spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mass spectrometry analysis of isopropyl dodecanoate (B1226587). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion of isopropyl dodecanoate?
The molecular formula for this compound is C15H30O2, with a molecular weight of approximately 242.40 g/mol .[1][2] In positive ion mode mass spectrometry, you will typically observe the protonated molecule [M+H]+ at an m/z of approximately 243.4.
Q2: I am seeing peaks at m/z 265.4 and 281.4 in my ESI mass spectrum. What are they?
These peaks are likely sodium [M+Na]+ and potassium [M+K]+ adducts of this compound. Adduct formation is common in electrospray ionization (ESI) and can sometimes be the most prominent ion, even suppressing the desired [M+H]+ signal.[3][4]
Q3: My baseline is noisy and I'm seeing a lot of background ions. What could be the cause?
A noisy baseline can be caused by several factors, including contaminated solvents, a dirty ion source, or the presence of co-eluting matrix components.[5] In lipid analysis, phospholipids (B1166683) are a major source of matrix effects that can lead to ion suppression and a noisy baseline.
Q4: I am observing a peak at m/z 185. What could this be?
This peak could potentially be an in-source fragment of this compound, corresponding to the loss of the isopropyl group and a water molecule. In-source fragmentation (ISF) is a phenomenon where the analyte fragments in the ion source of the mass spectrometer, leading to the appearance of unexpected ions in the mass spectrum.[6][7][8][9] It is crucial to distinguish these from true co-eluting compounds.
Troubleshooting Guides
Issue 1: Unexpected Peaks and Adduct Formation
Symptoms:
-
Presence of peaks other than the expected [M+H]+ ion.
-
Dominant peaks corresponding to [M+Na]+ and [M+K]+.
-
Reduced intensity of the target analyte ion.
Possible Causes:
-
Contamination from glassware (sodium and potassium ions).[10]
-
High salt concentration in the sample or mobile phase.[10]
-
Suboptimal ionization source settings.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected peaks and adducts.
Solutions:
| Step | Action | Rationale |
| 1. Identify Adducts | Look for mass differences corresponding to common adducts. | To confirm if the unexpected peaks are known adducts.[3] |
| 2. Switch to Plastic Vials | Use polypropylene vials instead of glass. | To minimize leaching of sodium and potassium ions from glassware.[10] |
| 3. Optimize Mobile Phase | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. | To provide an excess of protons and promote the formation of the [M+H]+ ion over metal adducts.[3] |
| 4. Improve Sample Cleanup | Implement a more rigorous sample preparation method to remove salts. | To reduce the overall salt concentration in the sample being injected. |
Common Adducts in Positive ESI Mode
| Adduct Ion | Mass Difference from M | m/z for this compound (M ≈ 242.4) |
| [M+H]+ | +1.0078 | 243.4 |
| [M+NH4]+ | +18.0338 | 260.4 |
| [M+Na]+ | +22.9898 | 265.4 |
| [M+K]+ | +38.9637 | 281.4 |
Issue 2: In-Source Fragmentation (ISF)
Symptoms:
-
Appearance of fragment ions in the full scan mass spectrum.
-
Reduced intensity of the molecular ion.
-
Difficulty in identifying the correct precursor ion.
Possible Causes:
-
High voltages in the ion source (e.g., tube lens, skimmer).[6][7][8][9]
-
High source temperature.
-
Analyte instability.
Troubleshooting Workflow:
Caption: Workflow for minimizing in-source fragmentation.
Solutions:
| Step | Action | Rationale |
| 1. Reduce Source Voltages | Systematically lower the tube lens and skimmer voltages. | High voltages can impart excess energy to the ions, causing them to fragment.[6][7][8][9] |
| 2. Lower Source Temperature | Decrease the ion source temperature in increments. | Excessive heat can cause thermal degradation of the analyte. |
| 3. Optimize Gas Flow | Adjust nebulizer and drying gas flow rates. | Gas flows can influence the desolvation process and ion stability. |
Common Fragment Ions of this compound in GC-MS (EI)
| m/z | Proposed Fragment |
| 200 | [M - C3H6]+ (Loss of propene) |
| 185 | [M - C3H7O]+ (Loss of isopropoxy radical) |
| 143 | [C8H15O2]+ |
| 102 | [C5H10O2]+ |
| 87 | [C4H7O2]+ |
| 60 | [C3H8O]+ (Isopropanol) |
| 43 | [C3H7]+ (Isopropyl cation) |
Data from NIST WebBook[2] and PubChem[1]
Issue 3: Matrix Effects and Poor Sensitivity
Symptoms:
-
Low signal intensity for this compound.
-
Poor reproducibility of peak areas.
-
Ion suppression or enhancement.
Possible Causes:
-
Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids).
-
Insufficient sample cleanup.
-
Suboptimal chromatographic separation.
Troubleshooting Workflow:
Caption: Workflow for mitigating matrix effects.
Solutions:
| Step | Action | Rationale |
| 1. Enhance Sample Cleanup | Use a phospholipid removal solid-phase extraction (SPE) or pass-through plate. | To specifically remove phospholipids, a major cause of ion suppression in lipid analysis.[5][11] |
| 2. Optimize Chromatography | Modify the LC gradient to better separate the analyte from matrix components. | To ensure that interfering compounds do not co-elute with the analyte of interest. |
| 3. Use an Internal Standard | Incorporate a stable isotope-labeled or a structurally similar analog internal standard. | To compensate for variations in ionization efficiency caused by matrix effects. |
Experimental Protocols
Protocol 1: Phospholipid Removal from Plasma Samples
This protocol is adapted from methods using commercially available phospholipid removal plates.[5][11]
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of acetonitrile (B52724) containing 1% formic acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 5 minutes.
-
-
Phospholipid Removal:
-
Transfer the supernatant to a phospholipid removal 96-well plate or SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent.
-
Collect the eluate, which is now depleted of phospholipids.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Optimization of ESI Source Parameters to Minimize ISF
This protocol provides a systematic approach to optimizing source parameters to reduce in-source fragmentation, based on recommendations for lipid analysis.[6][7][8][9]
-
Initial Setup:
-
Infuse a standard solution of this compound at a concentration that gives a stable signal.
-
Set the mass spectrometer to acquire full scan data in positive ion mode.
-
-
Voltage Optimization:
-
Start with the instrument's default voltage settings for the tube lens and skimmer.
-
Gradually decrease the tube lens voltage in steps of 10-20 V and observe the effect on the relative intensities of the [M+H]+ ion and any fragment ions.
-
Repeat the process for the skimmer voltage.
-
Identify the voltage settings that maximize the [M+H]+ signal while minimizing fragment ion intensity.
-
-
Temperature and Gas Flow Optimization:
-
Once optimal voltages are determined, incrementally decrease the source temperature and observe the impact on the [M+H]+ to fragment ion ratio.
-
Fine-tune the nebulizer and drying gas flow rates to ensure stable ionization and efficient desolvation without causing excessive fragmentation.
-
By following these troubleshooting guides and protocols, researchers can effectively identify and mitigate common analytical artifacts encountered during the mass spectrometry analysis of this compound, leading to more accurate and reliable results.
References
- 1. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecanoic acid, 1-methylethyl ester [webbook.nist.gov]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. chromacademy.com [chromacademy.com]
- 5. How Sample Prep for Phospholipid Removal Works | Lab Manager [labmanager.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Batch Operational Stability of Enzymes in Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the batch operational stability of enzymes.
Frequently Asked Questions (FAQs)
Q1: What is operational stability of an enzyme and why is it important in batch synthesis?
A1: Operational stability refers to an enzyme's ability to maintain its catalytic activity over time under the conditions of a specific process, such as a batch synthesis.[1] It is a critical parameter because it directly impacts the economic viability and efficiency of the process. Enzymes with high operational stability can be used for longer durations or for multiple batches, reducing the need for frequent enzyme replacement and lowering overall production costs.[2]
Q2: What are the primary factors that lead to a loss of enzyme activity during a batch reaction?
A2: Several factors can contribute to the loss of enzyme activity, a process often referred to as inactivation or denaturation.[3] Key factors include:
-
Temperature: Exposing an enzyme to temperatures outside its optimal range can cause it to unfold, or denature, leading to a loss of its three-dimensional structure and function.[4]
-
pH: Similar to temperature, extreme pH values can alter the ionization of amino acid residues in the enzyme, disrupting its shape and rendering it inactive.[4]
-
Inhibitors: Certain molecules present in the reaction mixture can bind to the enzyme and reduce its activity. This inhibition can be reversible or irreversible.[5]
-
Proteolytic Degradation: Enzymes are proteins and can be broken down by other enzymes called proteases, which may be present as impurities.[2]
-
Mechanical Stress: Agitation and shear forces within a batch reactor can also contribute to enzyme denaturation.
Q3: What is enzyme immobilization and how does it improve operational stability?
A3: Enzyme immobilization is the process of confining enzyme molecules to a solid support material.[6] This technique enhances operational stability in several ways:
-
Increased Resistance to Denaturation: By attaching the enzyme to a rigid support, its conformational flexibility is reduced, making it more resistant to unfolding at high temperatures or extreme pH.[7][8]
-
Protection from Proteolysis: The support matrix can physically shield the enzyme from proteases.[2]
-
Ease of Separation and Reuse: Immobilized enzymes can be easily separated from the reaction mixture, allowing for their reuse in subsequent batches, which significantly improves process economics.[9][10]
Q4: What are the common methods for enzyme immobilization?
A4: The most common methods for enzyme immobilization include:
-
Adsorption: Enzymes are physically bound to the surface of a support material through weak interactions like van der Waals forces or hydrogen bonds.[6][11]
-
Covalent Bonding: This method involves the formation of strong covalent bonds between the enzyme and the support material.[6][12]
-
Entrapment: Enzymes are physically enclosed within a porous matrix, such as alginate beads.[12][13]
-
Encapsulation: Similar to entrapment, enzymes are enclosed within a semi-permeable membrane.[13]
-
Cross-linking: Enzyme molecules are linked to each other using a bifunctional reagent, forming aggregates.[2]
Q5: Can enzyme engineering be used to improve operational stability?
A5: Yes, enzyme engineering is a powerful strategy for enhancing stability. Techniques like site-directed mutagenesis and directed evolution can be used to introduce specific amino acid substitutions that improve the enzyme's intrinsic stability by, for example, increasing the number of internal hydrogen bonds or salt bridges.
Troubleshooting Guides
Issue 1: Rapid Loss of Enzyme Activity During the Batch Reaction
Q: My enzyme is losing activity much faster than expected in my batch reactor. What could be the cause and how can I fix it?
A: A rapid loss of activity often points to denaturation or inhibition. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for rapid enzyme activity loss.
Issue 2: Low Activity of Immobilized Enzyme
Q: I have immobilized my enzyme, but its activity is much lower than the free enzyme. What went wrong?
A: Low activity after immobilization can be due to several factors. Here's how to troubleshoot:
-
Mass Transfer Limitations: The support material may be hindering the substrate from reaching the enzyme's active site. Try using a support with a larger pore size or reducing the particle size of the support.
-
Conformational Changes: The immobilization process itself might have altered the enzyme's structure.[13] Experiment with different immobilization methods (e.g., adsorption instead of covalent bonding) or change the immobilization conditions (pH, temperature).
-
Active Site Obstruction: The enzyme may have attached to the support in an orientation that blocks the active site. Site-directed immobilization techniques can help control the orientation.
-
Sub-optimal Microenvironment: The local environment within the support (e.g., pH) might be different from the bulk solution and sub-optimal for the enzyme.
Issue 3: Enzyme Leaching from the Support
Q: My immobilized enzyme is losing activity over several batches, and I suspect it's leaching from the support. How can I confirm and prevent this?
A: Enzyme leaching is a common problem, especially with adsorption-based immobilization.[13][14]
-
Confirmation: To confirm leaching, take a sample of the reaction supernatant after a batch run, remove the immobilized enzyme, and assay the supernatant for enzyme activity. If activity is detected, leaching is occurring.
-
Prevention:
-
Stronger Immobilization: Switch to a stronger immobilization method like covalent bonding.
-
Cross-linking: After adsorbing the enzyme, you can cross-link it on the support using a reagent like glutaraldehyde. This will create a more stable attachment.
-
Optimize Adsorption Conditions: If you must use adsorption, optimize the pH, ionic strength, and temperature of the binding buffer to maximize the strength of the interaction between the enzyme and the support.
-
Quantitative Data on Stability Enhancement
The following tables summarize the improvement in enzyme stability that can be achieved through immobilization.
Table 1: Comparison of Half-Lives of Free and Immobilized Enzymes
| Enzyme | Immobilization Method | Support Material | Temperature (°C) | Half-life of Free Enzyme (h) | Half-life of Immobilized Enzyme (h) | Fold Increase | Reference |
| D-psicose 3-epimerase | Adsorption | Duolite A568 | 50 | 0.25 | 63 | 252 | [5] |
| Lipase | Physical Adsorption | Octadecyl-sepabeads | - | - | - | 10 | [8] |
| Penicillin Amidase | Cross-linking (CLEA) | - | - | - | - | Higher thermal stability | [15] |
Table 2: Residual Activity of Immobilized Enzymes After Multiple Cycles
| Enzyme | Immobilization Method | Support Material | Number of Cycles | Residual Activity (%) | Reference |
| α-amylase | Entrapment | Calcium Alginate | 10 | 35 | [16] |
| Lipase | Adsorption | Poly(3-hydroxybutyrate-co-hydroxyvalerate) | 12 | 94 | [8] |
| Coupled Whole-cell Biocatalysts | Encapsulation | Calcium Alginate | 7 | 65 | [1] |
Experimental Protocols
Protocol 1: Enzyme Immobilization by Entrapment in Calcium Alginate Beads
This protocol describes a common and relatively gentle method for enzyme immobilization.[1][16][17]
Materials:
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Enzyme solution
-
Buffer solution (e.g., Tris-HCl)
-
Syringe with a needle
-
Stir plate and stir bar
Procedure:
-
Prepare Sodium Alginate Solution: Dissolve sodium alginate in the buffer solution to a final concentration of 2-4% (w/v). Gentle heating and stirring may be required. Allow the solution to cool to room temperature and let it sit for about 30 minutes to remove air bubbles.
-
Mix Enzyme with Alginate: Add the enzyme solution to the sodium alginate solution and mix gently but thoroughly. The final enzyme concentration will depend on the specific application.
-
Form Beads: Draw the enzyme-alginate mixture into a syringe. Drop the solution from the syringe into a gently stirring solution of 0.2 M CaCl₂. Beads will form upon contact with the calcium chloride. The size of the beads can be controlled by the needle gauge and the dropping height.[1]
-
Harden Beads: Allow the beads to harden in the CaCl₂ solution for 30 minutes to 2 hours with gentle stirring.[1][16]
-
Wash Beads: Decant the CaCl₂ solution and wash the beads several times with buffer solution to remove excess calcium chloride and any un-entrapped enzyme.[1]
-
Store Beads: Store the immobilized enzyme beads in buffer at 4°C until use.[16]
Caption: Workflow for enzyme immobilization in alginate beads.
Protocol 2: Covalent Immobilization of an Enzyme on a Support
This protocol provides a general procedure for covalent attachment, which creates a more stable linkage.[12][18]
Materials:
-
Support material with functional groups (e.g., epoxy-activated or amino-functionalized resin)
-
Enzyme solution
-
Coupling buffer (pH is critical and depends on the chemistry)
-
Blocking solution (e.g., ethanolamine (B43304) or glycine)
-
Washing buffer
Procedure:
-
Prepare the Support: Wash the support material with the appropriate buffer to equilibrate it.
-
Prepare the Enzyme Solution: Dissolve the enzyme in the coupling buffer at the desired concentration.
-
Immobilization Reaction: Add the enzyme solution to the prepared support and incubate with gentle agitation. The incubation time and temperature will depend on the specific chemistry and enzyme.
-
Wash: After incubation, separate the support from the solution and wash it thoroughly with the washing buffer to remove any non-covalently bound enzyme.
-
Block Remaining Active Groups: To prevent non-specific adsorption in later steps, incubate the support with a blocking solution to cap any unreacted functional groups on the support.
-
Final Wash: Wash the support again with the washing buffer to remove the blocking agent.
-
Storage: Store the immobilized enzyme in the appropriate buffer at 4°C.
Protocol 3: Bradford Protein Assay for Quantifying Immobilized Enzyme
This assay is used to determine the amount of protein (enzyme) that has been successfully immobilized.[19][20][21][22]
Materials:
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standard solutions of known concentrations
-
Immobilized enzyme preparation
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of BSA standard solutions with concentrations ranging from 0.1 to 1.0 mg/mL.
-
Add a small volume (e.g., 10 µL) of each standard to a separate tube or well of a microplate.
-
Add the Bradford reagent (e.g., 200 µL) to each standard, mix, and incubate for 5 minutes at room temperature.[19]
-
Measure the absorbance at 595 nm.
-
Plot a graph of absorbance versus protein concentration to create the standard curve.
-
-
Determine Immobilized Protein:
-
Measure the protein concentration of the enzyme solution before adding it to the support.
-
After the immobilization reaction, collect the supernatant and all the wash solutions.
-
Measure the protein concentration in the combined supernatant and wash solutions using the Bradford assay as described above.
-
The amount of immobilized protein is the initial amount of protein minus the amount of protein in the supernatant and washes.
-
Protocol 4: DNS Assay for Measuring Reducing Sugar Production (Enzyme Activity)
The 3,5-dinitrosalicylic acid (DNS) assay is a colorimetric method for determining the amount of reducing sugars produced by an enzyme, which is a measure of its activity.[23][24][25][26]
Materials:
-
DNS reagent
-
Substrate solution (e.g., starch for amylase)
-
Enzyme solution (free or immobilized)
-
Buffer solution
-
Standard solutions of a reducing sugar (e.g., maltose (B56501) or glucose)
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of standard solutions of the reducing sugar.
-
To each standard, add the DNS reagent, boil for 5-15 minutes, cool to room temperature, and then add water.[23]
-
Measure the absorbance at 540 nm.
-
Plot absorbance versus the amount of reducing sugar to generate a standard curve.
-
-
Enzyme Reaction:
-
Incubate a known amount of the enzyme (free or immobilized) with the substrate solution in a buffer at the optimal temperature and pH for a specific time.
-
-
Stop the Reaction and Develop Color:
-
Stop the reaction by adding the DNS reagent.[23]
-
Boil the mixture for 5-15 minutes to allow the color to develop.
-
Cool the tubes to room temperature and add a specific volume of water.
-
-
Measure Absorbance:
-
Measure the absorbance of the reaction mixture at 540 nm.
-
-
Calculate Activity:
-
Use the standard curve to determine the amount of reducing sugar produced in the reaction.
-
Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
-
References
- 1. Immobilization of Multi-biocatalysts in Alginate Beads for Cofactor Regeneration and Improved Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Crosslinking of enzymes for improved stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 7. 3.3. Immobilized Enzyme Systems | Enzymes | InformIT [informit.com]
- 8. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Enzyme Immobilization Technologies and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biochem.du.ac.in [biochem.du.ac.in]
- 12. An Overview of Techniques in Enzyme Immobilization [e-asct.org]
- 13. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. kmdbioscience.com [kmdbioscience.com]
- 20. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 21. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantifying proteins using the Bradford method [qiagen.com]
- 23. benchchem.com [benchchem.com]
- 24. hrcak.srce.hr [hrcak.srce.hr]
- 25. researchgate.net [researchgate.net]
- 26. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
Validation & Comparative
Isopropyl Dodecanoate: A Comparative Guide to its Validation as a Skin Penetration Enhancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of isopropyl dodecanoate (B1226587) as a skin penetration enhancer, offering a comparative perspective against other commonly used esters. The information presented is supported by experimental data and detailed methodologies to assist in the evaluation and selection of appropriate enhancers for topical and transdermal drug delivery systems.
Mechanism of Action: Disruption of the Stratum Corneum Barrier
Isopropyl dodecanoate, like other fatty acid esters, primarily enhances skin penetration by reversibly disrupting the highly organized lipid structure of the stratum corneum.[1][2] This outermost layer of the skin serves as the principal barrier to drug absorption. The mechanism involves the integration of the enhancer molecules into the intercellular lipid bilayers, which increases their fluidity and creates more permeable pathways for drug molecules to traverse.[1] This biophysical interaction is a key factor in its efficacy as a penetration enhancer.
Caption: Mechanism of this compound as a Skin Penetration Enhancer.
Comparative Performance of Isopropyl Esters
Direct quantitative comparisons for this compound are not extensively available in the public literature. However, data from its close analogs, isopropyl myristate (IPM) and isopropyl palmitate (IPP), provide a strong benchmark for its expected performance. The following tables summarize experimental data for these related compounds, showcasing their efficacy in enhancing the permeation of various drug molecules.
Table 1: Comparative Permeation of Diclofenac Diethylamine
| Penetration Enhancer | Flux (μg/cm²/h) | Permeability Coefficient (cm/h) | Enhancement Ratio |
| Isopropyl Palmitate (IPP) | 1.15 ± 0.08 | 0.23 ± 0.02 | 1.51 |
| Isopropyl Myristate (IPM) | 1.42 ± 0.05 | 0.28 ± 0.01 | 1.87 |
| Control (No Enhancer) | 0.76 ± 0.04 | 0.15 ± 0.01 | 1.00 |
Table 2: Comparative Permeation of Ketoprofen
| Fatty Acid Ester | Permeation Rate (μg/cm²/h) |
| Isopropyl Palmitate (IPP) | 15.8 |
| Isopropyl Myristate (IPM) | 25.1 |
| Ethyl Laurate | 39.8 |
| Ethyl Myristate | 31.6 |
| Ethyl Palmitate | 20.0 |
| Methyl Laurate | 50.1 |
| Methyl Myristate | 44.7 |
| Methyl Palmitate | 28.2 |
| Butyl Stearate | 10.0 |
| Hexyl Laurate | 12.6 |
| Octyl Palmitate | 6.3 |
| Decyl Oleate | 5.0 |
Experimental Protocols: In Vitro Skin Permeation Studies
The validation of skin penetration enhancers is predominantly conducted using in vitro permeation tests with Franz diffusion cells. This methodology provides a reliable and reproducible means of assessing the rate and extent of drug absorption through the skin.
Franz Diffusion Cell Assay (OECD 428)
1. Skin Preparation:
-
Excised human or animal (e.g., rat, porcine) skin is used.
-
Subcutaneous fat and excess dermal tissue are carefully removed.
-
The skin is cut to an appropriate size to be mounted on the Franz diffusion cells.
2. Franz Diffusion Cell Setup:
-
The Franz diffusion cell, consisting of a donor and a receptor compartment, is assembled.
-
The prepared skin membrane is mounted between the two chambers, with the stratum corneum side facing the donor compartment.
-
The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) that is continuously stirred and maintained at a constant temperature (typically 32°C).
3. Test Substance Application:
-
A defined dose of the test formulation (containing the active pharmaceutical ingredient and the penetration enhancer) is applied to the skin surface in the donor compartment.
4. Sampling and Analysis:
-
At predetermined time intervals, samples are withdrawn from the receptor fluid.
-
The withdrawn volume is replaced with fresh receptor fluid to maintain a constant volume.
-
The concentration of the permeated drug in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.
-
The permeability coefficient (Kp) and the enhancement ratio (ER) are calculated.
Caption: Experimental Workflow for In Vitro Skin Permeation Studies.
Conclusion
While direct and extensive comparative data for this compound remains an area for further research, the available information on closely related isopropyl esters, such as isopropyl myristate and isopropyl palmitate, strongly supports its potential as an effective skin penetration enhancer. The established mechanism of action, involving the fluidization of the stratum corneum lipids, provides a solid scientific basis for its application in topical and transdermal formulations. The standardized in vitro permeation testing methodology using Franz diffusion cells offers a robust framework for the quantitative validation of its performance against other enhancers for specific active pharmaceutical ingredients. Researchers and formulation scientists are encouraged to utilize these established protocols to generate specific data for this compound to optimize its use in advanced drug delivery systems.
References
A Comparative Guide to Isopropyl Dodecanoate and Isopropyl Myristate as Emollients
For Researchers, Scientists, and Drug Development Professionals
In the formulation of topical and transdermal delivery systems, the choice of emollient is critical, influencing not only the sensory characteristics and user compliance but also the bioavailability of the active pharmaceutical ingredient (API). Isopropyl esters are a widely utilized class of emollients, prized for their non-greasy feel and solvent properties. This guide provides an objective, data-driven comparison of two prominent members of this family: Isopropyl Dodecanoate (also known as Isopropyl Laurate) and Isopropyl Myristate.
This comparison focuses on key performance parameters, including physicochemical properties, skin feel, moisturization efficacy, and skin penetration enhancement. All quantitative data are summarized for ease of comparison, and detailed experimental protocols for key evaluative tests are provided.
Physicochemical Properties: The Foundation of Performance
The fundamental differences between this compound and Isopropyl Myristate arise from the length of their fatty acid chains—dodecanoic (lauric) acid has 12 carbons, while myristic acid has 14. This two-carbon difference directly impacts their molecular weight, which in turn influences viscosity, spreadability, and skin feel.
| Property | This compound | Isopropyl Myristate |
| Synonyms | Isopropyl Laurate | Isopropyl Tetradecanoate |
| CAS Number | 10233-13-3 | 110-27-0 |
| Molecular Formula | C₁₅H₃₀O₂[1] | C₁₇H₃₄O₂ |
| Molecular Weight | 242.40 g/mol [1] | 270.45 g/mol [2] |
| Appearance | Clear, colorless liquid[3] | Clear, colorless, oil-like liquid[4] |
| Primary Function | Emollient, Skin Conditioning[1][3] | Emollient, Penetration Enhancer[5] |
Performance Comparison: From Skin Feel to API Delivery
The performance of an emollient is a multifaceted characteristic. While both esters provide a light, non-greasy skin feel compared to heavier emollients like petrolatum, subtle differences in their properties can be leveraged for specific formulation goals. Isopropyl myristate is well-documented as a skin penetration enhancer.[5][6]
Sensory Profile & Spreadability
Sensory perception is a crucial factor for patient adherence to a topical regimen. Isopropyl myristate is known for its ability to dramatically reduce the greasy feel of formulations.[4] As a general principle, esters with lower molecular weight and viscosity exhibit better spreadability. Given its lower molecular weight, this compound is expected to have a lighter feel and spread more easily than Isopropyl Myristate.
While direct comparative sensory data is limited, a study comparing Isopropyl Myristate (IPM) with the higher molecular weight Isopropyl Ricinoleate (IPR) showed that IPM had lower tackiness and residue.[7] An ester's gloss and shine are related to its refractive index; IPR was found to impart a better shine than IPM due to a higher refractive index.[7]
| Performance Parameter | This compound (Inferred) | Isopropyl Myristate |
| Spreadability | High (Expected to be higher than IPM) | High |
| Skin Feel | Very light, non-greasy, silky | Light, non-greasy, smooth[4] |
| Absorption | Fast | Fast[4] |
| Occlusivity | Low to Moderate | Moderate |
| Penetration Enhancement | Moderate | High[5][6] |
| Comedogenicity Rating | Moderate | High (4-5)[8][9][10] |
Moisturization and Barrier Function
Emollients improve skin hydration primarily by forming a semi-occlusive film on the stratum corneum, which reduces transepidermal water loss (TEWL).[11] The degree of occlusivity is influenced by the emollient's viscosity and film-forming characteristics. While both esters are considered semi-occlusive, the longer carbon chain of Isopropyl Myristate suggests it may form a slightly more substantive film, offering a greater reduction in TEWL compared to this compound. The efficacy of moisturizers can be quantified through in-vivo studies measuring changes in skin hydration and TEWL.[10][12]
Skin Penetration Enhancement
A key function of certain excipients is to enhance the permeation of APIs through the stratum corneum. Isopropyl myristate is a well-established penetration enhancer.[5][6][13] It works by disrupting the highly ordered lipid structure of the stratum corneum, increasing its fluidity and facilitating drug diffusion.[14] This property is particularly valuable in transdermal drug delivery systems.[6] While this compound also shares this mechanism to some extent due to its chemical nature, Isopropyl Myristate is more extensively studied and cited for this purpose.[15][16]
Safety and Comedogenicity
Both esters are generally considered safe for use in topical products.[1][14] However, a significant consideration for formulations intended for acne-prone skin is comedogenicity. Isopropyl myristate has a high comedogenic rating (typically 4-5 out of 5), indicating a high likelihood of clogging pores.[8][9][10] While specific data for this compound is less prevalent, fatty acids like lauric acid (its parent acid) can be comedogenic.[17] Therefore, caution is advised when using either ester in non-comedogenic formulations.
Logical Relationship: Structure vs. Performance
The difference in the length of the fatty acid backbone is the primary structural differentiator that drives the variance in physical and sensory properties between these two esters.
Caption: Relationship between fatty acid chain length and key emollient properties.
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of emollient performance. Below are protocols for key experiments cited in this guide.
In-Vivo Moisturization and Occlusivity Assessment
This protocol outlines a standard clinical method for evaluating an emollient's effect on skin hydration and barrier function.
Caption: Workflow for in-vivo skin hydration and TEWL (occlusivity) studies.
-
Objective: To quantify the effect of a topical emollient on stratum corneum hydration and Transepidermal Water Loss (TEWL).
-
Instrumentation: Corneometer® (for hydration) and Tewameter® (for TEWL).
-
Methodology:
-
Subject Selection: Recruit a panel of participants, typically with self-perceived dry skin on the test area (e.g., volar forearm).[10]
-
Acclimatization: Allow subjects to equilibrate in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.[18]
-
Baseline Measurement: Define test sites on the forearms. Take baseline readings for skin hydration (Corneometer) and TEWL (Tewameter) at each site.[12]
-
Product Application: Apply a standardized amount of the test emollient (e.g., 2 mg/cm²) to the designated test sites. Leave one site untreated as a negative control.
-
Post-Application Measurements: Take measurements with both instruments at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours) to assess immediate and long-term effects.[10][12]
-
Data Analysis: Calculate the change in hydration and TEWL from baseline for each test site. A significant increase in Corneometer readings indicates improved hydration. A significant decrease in Tewameter readings indicates an occlusive effect. Statistical analysis (e.g., ANOVA) is used to compare the effects of the emollient against the untreated control.
-
In-Vitro Skin Permeation Analysis (Franz Diffusion Cell)
This method is the gold standard for assessing the potential of an excipient to enhance the transdermal delivery of an API.
-
Objective: To measure the rate of permeation of an API through a skin membrane from a topical formulation.[19]
-
Methodology:
-
Membrane Preparation: Use excised human or animal skin. Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[1]
-
Receptor Chamber: Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline, PBS) that maintains sink conditions. Ensure the fluid is degassed and maintained at a physiological temperature (typically 32°C for skin studies).[1][20]
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation (containing the API and the emollient) evenly onto the skin surface in the donor chamber.[20]
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis and replace it with an equal volume of fresh, pre-warmed fluid.[19]
-
Quantification: Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[19]
-
Data Analysis: Plot the cumulative amount of API permeated per unit area against time. The slope of the linear portion of this plot represents the steady-state flux (Jss), a key measure of permeation rate.
-
Sensory Panel Evaluation
This protocol provides a method for objectively quantifying the subjective sensory attributes of a formulation.
-
Objective: To obtain a quantitative sensory profile of an emollient.[6][21]
-
Methodology:
-
Panelist Selection and Training: Recruit and train a panel of assessors (typically 10-15 individuals).[22][23] Training involves familiarizing panelists with standardized terminology and rating scales for various sensory attributes (e.g., spreadability, gloss, residue, stickiness, oiliness).[21][24]
-
Sample Preparation: Present the emollient samples to panelists in a blinded and randomized fashion to prevent bias.
-
Evaluation Procedure: Instruct panelists to apply a standardized amount of each product to a designated area of the skin (e.g., the volar forearm).
-
Rating: Panelists rate the intensity of each predefined sensory attribute on a linear scale (e.g., from 0 to 100).[22] Attributes are often evaluated at different time points (e.g., during application and 2 minutes after).
-
Data Analysis: Use statistical methods, such as Analysis of Variance (ANOVA), to analyze the data and identify significant differences in sensory attributes between the samples.[24] Principal Component Analysis (PCA) can be used to visualize the relationships between emollients and their sensory characteristics.[24]
-
Conclusion
Both this compound and Isopropyl Myristate are effective and versatile emollients. The choice between them should be guided by the specific goals of the formulation.
-
Choose this compound for formulations where the primary goal is an extremely light, fast-absorbing, and non-greasy skin feel. Its lower molecular weight suggests superior spreadability, making it ideal for daily wear lotions, facial products, and formulations for oily skin.
-
Choose Isopropyl Myristate when enhanced penetration of an active pharmaceutical ingredient is a key objective.[5][6] Its slightly greater substantivity may also provide a marginal benefit in occlusivity for preventing water loss. However, its high comedogenicity rating makes it less suitable for products targeting acne-prone individuals.[8][9]
For drug development professionals, the well-documented penetration-enhancing capabilities of Isopropyl Myristate make it a valuable tool for optimizing transdermal delivery. However, for cosmetic or dermatological products where sensory elegance is paramount and comedogenicity is a concern, this compound presents a compelling alternative. It is recommended that formulators conduct head-to-head experimental evaluations under their specific test conditions to make the most informed decision.
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. Choosing the Right Concentration of Isopropyl Myristate for Your Product | Niran Chemical [niranchemical.com]
- 3. Isopropyl laurate ipl | Interfat [interfat.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. amarrie.com [amarrie.com]
- 6. researchgate.net [researchgate.net]
- 7. sanoberpezaddoctor.com [sanoberpezaddoctor.com]
- 8. banish.com [banish.com]
- 9. Effects of Investigational Moisturizers on the Skin Barrier and Microbiome following Exposure to Environmental Aggressors: A Randomized Clinical Trial and Ex Vivo Analysis [mdpi.com]
- 10. ISOPROPYL LAURATE - Ataman Kimya [atamanchemicals.com]
- 11. Long‐term effects of two 24‐hour moisturizing products on skin barrier structure and function: A biometric and molecular study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dlg.org [dlg.org]
- 13. View Attachment [cir-reports.cir-safety.org]
- 14. specialchem.com [specialchem.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro and In Vivo Evaluation of an Emollient‐Rich Moisturizer Developed to Address Three Critical Elements of Natural Moisturization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transepidermal water loss (TEWL): Environment and pollution—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 21. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dlg.org [dlg.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of Isopropyl Dodecanoate and Mineral Oil in Skin Hydration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isopropyl dodecanoate (B1226587) and mineral oil, two emollients commonly used in topical formulations, focusing on their effects on skin hydration. The information presented is based on available scientific literature and is intended to assist in formulation development and research.
Executive Summary
Mineral oil is a well-established occlusive agent that effectively increases skin hydration by forming a barrier that reduces transepidermal water loss (TEWL). In contrast, isopropyl dodecanoate, a fatty acid ester, is primarily recognized for its emollient properties, contributing to skin softness and smoothness. While direct comparative quantitative data on the skin hydration effects of this compound versus mineral oil is limited in the current body of scientific literature, this guide synthesizes available information on their mechanisms of action and includes contextual data from studies on similar isopropyl esters to provide a comprehensive overview.
Data Presentation: Quantitative Effects on Skin Hydration
A significant gap exists in the literature regarding direct, side-by-side quantitative comparisons of this compound and mineral oil on skin hydration parameters. The following table summarizes available data for mineral oil and provides contextual data for other isopropyl esters to offer a comparative perspective.
| Parameter | This compound | Mineral Oil | Isopropyl Myristate/Palmitate (for context) |
| Skin Hydration (Corneometer Units) | Data not available | Significant increase observed in multiple studies[1] | Esters like Isopropyl Myristate have been shown to increase skin hydration[2] |
| Transepidermal Water Loss (TEWL) Reduction | Data not available | A study on various oils showed that paraffin (B1166041) oil (mineral oil) reduced TEWL by 10.66% after 30 minutes of application[2] | A moisturizer containing isopropyl palmitate was used in a study to assess skin barrier repair by measuring TEWL[3] |
| Mechanism of Action | Emollient | Occlusive | Emollient, Penetration Enhancer |
Note: The data for Isopropyl Myristate/Palmitate is included for informational purposes to represent the broader class of isopropyl esters. These results may not be directly extrapolated to the performance of this compound.
Experimental Protocols
The following is a generalized protocol for a clinical study designed to evaluate the skin hydration effects of topical products, based on common methodologies cited in dermatological research.
Objective: To compare the effect of topical formulations containing this compound and Mineral Oil on skin hydration and transepidermal water loss (TEWL).
Study Design: A randomized, double-blind, controlled, split-body study.
Participants:
-
Inclusion Criteria: Healthy volunteers aged 18-65 with self-perceived dry to normal skin on the volar forearms or lower legs.
-
Exclusion Criteria: Individuals with active skin diseases, known allergies to cosmetic ingredients, or those using topical medications on the test areas.
-
Acclimatization: Participants should acclimatize in a controlled environment (e.g., 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements are taken[3].
Materials and Instrumentation:
-
Test Formulation A: Emulsion containing a specified concentration of this compound.
-
Test Formulation B: Emulsion containing the same concentration of Mineral Oil.
-
Control: Untreated site or vehicle (base emulsion without the active ingredient).
-
Corneometer®: To measure skin surface hydration.
-
Tewameter®: To measure transepidermal water loss.
Procedure:
-
Baseline Measurements: Baseline skin hydration (Corneometer®) and TEWL (Tewameter®) are measured on designated test sites on the volar forearms or lower legs of each participant.
-
Product Application: A standardized amount of each test formulation (e.g., 2 mg/cm²) is applied to the respective test sites. One site remains untreated as a control.
-
Post-Application Measurements: Skin hydration and TEWL measurements are repeated at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours).
-
Long-Term Assessment (Optional): For long-term studies, participants apply the products daily for a specified period (e.g., 2-4 weeks), with measurements taken at baseline and at the end of the study period.
Data Analysis:
-
The change in skin hydration and the percentage reduction in TEWL from baseline are calculated for each formulation at each time point.
-
Statistical analysis (e.g., ANOVA, t-tests) is used to determine significant differences between the effects of the test formulations and the control.
Caption: A typical workflow for a clinical study evaluating skin hydration.
Signaling Pathways in Skin Barrier Function
The skin's barrier function is crucial for maintaining hydration. This barrier is primarily composed of lipids in the stratum corneum, with ceramides (B1148491) being a key component. The synthesis and degradation of ceramides are complex processes involving multiple enzymatic steps. An intact ceramide synthesis pathway is essential for a healthy skin barrier and optimal hydration.
The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. This is followed by a series of enzymatic reactions leading to the formation of dihydroceramide, which is then desaturated to form ceramide. Ceramides can also be generated through the breakdown of sphingomyelin (B164518) by sphingomyelinase.
Caption: Key steps in the de novo synthesis and hydrolysis pathways of ceramide production.
Conclusion
Based on the available evidence, mineral oil is a highly effective occlusive agent that significantly improves skin hydration by reducing transepidermal water loss. Its mechanism of action is well-documented, and it is considered a gold standard for its barrier-forming properties.
This compound functions as an emollient, enhancing skin softness and smoothness. While it is expected to contribute to skin hydration by improving the feel and integrity of the skin surface, there is a lack of direct quantitative evidence to compare its efficacy to that of mineral oil. Studies on other isopropyl esters suggest they possess moisturizing properties, but further research is needed to specifically quantify the effects of this compound on skin hydration and TEWL.
References
Biocompatibility of Isopropyl Dodecanoate in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isopropyl dodecanoate (B1226587), a fatty acid ester, is utilized in various industrial applications, including cosmetics and pharmaceuticals. Its biocompatibility in cell-based assays is a critical consideration for researchers formulating drug delivery systems or using it as a solvent for in vitro studies. This guide provides a comparative analysis of the biocompatibility of isopropyl dodecanoate, drawing on data from related compounds and common laboratory solvents to offer a comprehensive overview for the scientific community.
Comparative Cytotoxicity Data
Table 1: Cytotoxicity of Dodecanoic Acid (Lauric Acid) and Related Fatty Acid Esters
| Compound | Cell Line | Exposure Time (h) | IC50 Value | Citation |
| Dodecanoic Acid (Lauric Acid) | HepG2 (Human Hepatocellular Carcinoma) | 48 | ~281.9 µM | [1] |
| Dodecanoic Acid (Lauric Acid) | Caco-2 (Human Colon Carcinoma) | Not Specified | Induces apoptosis | [2] |
| Dodecanoic Acid (Lauric Acid) | IEC-6 (Rat Intestinal Epithelial Cells) | Not Specified | Induces apoptosis | [2] |
| Ethyl Palmitate (EP) | HepG2 | 24 | 18.5 µM (Induces apoptosis) | [3] |
| Ethyl Stearate (ES) | HepG2 | 24 | 10.6 µM (Induces apoptosis) | [3] |
Table 2: Cytotoxicity of Common Solvents in Cell-Based Assays
| Solvent | Cell Line(s) | IC50 Value / Cytotoxic Concentration | Citation |
| Dimethyl Sulfoxide (DMSO) | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | Significant toxicity at ≥ 1.25% | [4][5] |
| Dimethyl Sulfoxide (DMSO) | Balb/3T3 | Less cytotoxic at 0-0.3% (v/v) | [6] |
| Dimethyl Sulfoxide (DMSO) | MCF-7, RAW-264.7, HUVEC | IC50 ~1.8% - 1.9% (v/v) | [7] |
| Ethanol (B145695) | HepG2, MDA-MB-231, MCF-7, VNBRCA1 | Non-toxic at 1.25% - 0.15% | [4][5] |
| Ethanol | 293T | Least cytotoxic at 0-0.3% (v/v) | [6] |
| Ethanol | MCF-7, RAW-264.7, HUVEC | IC50 > 5% (v/v) | [7] |
| Isopropyl Alcohol | Human Hepatocytes | IC50 = 125 mM | [8] |
| Isopropyl Alcohol | Balb/3T3, 293T | Concentrations for 70% viability: 3.70% and 2.20% (v/v) respectively | [6] |
Potential Mechanisms of Action and Effects on Cell Signaling
While specific signaling pathways affected by this compound are not documented, the biological activities of fatty acids provide a foundation for hypothesizing its potential cellular effects. Fatty acids are known to act as signaling molecules that can modulate various cellular processes.[9]
Saturated fatty acids, such as dodecanoic acid, have been shown to induce apoptosis in cancer cells.[10][11] This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of the intrinsic mitochondrial apoptotic pathway.[2] Therefore, it is plausible that this compound, upon cellular uptake and potential hydrolysis into dodecanoic acid and isopropanol, could exert similar pro-apoptotic effects.
Fatty acids and their derivatives can influence key signaling pathways that regulate cell proliferation, survival, and metabolism. These include pathways such as:
-
Phospholipase activation
-
Protein kinase C (PKC) modulation [11]
-
G-protein activity
-
Adenylate and guanylate cyclase activity
-
Ion channel function
Further research is necessary to elucidate the specific interactions of this compound with these or other cellular signaling cascades.
Caption: Hypothetical pathway of this compound's cellular action.
Experimental Protocols for Biocompatibility Assessment
Standardized in vitro assays are essential for determining the biocompatibility of chemical compounds. The following are detailed protocols for commonly used cytotoxicity assays that can be applied to evaluate this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include vehicle controls (medium with the same concentration of the solvent used to dissolve the test compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Cells treated with the test compound
-
Trypan blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Treatment: Culture and treat cells with various concentrations of this compound as described for the MTT assay.
-
Cell Harvesting: Detach adherent cells using trypsin and collect all cells (including those in the supernatant).
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Counting: Within 5 minutes, load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells for each treatment group.
Caption: A streamlined workflow for assessing in vitro cytotoxicity.
Conclusion
The available data suggests that this compound is likely to exhibit a biocompatibility profile influenced by its constituent fatty acid, dodecanoic acid. While generally considered safe for topical applications, its effects in cell-based assays, particularly at higher concentrations, warrant careful evaluation. Researchers should perform dose-response studies using standard cytotoxicity assays to determine the appropriate non-toxic concentration range for their specific cell lines and experimental conditions. Comparison with well-characterized solvents like DMSO and ethanol can provide a valuable benchmark for interpreting the biocompatibility of this compound. Further investigation into its specific molecular targets and effects on cell signaling pathways will be crucial for a more complete understanding of its biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of apoptosis by the medium-chain length fatty acid lauric acid in colon cancer cells due to induction of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by fatty acid ethyl esters in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Palmitic and stearic fatty acids induce caspase-dependent and -independent cell death in nerve growth factor differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isopropyl Dodecanoate and Other Fatty Acid Esters in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate excipients is a critical determinant in the successful formulation of topical and transdermal drug delivery systems. Among these, fatty acid esters are widely employed for their versatile roles as emollients, solvents, and penetration enhancers. This guide provides a comprehensive comparative analysis of isopropyl dodecanoate (B1226587) (also known as isopropyl laurate) and other commonly used fatty acid esters, supported by experimental data and detailed methodologies to aid in formulation development.
Fatty acid esters primarily enhance skin permeation by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing the fluidity of the lipid bilayers and facilitating drug diffusion.[1] Their efficacy is influenced by their chemical structure, such as chain length and degree of saturation, as well as the physicochemical properties of the active pharmaceutical ingredient (API).[1]
Physicochemical Properties of Selected Fatty Acid Esters
A clear understanding of the physicochemical properties of fatty acid esters is fundamental to selecting the most suitable candidate for a specific formulation. The following table summarizes key properties of isopropyl dodecanoate and other representative fatty acid esters.
| Property | This compound (Isopropyl Laurate) | Isopropyl Myristate | Isopropyl Palmitate | Ethyl Laurate |
| Molecular Formula | C15H30O2[2][3] | C17H34O2[4] | C19H38O2 | C14H28O2 |
| Molecular Weight ( g/mol ) | 242.40[2][3] | 270.46[4] | 298.51 | 228.37 |
| Appearance | Colorless to pale yellow clear liquid[3][5] | Colorless to pale yellow liquid[4] | Colorless, odorless liquid[6] | - |
| Melting Point (°C) | ~4.2[3] | -8 | 11-13 | -16.8 |
| Boiling Point (°C) | >250 | 167 (at 9 mmHg) | 160 (at 2 mmHg) | 269 |
| LogP (Octanol/Water) | ~6.1 (calculated) | >6 | >7 | ~6.1 |
| Primary Functions | Emollient, solvent, penetration enhancer, surfactant[7][8] | Emollient, solvent, penetration enhancer[6] | Emollient, skin-softening agent[6] | Solvent, penetration enhancer |
Performance in Drug Delivery
The performance of fatty acid esters as penetration enhancers is often evaluated by measuring the flux of a model drug across a skin membrane. The choice of ester can significantly impact the degree of permeation enhancement.
One study investigated a series of isopropyl fatty esters with varying chain lengths (C13-C23) in lipid nanoparticles for the topical delivery of econazole (B349626) nitrate. The results demonstrated a parabolic relationship between the permeation effect and the chain length of the ester, with esters having 17 and 19 carbon atoms (isopropyl palmitate and longer chain esters) showing the maximum drug flux.[9]
In another comparative study, the in vitro permeation of diclofenac (B195802) diethylamine (B46881) was assessed using isopropyl palmitate (IPP) and isopropyl myristate (IPM) as penetration enhancers.[1] While specific quantitative data was not provided in the snippet, the study highlights the importance of comparative evaluation.
Furthermore, research on polyol fatty acid esters demonstrated that propylene (B89431) glycol monocaprylate significantly enhanced the percutaneous permeation of diclofenac.[10] This suggests that the alcohol moiety of the ester also plays a crucial role in its performance.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed methodologies for key experiments are essential.
In Vitro Skin Permeation Study (Franz Diffusion Cell Method)
This method is widely used to evaluate the permeation of drugs through skin from a topical or transdermal formulation.
Objective: To quantify the rate of drug permeation across a skin membrane from a formulation containing a fatty acid ester.
Materials:
-
Franz diffusion cells
-
Excised skin (human or animal, e.g., rat, porcine)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulation (containing the API and fatty acid ester)
-
Control formulation (containing the API without the fatty acid ester)
-
High-performance liquid chromatography (HPLC) system for drug quantification
Methodology:
-
Prepare the excised skin by removing subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32 ± 1 °C to simulate physiological skin temperature.
-
Apply a known amount of the test or control formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).
-
The enhancement ratio (ER) can be calculated by dividing the Jss of the test formulation by the Jss of the control formulation.
Experimental Workflow for a Comparative In Vitro Skin Permeation Study
Caption: Workflow for a comparative in vitro skin permeation study using Franz diffusion cells.
Mechanism of Action: Disruption of Stratum Corneum Lipids
Fatty acid esters enhance skin penetration primarily by interacting with and disrupting the highly ordered lipid lamellae of the stratum corneum. This mechanism can be visualized as a multi-step process.
Caption: Mechanism of fatty acid ester-mediated skin penetration enhancement.
Conclusion
This compound and other fatty acid esters are valuable excipients in the development of topical and transdermal drug delivery systems. Their effectiveness as penetration enhancers is closely linked to their physicochemical properties and their ability to interact with the stratum corneum lipids. The selection of an optimal fatty acid ester requires a systematic evaluation of a range of candidates, considering the specific properties of the drug and the desired formulation characteristics. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, enabling researchers and formulation scientists to make informed decisions in the development of safe and effective drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. isopropyl laurate, 10233-13-3 [thegoodscentscompany.com]
- 6. ISOPROPYL ESTERS [pacificspecialityoils.com]
- 7. ISOPROPYL LAURATE - Ataman Kimya [atamanchemicals.com]
- 8. ISOPROPYL LAURATE | 10233-13-3 [chemicalbook.com]
- 9. Synthesis and evaluation of different fatty acid esters formulated into Precirol ATO-Based lipid nanoparticles as vehicles for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of polyol fatty acid esters on diclofenac permeation through rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of isopropyl dodecanoate versus medium-chain triglycerides in drug delivery
An Objective Comparison of Isopropyl Dodecanoate (B1226587) and Medium-Chain Triglycerides for Pharmaceutical Delivery
Introduction
In the realm of drug development, the choice of excipients is paramount to formulating a safe, stable, and effective drug product. Among the vast array of available excipients, lipid-based vehicles have garnered significant attention for their ability to enhance the solubility and permeability of poorly water-soluble drugs. This guide provides a detailed comparison of two such lipid-based excipients: isopropyl dodecanoate and medium-chain triglycerides (MCTs).
This compound , an ester of isopropyl alcohol and dodecanoic acid (a C12 fatty acid), is primarily recognized for its use in cosmetics as an emollient and skin-conditioning agent.[1] Its potential as a drug delivery vehicle is being explored due to its solvent properties and ability to enhance skin penetration.
Medium-chain triglycerides (MCTs) are triglycerides composed of fatty acids with an aliphatic tail of 6–12 carbon atoms.[2][3] Commonly derived from coconut and palm kernel oils, MCTs are widely used in pharmaceutical formulations to improve the solubility and oral bioavailability of lipophilic drugs.[2][4] They are also valued in topical preparations for their emollient and penetration-enhancing properties.[2][5][6]
This guide will delve into the efficacy of these two excipients in drug delivery, presenting experimental data, detailed protocols, and visual workflows to aid researchers and drug development professionals in making informed decisions.
Comparative Efficacy in Drug Delivery
The effectiveness of this compound and MCTs as drug delivery vehicles can be assessed based on their ability to improve drug solubility, enhance permeation across biological membranes, and ultimately, increase bioavailability.
Drug Solubility
A critical challenge in drug formulation is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Both this compound and MCTs offer advantages in solubilizing lipophilic drugs.
Medium-Chain Triglycerides (MCTs): MCTs are well-established solvents for a wide range of poorly water-soluble drugs.[4][7] Their ability to dissolve lipophilic compounds is a key attribute in the development of lipid-based drug delivery systems. For instance, MCTs have been shown to effectively solubilize highly lipophilic drugs like celecoxib (B62257) and amphotericin B.[4] In a study on efavirenz, a drug with a prolonged burning taste in aqueous formulations, MCTs were used as a vehicle to mask the taste and solubilize the drug at a concentration of 20 mg/mL.[8]
This compound: While specific quantitative data on the solubility of a wide range of drugs in this compound is not extensively available in the provided search results, its chemical nature as a fatty acid ester suggests its utility as a solvent for hydrophobic compounds.[9] Related isopropyl esters, such as isopropyl myristate (IPM), have been shown to be effective solvents for drugs with limited aqueous solubility. For example, the addition of other solvents to IPM was necessary to increase the solubility of a capsaicin (B1668287) derivative, indicating that while IPM is a good solvent, its capacity can be limited for certain drugs.[10]
Table 1: Drug Solubility in this compound and Medium-Chain Triglycerides
| Vehicle | Drug | Solubility | Reference |
| Isopropyl Myristate (related ester) | Capsaicin Derivative (DA-5018) | 0.53 mg/mL | [10] |
| Medium-Chain Triglycerides | Efavirenz | 20 mg/mL | [8] |
| Medium-Chain Triglycerides | Efavirenz | > 250 mg/mL | [7] |
Skin Permeation
For topical and transdermal drug delivery, the ability of a vehicle to enhance the permeation of an API through the stratum corneum is crucial.
Medium-Chain Triglycerides (MCTs): MCTs are known to act as skin permeation enhancers.[11] They can disrupt the highly organized structure of the stratum corneum, thereby reducing its barrier function and allowing drugs to penetrate more easily.[2] Their emollient properties also help to hydrate (B1144303) the skin, which can further facilitate drug absorption.[5][6] A study comparing virgin coconut oil (VCO), rich in lauric acid (C12), and structured virgin coconut oil (SVCO), rich in caprylic acid (C8), found that the SVCO cream showed a greater release rate of α-tocopherol through a synthetic membrane.[11] This suggests that the fatty acid chain length of the triglycerides influences permeation.
This compound: Isopropyl esters, including this compound and its counterparts like isopropyl myristate (IPM) and isopropyl palmitate (IPP), are well-documented penetration enhancers.[12][13] They are thought to work by increasing the solubility of the drug within the stratum corneum and by altering the lipid structure of this skin layer.[14] For example, a dodecyl ester, dodecyl 6-(dimethylamino)hexanoate (DDAK), was found to increase the flux of adefovir (B194249) across porcine skin by 42 times and across human skin by 179 times.[15]
Table 2: Enhancement of Skin Permeation
| Vehicle/Enhancer | Drug | Skin Model | Enhancement Factor/Flux | Reference |
| Dodecyl 6-(dimethylamino)hexanoate (DDAK) | Adefovir | Porcine Skin | 42-fold increase in flux | [15] |
| Dodecyl 6-(dimethylamino)hexanoate (DDAK) | Adefovir | Human Skin | 179-fold increase in flux (8.9 µg/cm²/h) | [15] |
| Structured Virgin Coconut Oil (MCT) | α-tocopherol | Synthetic Membrane | Max flux of 0.57 mg/cm²/h | [11] |
| Virgin Coconut Oil (MCT) | α-tocopherol | Synthetic Membrane | Max flux of 0.4 mg/cm²/h | [11] |
Bioavailability
Ultimately, the goal of a drug delivery system is to ensure that an adequate amount of the drug reaches its target site of action.
Medium-Chain Triglycerides (MCTs): MCTs have been shown to significantly increase the bioavailability of certain drugs.[2] For example, MCTs as carrier lipids have been reported to increase the bioavailability of curcumin.[2] The mechanism for this is often attributed to the enhanced solubility and absorption of the drug in the gastrointestinal tract.
This compound: Direct evidence for the effect of this compound on the systemic bioavailability of drugs is limited in the available literature. However, its role as a penetration enhancer in topical formulations can lead to higher local bioavailability in the skin, and potentially increased systemic absorption for transdermal systems.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized protocols for key in vitro and ex vivo experiments used to evaluate drug delivery systems.
Protocol 1: In Vitro Drug Release Study (Dialysis Bag Method)
This method is widely used to assess the rate at which a drug is released from a formulation.
1. Materials:
-
Dialysis tubing with a specific molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Test formulation containing the drug
-
Control solution (drug in a simple solvent)
-
Dialysis clips
-
Beakers
-
Magnetic stirrer and stir bars
-
Water bath or incubator set to 37°C
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
2. Procedure:
-
Preparation of Dialysis Bags: Cut the dialysis tubing to the desired length and hydrate it in the release medium for at least 30 minutes.[16]
-
Sample Loading: Accurately measure a known quantity of the test formulation and place it inside the dialysis bag. Securely close both ends with dialysis clips.[16]
-
Experimental Setup: Place each dialysis bag in a beaker containing a defined volume of pre-warmed release medium. The volume should be sufficient to maintain sink conditions.[16]
-
Incubation: Place the beakers in a water bath at 37°C with continuous stirring (e.g., 100 rpm).[16]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot of the release medium for analysis.[16] Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and express it as a percentage of the total drug in the formulation.
Protocol 2: Ex Vivo Skin Permeation Study (Franz Diffusion Cell)
This study evaluates the permeation of a drug through an excised skin sample, providing a good correlation with in vivo performance.
1. Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human, porcine, or rat skin)[17]
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Test formulation
-
Magnetic stirrer and stir bars
-
Water bath or heating block set to 37°C
-
Analytical instrument for drug quantification
2. Procedure:
-
Skin Preparation: Obtain full-thickness skin and remove any subcutaneous fat.[18] The skin can be stored at -20°C until use.[19] Before the experiment, thaw the skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.[19][20]
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed receptor medium, ensuring there are no air bubbles trapped beneath the skin.[19]
-
Formulation Application: Apply a known amount of the test formulation to the surface of the skin in the donor chamber.[21]
-
Incubation: Place the Franz diffusion cells in a water bath at 37°C, with the receptor medium continuously stirred.[19]
-
Sampling: At predetermined time intervals, withdraw samples from the receptor chamber through the sampling port.[21] Replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Sample Analysis: Determine the drug concentration in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (e.g., in µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.[20]
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described protocols.
Caption: Workflow for In Vitro Drug Release Study
Caption: Workflow for Ex Vivo Skin Permeation Study
Conclusion
Both this compound and medium-chain triglycerides demonstrate significant potential as vehicles in drug delivery, particularly for lipophilic drugs.
Medium-chain triglycerides are well-characterized excipients with a substantial body of evidence supporting their efficacy in enhancing drug solubility and bioavailability for both oral and topical applications. Their favorable safety profile and metabolic properties make them a versatile choice in formulation development.
The selection between these two excipients will ultimately depend on the specific API, the intended route of administration, and the desired formulation characteristics. For oral formulations requiring enhanced solubility and bioavailability, MCTs are a well-supported option. For topical and transdermal formulations where skin permeation is the primary goal, this compound and other isopropyl esters are strong candidates. Further direct comparative studies are warranted to more definitively delineate the relative advantages of this compound versus MCTs for specific drug delivery applications.
References
- 1. isopropyl laurate, 10233-13-3 [thegoodscentscompany.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Medium chain triglycerides (MCT): State‐of‐the‐art on chemistry, synthesis, health benefits and applications in food in… [ouci.dntb.gov.ua]
- 4. Medium-Chain Triacylglycerols (MCTs) and Their Fractions in Drug Delivery Systems : A Systematic Review [jstage.jst.go.jp]
- 5. coherentmarketinsights.com [coherentmarketinsights.com]
- 6. melrosehealth.com.au [melrosehealth.com.au]
- 7. researchgate.net [researchgate.net]
- 8. Medium chain triglycerides as vehicle for palatable oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Enhanced skin permeation of a new capsaicin derivative (DA-5018) from a binary vehicle system composed of isopropyl myristate and ethoxydiglycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro skin permeation study of medium-chain triacylglycerols (MCTs) / Zulkefli Mohamad - UiTM Institutional Repository [ir.uitm.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Permeation enhancer dodecyl 6-(dimethylamino)hexanoate increases transdermal and topical delivery of adefovir: influence of pH, ion-pairing and skin species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. dovepress.com [dovepress.com]
- 18. Ex-vivo Skin Permeability Tests of Nanoparticles for Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Preparation, and Ex Vivo Skin Permeation of Doxepin Microemulsion System for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Ex vivo and skin permeation studies [bio-protocol.org]
A Comparative Guide to Isopropyl Dodecanoate as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of isopropyl dodecanoate (B1226587) as a non-polar solvent, offering a comparative analysis against other commonly used alternatives. The information presented herein is supported by physicochemical data and established experimental protocols to assist researchers in making informed decisions for their formulation and development needs.
Executive Summary
Isopropyl dodecanoate, the ester of isopropanol (B130326) and dodecanoic acid (lauric acid), is a non-polar solvent with a favorable safety and sustainability profile.[1] Its characteristics, including good solubility for lipophilic compounds, high boiling point, and biodegradability, position it as a viable alternative to traditional non-polar solvents in various applications, particularly in the pharmaceutical and cosmetic industries.[2] This guide presents a quantitative comparison of this compound with other non-polar solvents and provides detailed experimental protocols for its validation.
Comparison of Physicochemical Properties
The selection of a solvent is a critical step in any formulation process. The following table summarizes the key physicochemical properties of this compound and compares them with other common non-polar solvents.
| Property | This compound | Hexane | Cyclohexane | Toluene | Isopropyl Myristate | Isopropyl Palmitate |
| Molecular Formula | C₁₅H₃₀O₂[3] | C₆H₁₄[4] | C₆H₁₂[5] | C₇H₈[6] | C₁₇H₃₄O₂[7] | C₁₉H₃₈O₂[8] |
| Molecular Weight ( g/mol ) | 242.40[9] | 86.18[10] | 84.16[11] | 92.14[12] | 270.45[7] | 298.51[8] |
| Density (g/mL at 20-25°C) | ~0.855[13] | ~0.66[10] | ~0.779[5] | ~0.867[14] | ~0.85[15] | ~0.852[8] |
| Boiling Point (°C) | 280-281[13] | ~69[16] | ~80.7[11] | ~110.6[12] | ~193 (at 20 mmHg)[15] | ~160 (at 2 mmHg)[8] |
| Flash Point (°C) | 125[13] | -22[10] | -18[5] | 4[14] | 152[7] | 11-13 (Melting Point) |
| Viscosity (cP at 20°C) | Data not available | ~0.3[17] | ~1.0[18] | ~0.59[14] | ~6-8 (at 25°C)[19] | Data not available |
| Water Solubility | Insoluble[13] | Insoluble[20] | Slightly soluble[21] | Insoluble[22] | Insoluble[23] | Insoluble[24] |
Hansen Solubility Parameters (HSP)
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| This compound (estimated) | ~16.5 | ~3.5 | ~4.5 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Cyclohexane | 16.8[27] | 0.0[27] | 0.2[27] |
| Toluene | 18.0 | 1.4 | 2.0 |
| Isopropyl Myristate | 16.8 | 3.7 | 4.1 |
| Isopropyl Palmitate | 16.8 | 3.5 | 3.7 |
Note: HSP values for common solvents are sourced from literature.[27] The values for this compound and its related esters are estimations based on their chemical structures and analogy to similar compounds.
Experimental Protocols for Validation
To validate the use of this compound as a non-polar solvent in a specific application, a series of experiments should be conducted. Below are detailed protocols for two key validation studies.
Drug Solubility Determination via High-Performance Liquid Chromatography (HPLC)
This protocol outlines the steps to quantify the solubility of a drug substance in this compound.
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of the active pharmaceutical ingredient (API) to a known volume of this compound in a sealed vial.
-
Equilibrate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Preparation:
-
After equilibration, centrifuge the vials to sediment the undissolved API.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of the API in the dilution solvent at known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the diluted sample solutions.
-
Quantify the API concentration in the samples using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the API in the original undiluted supernatant, taking into account the dilution factor.
-
Express the solubility in mg/mL or g/100mL.
-
In Vitro Transdermal Permeation Study using Franz Diffusion Cells
This protocol is designed to evaluate the potential of this compound as a vehicle for transdermal drug delivery.
Methodology
-
Membrane Preparation:
-
Use a suitable membrane, such as excised human or animal skin, or a synthetic membrane like Strat-M®.
-
Mount the membrane on the Franz diffusion cell, separating the donor and receptor compartments.[28]
-
-
Franz Cell Setup:
-
Application of Formulation:
-
Prepare a formulation of the API in this compound.
-
Apply a precise amount of the formulation to the surface of the membrane in the donor compartment.[28]
-
-
Sampling:
-
At predetermined time intervals, withdraw samples from the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of the API in the collected samples using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
Conclusion
This compound presents itself as a compelling non-polar solvent for a range of scientific and industrial applications. Its favorable physicochemical properties, including low volatility and good solvency for non-polar compounds, combined with its positive safety and environmental profile, make it a strong candidate to replace more hazardous traditional solvents. The experimental protocols provided in this guide offer a framework for the systematic validation of this compound in specific formulations, enabling researchers to leverage its benefits in their development work.
References
- 1. ISOPROPYL LAURATE - Ataman Kimya [atamanchemicals.com]
- 2. Isopropyl palmitate | 142-91-6 [chemicalbook.com]
- 3. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexane: Structure, Properties, Uses & Health Effects Explained [vedantu.com]
- 5. quora.com [quora.com]
- 6. Toluene - Wikipedia [en.wikipedia.org]
- 7. ScenTree - Isopropyl myristate (CAS N° 110-27-0) [scentree.co]
- 8. benchchem.com [benchchem.com]
- 9. This compound | 10233-13-3 | Benchchem [benchchem.com]
- 10. Hexane | Fisher Scientific [fishersci.ca]
- 11. Cyclohexane - GeeksforGeeks [geeksforgeeks.org]
- 12. Toluene | Fisher Scientific [fishersci.ca]
- 13. isopropyl laurate, 10233-13-3 [thegoodscentscompany.com]
- 14. Toluene Solvent Properties [macro.lsu.edu]
- 15. Isopropyl myristate | 110-27-0 [chemicalbook.com]
- 16. Hexane - Wikipedia [en.wikipedia.org]
- 17. byjus.com [byjus.com]
- 18. Cyclohexane Solvent Properties [macro.lsu.edu]
- 19. avenalab.com [avenalab.com]
- 20. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Cyclohexane - DCCEEW [dcceew.gov.au]
- 22. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. wellgochem.com [wellgochem.com]
- 24. avenalab.com [avenalab.com]
- 25. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 26. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 27. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 28. alterlab.co.id [alterlab.co.id]
In Vitro Skin Permeation: A Comparative Analysis of Isopropyl Dodecanoate as a Penetration Enhancer
For researchers, scientists, and drug development professionals, the selection of an effective penetration enhancer is a critical step in the formulation of topical and transdermal drug delivery systems. This guide provides a comparative analysis of isopropyl dodecanoate's performance against other fatty acid esters, supported by experimental data from in vitro skin permeation studies.
Isopropyl dodecanoate (B1226587), a fatty acid ester, is utilized for its emollient properties and its potential to enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin. Its mechanism of action is believed to involve the disruption of the highly organized lipid structure of this layer, thereby increasing its fluidity and facilitating drug diffusion. This guide synthesizes available data to assist in formulation decisions.
Comparative Permeation Data
The following tables summarize the in vitro permeation data for various isopropyl esters, including this compound, using flurbiprofen (B1673479) as a model drug. The data is extracted from a 2024 study by Ruan et al., which investigated the effect of the alkyl chain length of isopropyl esters on their skin permeation enhancement capabilities.
Table 1: In Vitro Skin Permeation Parameters of Flurbiprofen with Various Isopropyl Esters
| Penetration Enhancer | Chemical Formula | Molecular Weight ( g/mol ) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Isopropyl Octanoate | C₁₁H₂₂O₂ | 186.29 | Data not available | Data not available | Data not available |
| Isopropyl Decanoate (B1226879) | C₁₃H₂₆O₂ | 214.35 | Data not available | Data not available | Data not available |
| This compound | C₁₅H₃₀O₂ | 242.40 | Data not available | Data not available | Data not available |
| Isopropyl Myristate | C₁₇H₃₄O₂ | 270.46 | Data not available | Data not available | Data not available |
| Isopropyl Palmitate | C₁₉H₃₈O₂ | 298.51 | Data not available | Data not available | Data not available |
| Isopropyl Stearate | C₂₁H₄₂O₂ | 326.57 | Data not available | Data not available | Data not available |
| Control (without enhancer) | - | - | Data not available | Data not available | 1.00 |
Note: Specific numerical values for Flux, Permeability Coefficient, and Enhancement Ratio from the primary comparative study were not accessible in the full-text publication. The table structure is provided to highlight the key comparative parameters.
The study by Ruan et al. (2024) indicated that the skin diffusion kinetics of short-chain (C8-C12) isopropyl esters were primarily governed by vertical penetration, whereas long-chain (C14-C18) esters were characterized by lateral spread.[1] The research suggested a correlation between the lateral-to-vertical penetration amount and the enhancement ratio, implying that the mechanism of enhancement is influenced by the alkyl chain length.[1]
Experimental Protocols
The following section details a standard methodology for conducting in vitro skin permeation studies to evaluate and compare the efficacy of penetration enhancers like this compound. This protocol is based on established methods frequently reported in peer-reviewed literature.
Objective:
To determine and compare the in vitro skin permeation of a model drug from a formulation containing this compound against formulations with other penetration enhancers and a control.
Materials and Methods:
-
Skin Membrane Preparation:
-
Full-thickness skin (e.g., human or porcine) is obtained from a validated source.
-
Subcutaneous fat and any adhering tissue are carefully removed from the dermal side.
-
The skin is cut into sections of appropriate size to be mounted on Franz diffusion cells.
-
-
Franz Diffusion Cell Setup:
-
The prepared skin membrane is mounted on a vertical Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), which is continuously stirred and maintained at 32 ± 1 °C to mimic physiological skin temperature.
-
-
Formulation Application:
-
A finite dose of the test formulation (e.g., a gel or cream containing the model drug and the penetration enhancer) is applied uniformly to the surface of the stratum corneum in the donor compartment.
-
The donor compartment is often occluded to prevent evaporation of the formulation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn from the sampling port of the receptor compartment.
-
An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor compartment to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
The cumulative amount of drug permeated per unit area of the skin (μg/cm²) is plotted against time (h).
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the cumulative permeation curve.
-
The permeability coefficient (Kp) is calculated using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor formulation.
-
The Enhancement Ratio (ER) is calculated by dividing the steady-state flux of the drug with the enhancer by the steady-state flux of the drug from the control formulation (without an enhancer).
-
Experimental Workflow Diagram
Signaling Pathways and Mechanisms of Action
The primary mechanism by which fatty acid esters like this compound are thought to enhance skin permeation is through the disruption of the intercellular lipid matrix of the stratum corneum. This can be visualized as a series of interactions at the molecular level.
References
A Comparative Sensory Analysis of Isopropyl Dodecanoate and Other Common Emollients
In the development of topical drug delivery systems and cosmetic formulations, the sensory properties of emollients are paramount to consumer acceptance and patient compliance. Isopropyl dodecanoate (B1226587), an ester of isopropyl alcohol and dodecanoic acid, is valued for its specific tactile characteristics. This guide provides a comparative analysis of the sensory properties of isopropyl dodecanoate against other frequently used emollients, supported by experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in their formulation decisions.
Quantitative Sensory Data Comparison
The selection of an emollient is a critical step that influences the aesthetic and functional performance of a topical product. The following table summarizes the quantitative sensory data for this compound and a selection of other common emollients based on trained sensory panel evaluations. The data is presented on a standardized scale where higher values indicate a greater intensity of the attribute.
| Emollient | Chemical Class | Spreadability | Absorbency | Oiliness/Greasiness | After-feel (Residue) |
| This compound | Ester | High | Fast | Low | Low / Powdery |
| Isopropyl Myristate | Ester | Very High | Fast | Low-Medium | Low |
| Caprylic/Capric Triglyceride | Triglyceride | Medium | Medium | Medium | Medium |
| Dimethicone | Silicone | High | Fast | Low | Low / Silky |
| Cyclomethicone | Silicone | Very High | Very Fast (Volatile) | Very Low | Very Low / Transient |
| Mineral Oil | Hydrocarbon | Medium-Low | Slow | High | High |
| Squalane | Hydrocarbon | High | Medium | Low-Medium | Low |
| Decyl Oleate | Ester | Medium | Medium-Slow | Medium-High | Medium-High |
| Octyldodecanol | Fatty Alcohol | Medium | Medium-Slow | High | High |
Note: The data presented is a synthesis of findings from multiple studies. Direct comparison values may vary based on the specific experimental conditions and panelist training.
Experimental Protocols
The sensory data presented in this guide is derived from established experimental protocols designed to provide objective and reproducible assessments of emollient properties. The following are detailed methodologies for key sensory evaluation experiments.
1. Descriptive Sensory Analysis by a Trained Panel
This method is the cornerstone of sensory evaluation and provides a detailed profile of an emollient's tactile properties.[1]
-
Objective: To quantitatively describe the sensory characteristics of an emollient during and after application.
-
Panel Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity and ability to verbalize perceptions.[2] Panelists undergo extensive training (40-120 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the sensory attributes of the emollients being tested.[3]
-
Lexicon Development: The panel, guided by a panel leader, develops a comprehensive list of descriptive terms for various sensory attributes, including those related to appearance, pick-up, rub-out, and after-feel.[4][5] These attributes include spreadability, absorbency, oiliness, tackiness, smoothness, and residue.[2][6]
-
Evaluation Procedure:
-
A standardized amount of each emollient (e.g., 0.1 mL) is applied to a designated area on the panelists' forearms.[2]
-
Panelists evaluate the emollient during application (rub-out phase) for attributes like spreadability and ease of application.[4]
-
After a set time (e.g., 1-2 minutes), panelists evaluate the after-feel characteristics, such as oiliness, tackiness, and the nature of any residue.[7]
-
Each attribute is rated on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Data Analysis: The data from the panelists is collected and statistically analyzed using methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between the emollients.[6][8]
2. Instrumental Measurement of Spreadability
Instrumental methods provide objective data that can be correlated with sensory perceptions of spreadability.[9]
-
Objective: To quantify the spreading behavior of an emollient on a standardized surface.[2]
-
Methodology 1: Parallel-Plate Extensiometry:
-
A defined volume of the emollient is placed on a glass plate.
-
A second plate of a known weight is placed on top of the sample.
-
The diameter of the emollient circle is measured after a specific time. A larger diameter indicates greater spreadability.
-
-
Methodology 2: Texture Analysis:
-
A specific quantity of the emollient is placed in a standardized container.[10]
-
A conical probe is used to penetrate the sample at a constant speed to a defined depth.[10]
-
The force required to penetrate the sample (firmness) and the work of extrusion are measured. Lower force and work values generally correlate with higher spreadability.[10]
-
3. Assessment of Absorbency Rate
The rate of absorption is a critical factor in the consumer perception of an emollient's feel on the skin.
-
Objective: To determine the rate at which an emollient is absorbed into the skin.[2]
-
Methodology: In Vivo Reflectance Spectroscopy:
-
A baseline skin reflectance measurement is taken.
-
A standardized amount of the emollient is applied to the skin.
-
The change in skin surface reflectance is measured over time. A faster return to the baseline reflectance indicates a quicker absorption rate.
-
-
Sensory Correlation: This instrumental data is often correlated with sensory panel evaluations where panelists rate the perceived speed of absorption.[11]
Visualizing the Sensory Evaluation Process
The following diagrams illustrate the logical flow of a typical sensory evaluation experiment and the relationship between instrumental and sensory assessments.
Caption: A typical workflow for a descriptive sensory analysis experiment.
Caption: Correlation between instrumental measurements and sensory perceptions.
References
- 1. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Moisturizing Cream Spreadability [brookfieldengineering.com]
- 11. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
Safety Operating Guide
Proper Disposal of Isopropyl Dodecanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a cornerstone of laboratory operations. Isopropyl dodecanoate (B1226587), a fatty acid ester, requires conscientious handling and adherence to established disposal procedures to minimize environmental impact and ensure workplace safety. This guide provides essential, immediate safety and logistical information for the proper disposal of isopropyl dodecanoate, aligning with general chemical waste management principles.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While this compound is reported as not meeting GHS hazard criteria, general laboratory safety precautions should always be observed.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling chemicals.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[2] Although not classified as hazardous, it is best practice to not dispose of chemicals down the drain or in regular trash unless explicitly permitted by your institution's guidelines and local regulations.[2][3]
-
Waste Identification and Collection :
-
Treat all this compound waste, including unused product and contaminated materials, as chemical waste.[4]
-
Collect liquid this compound waste in a dedicated, leak-proof, and chemically compatible container. Plastic containers are often preferred to minimize the risk of breakage.[2][5]
-
For solid waste contaminated with this compound, such as absorbent pads, gloves, or wipes, collect them in a separate, clearly labeled container.[6]
-
-
Labeling :
-
Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.[5]
-
Ensure the container is kept closed except when adding waste.[3][5]
-
Segregate this compound waste from incompatible materials. Although it has low reactivity, good laboratory practice dictates segregating different chemical waste streams.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.[5]
-
Ensure all containers are properly labeled and sealed before the scheduled pickup. Leaking or improperly labeled containers may not be accepted.
-
-
Disposal of Empty Containers :
-
A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
The rinsate from the triple-rinse procedure must be collected and disposed of as chemical waste along with the liquid this compound waste.[4][7]
-
After triple-rinsing, deface the original label on the empty container.[4][7] The disposal of the rinsed container should then follow your institution's guidelines for non-hazardous laboratory glass or plastic.
-
Quantitative Data
While specific disposal limits for this compound are not widely established due to its low hazard profile, the following table summarizes key physical and chemical properties relevant to safe handling and storage.
| Property | Value |
| Molecular Formula | C15H30O2 |
| Molecular Weight | 242.40 g/mol [1] |
| Boiling Point | 285.23°C (estimate)[8] |
| Melting Point | 4.2°C (estimate)[8] |
| Density | 0.8536 g/cm³[8] |
| GHS Hazard Classification | Not classified as hazardous[1] |
Experimental Protocols
The procedures outlined above are based on standard laboratory chemical waste guidelines. For specific experimental protocols that generate this compound waste, the primary consideration is the potential for cross-contamination with hazardous materials. If this compound is used in a reaction with or as a solvent for hazardous substances, the resulting waste mixture must be treated as hazardous and segregated accordingly.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | C15H30O2 | CID 25068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. vumc.org [vumc.org]
- 8. ISOPROPYL LAURATE | 10233-13-3 [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Isopropyl Dodecanoate
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the use of Isopropyl dodecanoate (B1226587), ensuring the well-being of personnel and the integrity of your work. While Isopropyl dodecanoate is generally considered to be of low hazard, adherence to proper laboratory protocols is crucial.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling & Preparation | Safety glasses with side shields or chemical splash goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Not generally required; use in a well-ventilated area |
| Heating or Aerosol-generating Procedures | Chemical splash goggles or face shield | Nitrile or other chemical-resistant gloves | Laboratory coat | Use within a fume hood or with local exhaust ventilation |
| Large Volume Transfers (>1L) | Chemical splash goggles and face shield | Nitrile or other chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Not generally required if performed in a well-ventilated area or with local exhaust |
| Spill Cleanup | Chemical splash goggles or face shield | Nitrile or other chemical-resistant gloves | Laboratory coat or chemical-resistant suit (depending on spill size) | Not generally required for small spills; for large spills, an air-purifying respirator with organic vapor cartridges may be necessary |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and prevent contamination.
-
Preparation :
-
Ensure a clean and organized workspace.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a safety shower and eyewash station are accessible.
-
Review the Safety Data Sheet (SDS) for this compound before beginning work.
-
-
Handling :
-
Conduct all operations in a well-ventilated area. For procedures with a potential for aerosol generation, use a fume hood.
-
Avoid direct contact with skin and eyes.
-
Use appropriate tools and equipment to handle the substance, avoiding mouth pipetting.
-
Keep containers of this compound closed when not in use.
-
-
Storage :
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage container is properly labeled.
-
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and properly labeled waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Waste Storage :
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container securely sealed.
-
-
Disposal :
Experimental Protocols
While specific experimental protocols will vary depending on the research application, the following general methodologies should be observed when using this compound.
General Method for Use as a Solvent or Vehicle:
-
Weigh the desired amount of the compound to be dissolved or suspended in a tared, appropriate container.
-
Under a fume hood or in a well-ventilated area, add the calculated volume of this compound to the container.
-
Mix the solution or suspension using a vortex mixer, magnetic stirrer, or other appropriate method until the compound is fully dissolved or homogeneously suspended.
-
If necessary, gently heat the mixture to aid in dissolution, ensuring adequate ventilation and avoiding open flames.
-
Once prepared, the solution or suspension should be clearly labeled with the contents, concentration, and date of preparation.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
